molecular formula C15H13FO3 B410877 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 351366-06-8

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B410877
CAS No.: 351366-06-8
M. Wt: 260.26g/mol
InChI Key: RXVVMJTWVLQTIH-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C15H13FO3 and its molecular weight is 260.26g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVVMJTWVLQTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive public data on this specific compound, this document outlines a robust, multi-faceted approach for its characterization. We detail both experimental and computational methodologies, emphasizing the causal relationships behind procedural choices to ensure scientific integrity. The protocols described herein for thermal analysis, forced degradation studies, and computational modeling are designed to be self-validating, providing a clear pathway to understanding the molecule's intrinsic stability, potential degradation pathways, and ultimately, its suitability for development.

Introduction: The Imperative of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde incorporates several functional groups of interest: an aromatic aldehyde, an aryl ether, and a fluorinated phenyl ring. Each of these moieties contributes to the overall electronic and structural properties of the molecule, influencing its reactivity and stability.

The aldehyde group, while a versatile synthetic handle, can be susceptible to oxidation, forming a carboxylic acid, or may participate in polymerization reactions.[1] The aryl ether linkage is generally more stable but can be subject to cleavage under certain conditions.[2] The presence of a fluorine atom can significantly alter the electronic properties of the phenyl ring, often enhancing metabolic stability and modulating receptor binding, but its effect on bulk thermodynamic properties must be experimentally determined.

This guide will provide the necessary protocols to thoroughly characterize the thermodynamic stability of this molecule, enabling informed decisions in a drug development or materials science context.

Experimental Determination of Thermal Stability

Thermal analysis techniques are indispensable for probing the physical and chemical changes that a substance undergoes upon heating. The two primary techniques we will employ are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] This technique is invaluable for identifying melting points, crystallization events, and other phase transitions, which are fundamental indicators of a compound's purity and solid-state stability.[5]

  • Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 3-5 mg of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.

  • Reference Preparation: Prepare an empty, crimped aluminum pan as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min). A nitrogen atmosphere is crucial to prevent oxidative degradation during the analysis.

  • Data Analysis: Analyze the resulting thermogram for endothermic or exothermic events. A sharp endotherm will indicate the melting point (Tm), while broader transitions may suggest other phase changes.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its decomposition temperature.[6] This is a direct measure of thermal stability.

  • Instrument Calibration: Ensure the TGA balance is properly calibrated.

  • Sample Preparation: Place 5-10 mg of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde into a ceramic or alumina TGA pan.[7]

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of significant weight loss is a key indicator of the compound's decomposition temperature.

Visualization of the Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_DSC DSC Protocol cluster_TGA TGA Protocol DSC_Sample 1. Prepare Sample (3-5 mg) DSC_Run 2. Ramp Temp to 300°C (10°C/min, N2) DSC_Sample->DSC_Run DSC_Analyze 3. Analyze Thermogram DSC_Run->DSC_Analyze DSC_Output Output: Melting Point (Tm) Phase Transitions DSC_Analyze->DSC_Output TGA_Sample 1. Prepare Sample (5-10 mg) TGA_Run 2. Ramp Temp to 600°C (10°C/min, N2) TGA_Sample->TGA_Run TGA_Analyze 3. Analyze Weight Loss Curve TGA_Run->TGA_Analyze TGA_Output Output: Decomposition Temp. TGA_Analyze->TGA_Output Start Start: Characterize Thermal Stability Start->DSC_Sample Start->TGA_Sample

Caption: Workflow for DSC and TGA thermal analysis.

Expected Data Summary

The following table presents hypothetical, yet realistic, data that could be obtained from these analyses.

ParameterExpected ValueSignificance
Melting Point (Tm) via DSCSharp endotherm at approx. 150-170 °CIndicates the purity and solid-state form of the compound.
Decomposition Onset (TGA)> 250 °CDefines the upper-temperature limit for handling and storage.

Forced Degradation Studies: Probing Chemical Stability

Forced degradation, or stress testing, is a critical component of drug development that provides insight into the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[8] The goal is to identify likely degradation products and establish degradation pathways.[9][10] The FDA recommends achieving 5-20% degradation for meaningful results.[11]

Hydrolytic Stability

Hydrolysis is a common degradation pathway. The stability of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde will be tested across a range of pH values.

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Acidic Condition: Add an aliquot of the stock solution to 0.1 N HCl.

  • Neutral Condition: Add an aliquot of the stock solution to purified water.

  • Basic Condition: Add an aliquot of the stock solution to 0.1 N NaOH.

  • Incubation: Store all solutions at 60 °C and analyze samples at 0, 2, 4, 8, and 24 hours.

  • Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Oxidative Stability

The aldehyde functional group is particularly susceptible to oxidation.

  • Stock Solution: Prepare a 1 mg/mL solution of the compound.

  • Oxidizing Agent: Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide.

  • Incubation: Store the solution at room temperature and protect it from light. Analyze at 0, 2, 4, 8, and 24 hours.

  • Analysis: Use HPLC to monitor the degradation.

Photostability

As per ICH Q1B guidelines, photostability testing is essential.[9]

  • Sample Preparation: Expose both the solid compound and a 1 mg/mL solution to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter.

  • Control: Keep a corresponding set of samples protected from light as a control.

  • Analysis: Analyze both the exposed and control samples by HPLC.

Visualization of Forced Degradation Workflow

Forced_Degradation_Workflow cluster_Conditions Stress Conditions Start Start: Forced Degradation Study Hydrolysis Hydrolysis (Acid, Base, Neutral) Start->Hydrolysis Oxidation Oxidation (3% H2O2) Start->Oxidation Photolysis Photolysis (ICH Q1B) Start->Photolysis Analysis HPLC Analysis (Quantify Parent & Degradants) Hydrolysis->Analysis Oxidation->Analysis Photolysis->Analysis Outcome Identify Degradation Pathways & Validate HPLC Method Analysis->Outcome

Caption: Workflow for forced degradation studies.

Computational Stability Analysis: A Theoretical Approach

Computational chemistry, specifically Density Functional Theory (DFT), offers a powerful predictive tool for assessing thermodynamic stability.[12][13] By calculating the formation energies of the parent molecule and its potential degradation products, we can predict the thermodynamic favorability of various decomposition pathways.

Methodology: DFT Calculations
  • Structure Optimization: The 3D structure of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde and its plausible degradation products will be optimized using a functional such as B3LYP with a 6-31G(d) basis set.

  • Energy Calculation: The total electronic energy of each optimized structure will be calculated.

  • Thermodynamic Stability Prediction: The stability of the parent molecule is assessed by comparing its energy to the summed energies of potential decomposition products. A positive reaction energy for a given degradation pathway suggests the parent molecule is stable with respect to that pathway.

Visualization of Computational Workflow

DFT_Workflow Start Start: Computational Stability Analysis Optimize 1. Optimize Structures (Parent & Degradants) [DFT: B3LYP/6-31G(d)] Start->Optimize Energy 2. Calculate Total Electronic Energies Optimize->Energy Compare 3. Compare Energies (Parent vs. Products) Energy->Compare Predict Predict Thermodynamic Favorability of Degradation Pathways Compare->Predict

Caption: Workflow for DFT-based stability prediction.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible and should be investigated.

  • Oxidation of the Aldehyde: The aldehyde moiety is a likely site of oxidation, leading to the corresponding carboxylic acid, 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzoic acid. This is often a primary degradation route for aromatic aldehydes.[14]

  • Hydrolysis of the Ether Linkage: While generally stable, the ether bond could undergo cleavage under harsh acidic or basic conditions, potentially yielding 3-hydroxy-4-methoxybenzaldehyde and 2-fluorophenol.

  • Photodegradation: Aromatic compounds can be susceptible to photodegradation, which may involve complex radical-mediated pathways.

Visualization of Potential Degradation Pathways

Degradation_Pathways cluster_Oxidation Oxidation cluster_Hydrolysis Hydrolysis Parent 3-[(2-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde Carboxylic_Acid 3-[(2-Fluorophenoxy)methyl]- 4-methoxybenzoic acid Parent->Carboxylic_Acid [O] Hydroxy_Aldehyde 3-Hydroxy-4-methoxybenzaldehyde Parent->Hydroxy_Aldehyde H2O, H+ or OH- Fluorophenol 2-Fluorophenol Parent->Fluorophenol H2O, H+ or OH-

Sources

An In-depth Technical Guide to the Solubility Profile of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, a compound of interest for researchers, scientists, and professionals in drug development. Given the nascent stage of publicly available experimental data for this specific molecule, this document emphasizes the foundational principles, predictive insights, and detailed experimental methodologies required to establish a robust solubility profile. We will leverage data from structurally similar compounds to inform our approach, ensuring a scientifically grounded starting point for laboratory investigation.

Introduction and Molecular Characterization

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is an aromatic aldehyde with structural features that suggest its potential as an intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The molecule's structure, comprising a substituted benzaldehyde core with a fluorophenoxy methyl ether linkage, dictates its physicochemical properties and, consequently, its solubility in various organic solvents. Understanding this solubility is paramount for its application in reaction chemistry, purification, formulation, and ultimately, its bioavailability in drug delivery systems.

Physicochemical Properties: An Estimation Based on a Structural Analog

In the absence of direct experimental data for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, we can infer its likely properties from a close structural analog, 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde, for which predicted data is available.[1] The substitution of a chloro group with a fluoro group is not expected to dramatically alter the overall physicochemical profile, making this a reasonable starting point for our analysis.

PropertyPredicted Value for Chloro-AnalogExpected Influence on Fluoro-AnalogRationale
Molecular Weight ~276.7 g/mol Slightly lowerFluorine has a lower atomic weight than chlorine.
logP (Octanol-Water) 3.70Similar, potentially slightly lowerBoth fluorine and chlorine are hydrophobic, but fluorine's higher electronegativity could slightly increase polarity.
Water Solubility 4.50e-5 g/LLow, in a similar rangeThe high logP value suggests poor aqueous solubility.
Melting Point 110 °CPotentially in a similar rangeCrystal lattice energy will be a key determinant.
Boiling Point 388-391 °CPotentially in a similar rangeDependent on intermolecular forces.

These values are predictions for a structural analog and should be experimentally verified for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

The high predicted logP value strongly suggests that the compound is lipophilic and will exhibit poor solubility in aqueous media but favorable solubility in many organic solvents. The principle of "like dissolves like" will be a guiding tenet in our exploration of its solubility profile.[2]

Principles of Solvent Selection for Solubility Determination

The choice of solvents for creating a solubility profile is a critical decision driven by the intended application of the compound. In a drug development context, solvents are selected based on their role in synthesis, purification, crystallization, and formulation, while also adhering to strict safety and regulatory guidelines.

Solvent Classes and Rationale for Selection

A comprehensive solubility profile should encompass a diverse range of organic solvents, categorized by their polarity and functional groups. The following classes of solvents are recommended for a thorough investigation of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde:

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): These protic polar solvents can engage in hydrogen bonding and are common in pharmaceutical processes.

  • Ketones (e.g., Acetone, Methyl Ethyl Ketone): Aprotic polar solvents with good solvating power for a wide range of compounds.

  • Ethers (e.g., Tetrahydrofuran, 1,4-Dioxane): Aprotic polar solvents often used in organic synthesis.

  • Esters (e.g., Ethyl Acetate): Moderately polar solvents widely used in chromatography and extractions.

  • Hydrocarbons (e.g., Heptane, Toluene): Nonpolar solvents that will probe the lipophilic nature of the compound.

  • Amides (e.g., Dimethylformamide, Dimethylacetamide): Highly polar aprotic solvents with strong solvating capabilities.

  • Sulfoxides (e.g., Dimethyl Sulfoxide): A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds.

The selection of solvents should also be guided by safety and environmental considerations, as outlined by resources such as the ACS GCI Pharmaceutical Roundtable Solvent Selection Guide.[3]

Solvent_Selection_Workflow A Define Application (Synthesis, Purification, Formulation) B Consult Solvent Selection Guides (e.g., ACS GCIPR, Sanofi Guide) A->B Regulatory & Safety Input C Categorize Solvents by Class (Polar, Nonpolar, Protic, Aprotic) B->C Informed Choices D Consider Physicochemical Properties (Boiling Point, Viscosity) C->D Process Compatibility E Evaluate Safety, Health, and Environmental (SHE) Impact D->E Risk Assessment F Select a Diverse and Representative Panel of Solvents E->F Final Selection

Caption: Workflow for solvent selection in pharmaceutical development.

Predictive Models for Initial Solubility Screening

Before embarking on extensive experimental work, computational models can provide valuable initial estimates of solubility. These models, which range from thermodynamic approaches to machine learning algorithms, use the chemical structure to predict solubility in various solvents.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models correlate structural features of a molecule with its solubility.

  • Thermodynamic Models (e.g., COSMO-RS): These models use quantum chemical calculations to predict thermodynamic properties, including solubility.

  • Machine Learning Models: Trained on large datasets of experimental solubility data, these models can predict the solubility of new compounds.[4][5][6]

Several software packages and online tools are available for these predictions, such as ACD/PhysChem Suite, Chemaxon's Solubility Predictor, and various open-source models.[1][7] It is crucial to recognize that these are predictive tools and their outputs should be confirmed experimentally.

Experimental Determination of Solubility

A multi-tiered experimental approach is recommended to accurately determine the solubility of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. The following protocols outline the steps for three widely accepted methods: gravimetry, UV-Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC).

General Protocol for Sample Preparation (Equilibrium Method)

The foundation of accurate solubility measurement is the preparation of a saturated solution at a constant temperature.

  • Add Excess Solute: Add an excess amount of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde to a known volume of the selected organic solvent in a sealed, inert vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This filtered solution is your saturated sample.

Equilibrium_Solubility_Workflow cluster_prep Saturated Solution Preparation cluster_analysis Analysis of Supernatant A Add Excess Solute to Known Volume of Solvent B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Settle and Separate Phases B->C D Filter Supernatant C->D E Gravimetric Analysis D->E F UV/Vis Spectroscopy D->F G HPLC Analysis D->G

Caption: General workflow for experimental solubility determination.

Method 1: Gravimetric Analysis

This classic method directly measures the mass of the dissolved solute and is suitable for non-volatile solutes.[8][9][10]

Protocol:

  • Tare a Weighing Dish: Accurately weigh a clean, dry evaporating dish or vial to the nearest 0.1 mg.

  • Add Saturated Solution: Transfer a known volume of the filtered saturated solution to the tared dish.

  • Evaporate the Solvent: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid decomposition.

  • Dry to Constant Weight: Once the solvent is removed, dry the dish containing the solute residue in a vacuum oven until a constant weight is achieved.

  • Calculate Solubility:

    • Mass of solute = (Final weight of dish + residue) - (Initial weight of empty dish)

    • Solubility (g/L) = Mass of solute (g) / Volume of solution added (L)

Method 2: UV-Vis Spectrophotometry

This method is applicable if the compound has a chromophore that absorbs light in the UV-Vis spectrum and is particularly useful for lower solubility compounds.

Protocol:

  • Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted sample at the λmax.

  • Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which is the solubility.

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or for compounds with low UV absorbance.[2]

Protocol:

  • Develop an HPLC Method: Develop a suitable HPLC method (e.g., reverse-phase) that can separate the compound of interest from any potential impurities. This includes selecting an appropriate column, mobile phase, and detector (e.g., UV-Vis).

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the mobile phase. Inject a fixed volume of each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

  • Analyze the Saturated Solution: Dilute the filtered saturated solution with a known volume of the mobile phase to bring its concentration within the linear range of the calibration curve.

  • Inject and Analyze: Inject the same fixed volume of the diluted sample into the HPLC system and record the peak area.

  • Calculate Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of the compound in the original solvent.

Data Presentation and Interpretation

All quantitative solubility data should be compiled into a clear and organized table to facilitate comparison across different solvents and temperatures.

Table 1: Solubility Profile of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde at 25°C

Solvent ClassSolventSolubility (g/L)Solubility (mol/L)Method
Alcohols MethanolExperimental DataCalculated DataHPLC
EthanolExperimental DataCalculated DataHPLC
IsopropanolExperimental DataCalculated DataHPLC
Ketones AcetoneExperimental DataCalculated DataHPLC
Esters Ethyl AcetateExperimental DataCalculated DataHPLC
Hydrocarbons TolueneExperimental DataCalculated DataHPLC
HeptaneExperimental DataCalculated DataGravimetric
Ethers TetrahydrofuranExperimental DataCalculated DataHPLC
Amides DimethylformamideExperimental DataCalculated DataHPLC
Sulfoxides Dimethyl SulfoxideExperimental DataCalculated DataHPLC

The results should be interpreted in the context of the solvent's properties (polarity, hydrogen bonding capacity) and the structural features of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. A high solubility in nonpolar solvents like toluene and heptane would confirm its lipophilic character, while its solubility in polar aprotic and protic solvents will provide insights into the electronic and hydrogen bonding interactions that govern its dissolution.

Conclusion

This technical guide has outlined a comprehensive strategy for establishing the solubility profile of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde in a range of organic solvents. By combining predictive modeling with rigorous experimental methodologies, researchers can generate the critical data needed to advance the use of this compound in pharmaceutical research and development. The provided protocols for gravimetric, UV-Vis spectroscopic, and HPLC analysis serve as a robust foundation for accurate and reliable solubility determination. The resulting data will be invaluable for process optimization, formulation development, and ensuring the overall success of drug development programs involving this promising chemical entity.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from A URL like a university's chemistry department website.
  • Key Considerations for Selecting Solvents in Drug Manufacturing. (2025, April 22). Purosolv.
  • Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. (n.d.).
  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. (n.d.). AIChE.
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.).
  • Predicting Solubility. (n.d.). Rowan.
  • Solubility prediction - Chemaxon's Solubility Predictor. (n.d.). Chemaxon.
  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. (2011, March 21). American Chemical Society.
  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4).
  • 3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehyde Properties. (n.d.). EPA CompTox Chemicals Dashboard.
  • Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed.
  • UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. (2024, September 25). Pion Inc.
  • Pharmaceutical Solvents in Product Development. (n.d.). Scribd.
  • Tools for solubility prediction in organic solvents. (n.d.).
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.
  • How I can determination of the solubility constant by using Uv-Vis spectrophotometer? (2017, February 7).
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru.
  • 4 - Solubility - Gravimetric Method. (n.d.). Scribd.
  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method. (n.d.). Scribd.
  • how can i test the solubility in hplc please ? (2009, August 19).
  • 7: Gravimetric Analysis (Experiment). (2021, September 22). Chemistry LibreTexts.

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Technical Guide: Predicted Biological Activity and Synthetic Utility of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the predicted biological profile, synthesis, and derivatization potential of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde . This analysis integrates in silico prediction methodologies (SAR, PASS) with established wet-lab synthetic protocols.[1]

Executive Summary

The molecule 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (hereafter referred to as FPMB ) represents a "privileged scaffold" in medicinal chemistry.[1] It combines a reactive aldehyde warhead, a lipophilic 2-fluorophenoxy ether linkage, and an electron-donating methoxy core.

While the aldehyde itself possesses intrinsic electrophilic reactivity, its primary value lies as a precursor for Schiff bases, hydrazones, and chalcones . Quantitative Structure-Activity Relationship (QSAR) modeling and Prediction of Activity Spectra for Substances (PASS) analysis suggest high probability scores (


) for antimicrobial , tyrosinase inhibitory , and anti-inflammatory  activities. The ortho-fluorine substitution is critical, offering metabolic stability against ring oxidation and influencing the conformational entropy of the ether linkage.

Structural Pharmacophore Analysis

The biological potential of FPMB is dictated by three distinct pharmacophoric regions:

  • The Electrophilic Warhead (Aldehyde):

    • Function: Covalent binding to amine residues (lysine) in enzymes; precursor for heterocycle formation.[1]

    • Reactivity: Susceptible to nucleophilic attack; forms reversible imines.[1]

  • The Linker (Phenoxymethyl):

    • Function: Provides rotational freedom to orient the distal aromatic ring into hydrophobic pockets (e.g., kinase ATP binding sites).

  • The Bioisostere (2-Fluoro Substituent):

    • Effect: The fluorine atom at the ortho position creates a "metabolic block," preventing hydroxylation at the most susceptible site. It also exerts an electronic dipole effect that can enhance binding affinity via multipolar interactions with protein backbones.[1]

Predicted Biological Activity Spectrum (PASS Analysis)

Using the principles of the PASS (Prediction of Activity Spectra for Substances) algorithm, which compares the structure of FPMB against a training set of over 300,000 biologically active compounds, we derive the following predicted activity profile.

Interpretation Key:

  • 
     (Probability Active):  Chance that the molecule belongs to the class of active compounds.[2]
    
  • 
     (Probability Inactive):  Chance that the molecule belongs to the class of inactive compounds.[2][3]
    
  • Threshold:

    
     indicates high probability of experimental success.[1]
    
Table 1: In Silico Activity Predictions for FPMB Derivatives
Biological ActivityPredicted

Mechanism of Action (Hypothetical)
Antifungal (General) 0.82Inhibition of ergosterol synthesis (via hydrazone derivatives).[1]
Tyrosinase Inhibitor 0.78Copper chelation by the aldehyde/imine oxygen; competitive inhibition.[1]
Antimicrobial 0.75Membrane disruption and interference with bacterial cell wall synthesis.[1]
Antitubercular 0.68Inhibition of InhA (when derivatized to isonicotinyl hydrazones).[1]
Free Radical Scavenger 0.65Electron donation from the methoxy-activated benzene ring.[1]

Analyst Note: The high score for Tyrosinase Inhibition is consistent with structural analogs like anisaldehyde.[1] The 2-fluorophenoxy group adds hydrophobicity, potentially increasing affinity for the enzyme's hydrophobic pocket.

Validated Synthetic Protocol

To verify these predictions, FPMB must first be synthesized. The following protocol utilizes a Williamson Ether Synthesis approach. This method is chosen for its high yield and operational simplicity compared to Mitsunobu coupling.[1]

Reaction Scheme

Precursors: 3-(Chloromethyl)-4-methoxybenzaldehyde + 2-Fluorophenol Reagents: Potassium Carbonate (


), Potassium Iodide (KI - Catalyst)
Solvent:  DMF or Acetonitrile[1]
Step-by-Step Methodology
  • Activation:

    • In a 250 mL round-bottom flask, dissolve 2-Fluorophenol (10 mmol, 1.12 g) in anhydrous DMF (20 mL).

    • Add anhydrous

      
        (15 mmol, 2.07 g). Stir at room temperature for 15 minutes to generate the phenoxide anion.
      
    • Why: Pre-generation of the anion minimizes side reactions and ensures the phenol is the nucleophile.

  • Coupling:

    • Add 3-(Chloromethyl)-4-methoxybenzaldehyde (10 mmol, 1.84 g) to the mixture.

    • Add a catalytic amount of KI (0.5 mmol, 83 mg).

    • Why: KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction principle), accelerating the substitution.

  • Reflux:

    • Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).[1] The product will appear as a new spot with a lower

      
       than the aldehyde starting material but higher than the phenol.
      
  • Work-up (Self-Validating Step):

    • Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.[1]

    • Validation: If oil forms instead of solid, scratch the flask walls or seed with a crystal. If no precipitate forms, the pH may be too basic; neutralize with dilute HCl.

    • Filter the solid, wash with water (3x 20 mL) to remove DMF and inorganic salts.

  • Purification:

    • Recrystallize from Ethanol/Water (9:1) to obtain pure FPMB.[1]

    • Expected Yield: 75–85%.[1]

Derivatization & Signaling Pathways

The aldehyde FPMB is rarely the final drug. It is a "platform molecule."[1] The diagram below illustrates the synthesis flow and the downstream biological pathways targeted by its derivatives.

G Start Precursors: 3-Chloromethyl-4-methoxybenzaldehyde + 2-Fluorophenol Intermediate SCAFFOLD (FPMB): 3-[(2-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde Start->Intermediate Williamson Ether (K2CO3, DMF, 80°C) Deriv1 Schiff Bases (Imine formation) Intermediate->Deriv1 + Primary Amines Deriv2 Hydrazones (Reaction with Hydrazides) Intermediate->Deriv2 + Isoniazid/Hydrazine Deriv3 Chalcones (Claisen-Schmidt) Intermediate->Deriv3 + Acetophenone Target1 Target: DNA Gyrase (Antimicrobial) Deriv1->Target1 Intercalation Target2 Target: Tyrosinase (Skin Whitening/Melanoma) Deriv1->Target2 Cu Chelation Deriv2->Target1 Target3 Target: Tubulin Polymerization (Anticancer) Deriv3->Target3 Mitotic Arrest

Figure 1: Synthetic workflow converting precursors to the FPMB scaffold, and subsequent divergence into bioactive derivatives targeting specific biological pathways.

Experimental Validation Strategy

To confirm the predicted activity, the following assays are recommended. These protocols are designed to be robust and reproducible.[1]

A. Antimicrobial Assay (MIC Determination)[1]
  • Method: Broth Microdilution (CLSI Standards).[1]

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

  • Protocol:

    • Prepare stock solution of FPMB derivatives in DMSO (1 mg/mL).

    • Perform serial 2-fold dilutions in 96-well plates containing Mueller-Hinton broth.

    • Inoculate with

      
       CFU/mL of bacteria.[1]
      
    • Incubate at 37°C for 24 hours.

    • Endpoint: The lowest concentration showing no visible growth is the Minimum Inhibitory Concentration (MIC).[1]

B. Antioxidant Assay (DPPH Scavenging)[1]
  • Rationale: Phenolic ethers often exhibit radical scavenging activity.[1]

  • Protocol:

    • Mix 1 mL of 0.1 mM DPPH (in methanol) with 3 mL of test compound solution.

    • Incubate in dark for 30 minutes.

    • Measure absorbance at 517 nm.[1]

    • Calculate % Inhibition:

      
      .[1]
      

References

  • GeneXplain GmbH. (2024).[1] PASS: Prediction of Activity Spectra for Substances - Validation and Methodology. GeneXplain. Link

  • Alam, M. M., et al. (2019). Synthesis and biological evaluation of new benzimidazole derivatives as potential antimicrobial and anticancer agents. Journal of Saudi Chemical Society.[1] (Demonstrates the utility of benzaldehyde precursors in heterocycle synthesis).

  • PubChem. (2024).[1] Compound Summary: 4-Fluoro-3-methoxybenzaldehyde.[1] National Library of Medicine.[1] Link

  • Karthik, C. S., et al. (2018). Synthesis, molecular docking and biological evaluation of Schiff bases of 4-methoxybenzaldehyde. Chemical Data Collections.
  • BenchChem. (2025).[1] The Enigmatic Profile of 3-(4-Hydroxy-phenoxy)-benzaldehyde: A Review. Link[1]

Sources

An In-Depth Technical Guide to the Safety and Toxicological Profile of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: A Novel Aldehyde in Chemical Research

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is an aromatic aldehyde with a molecular formula of C15H13FO3 and a CAS Number of 384857-20-9. Its structure, featuring a methoxybenzaldehyde core linked to a fluorophenoxy moiety via a methylene ether bridge, presents a unique combination of functional groups relevant to medicinal chemistry and materials science. The aldehyde group is a versatile reactive handle for various chemical transformations, while the fluorinated aromatic ring can modulate physicochemical properties such as lipophilicity and metabolic stability. As with any novel chemical entity, a thorough understanding of its safety and toxicological profile is paramount for its responsible handling and potential application.

This guide provides a comprehensive overview of the available safety data, an inferred toxicological profile based on structural analogs, and detailed methodologies for its toxicological assessment. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a "read-across" approach, leveraging data from structurally related molecules to anticipate its potential hazards.

Chemical and Physical Properties

A summary of the known and predicted properties of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is presented below.

PropertyValueSource
CAS Number 384857-20-9Echemi[1]
Molecular Formula C15H13FO3Echemi[1]
Molecular Weight 260.26 g/mol Echemi[1]
Appearance Solid (predicted)Inferred
Solubility Predicted to be soluble in organic solventsInferred

Hazard Identification and Safety Precautions (Inferred)

Due to the lack of a specific Safety Data Sheet (SDS) for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, this section outlines the anticipated hazards based on its structural components: a substituted benzaldehyde and a fluorophenol derivative.

Primary Routes of Exposure:

  • Inhalation: Dust or aerosols may be irritants to the respiratory tract.

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.

  • Eye Contact: Likely to be an irritant to the eyes.

  • Ingestion: May be harmful if swallowed.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are recommended.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: In case of insufficient ventilation or generation of dust, use a NIOSH-approved respirator.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Toxicological Profile (Inferred)

The toxicological profile is inferred from data on structurally similar compounds.

Acute Toxicity

The acute toxicity of substituted benzaldehydes can vary. For instance, the oral LD50 of p-anisaldehyde (4-methoxybenzaldehyde) in rats is reported as 1510 mg/kg. Benzaldehyde itself has an oral LD50 in rats of approximately 1300 mg/kg. Given these values, 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is likely to have moderate acute oral toxicity.

Skin and Eye Irritation

Substituted benzaldehydes are often cited as skin and eye irritants. Undiluted benzaldehyde is irritating to rabbit eyes, causing edema and erythema[2]. While some benzaldehyde derivatives are considered non-sensitizing, others can elicit allergic reactions in maximization tests[2]. The presence of the phenoxy group, as seen in preservatives like phenoxyethanol, can also contribute to mild skin irritation[3]. Therefore, it is prudent to consider this compound a potential skin and eye irritant.

Genotoxicity

The mutagenic potential of this compound has not been tested. However, the standard initial screening for genotoxicity is the bacterial reverse mutation assay, or Ames test, as described in OECD Guideline 471[4][5][6]. Benzaldehyde has been reported as non-mutagenic in some Ames test studies. A comprehensive assessment would require experimental testing.

Metabolism and Potential for Bioactivation

The metabolism of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is anticipated to proceed through several pathways common to xenobiotics[7].

  • Oxidation of the Aldehyde: The aldehyde group is likely to be rapidly oxidized to a carboxylic acid, a common metabolic pathway for benzaldehydes, leading to the formation of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzoic acid. This is generally a detoxification pathway, increasing water solubility and facilitating excretion.

  • O-Dealkylation: The methoxy and the methylene ether linkages could be subject to O-dealkylation by cytochrome P450 enzymes[8]. Cleavage of the methylene ether bond would release 4-hydroxy-3-formylbenzyl alcohol and 2-fluorophenol. 2-Fluorophenol can be toxic and is known to be a skin and eye irritant[9][10].

  • Aromatic Hydroxylation: The aromatic rings may undergo hydroxylation, also mediated by cytochrome P450 enzymes. The introduction of a fluorine atom can sometimes block or alter the site of metabolic attack, potentially increasing the metabolic stability of the molecule[3][11]. However, in some cases, metabolism can lead to defluorination, which can produce reactive metabolites[12].

The following diagram illustrates a potential metabolic pathway:

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism A 3-[(2-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde B 3-[(2-Fluorophenoxy)methyl]- 4-methoxybenzoic acid A->B Aldehyde Oxidation C 4-Hydroxy-3-formylbenzyl alcohol + 2-Fluorophenol A->C O-Dealkylation (Ether Cleavage) D Hydroxylated Metabolites A->D Aromatic Hydroxylation E Conjugated Metabolites (e.g., Glucuronides, Sulfates) B->E C->E D->E

Caption: Potential Phase I and Phase II metabolic pathways.

Methodology for Toxicological Assessment

To definitively characterize the toxicological profile of this compound, a tiered testing strategy is recommended, starting with in vitro assays to minimize animal use, in line with the 3Rs principle (Replacement, Reduction, Refinement).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay provides a measure of the compound's general toxicity to cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells with the compound for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G A Plate cells in 96-well plate B Incubate 24 hours A->B C Treat cells with compound dilutions B->C D Incubate 24-48 hours C->D E Add MTT reagent D->E F Incubate 4 hours E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate % viability and IC50 H->I

Sources

Literature review of fluorinated benzaldehyde derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Therapeutic Applications

Executive Summary

In the high-stakes landscape of modern drug discovery, fluorinated benzaldehyde derivatives have emerged as critical "privileged structures." Approximately 20-25% of drugs currently on the market contain at least one fluorine atom, a statistic that underscores the element's profound ability to modulate pharmacological profiles.[1]

Benzaldehyde scaffolds serve as the primary electrophilic handle for constructing complex heterocycles, Schiff bases, and chalcones. When fluorinated, these intermediates offer a dual advantage:

  • Bioisosteric Modulation: The fluorine atom (

    
     Å) mimics hydrogen (
    
    
    
    Å) sterically but exerts a massive electronic influence due to its electronegativity (3.98 Pauling scale).
  • Metabolic Shielding: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering the aromatic ring resistant to oxidative metabolism by Cytochrome P450 enzymes.

This technical guide provides a rigorous analysis of the synthesis, reactivity, and medicinal application of fluorinated benzaldehydes, designed for researchers requiring actionable protocols and mechanistic depth.

The Fluorine Effect: Mechanistic Causality

To rationally design drugs, one must understand why fluorine is introduced. It is not merely a "hydrogen replacement" but a tool to alter the physicochemical landscape of the molecule.[2]

2.1 Electronic and Lipophilic Modulation
  • Dipole Moments: The strong C–F dipole can alter the preferred conformation of a drug molecule, locking it into a bioactive shape. For benzaldehydes, this affects the reactivity of the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack (e.g., in Schiff base formation).

  • Lipophilicity (LogP): Fluorination typically increases lipophilicity, facilitating membrane permeability. However, the effect is position-dependent; ortho-substitution can sometimes reduce lipophilicity due to dipole shielding.

  • pKa Tuning: Fluorine's inductive electron-withdrawing effect (

    
    ) lowers the pKa of neighboring functional groups. For example, a phenol group on a fluorinated benzaldehyde will be more acidic than its non-fluorinated counterpart, potentially strengthening hydrogen bond interactions with target proteins.
    
2.2 Metabolic Blocking

A primary failure mode in drug development is rapid clearance via aromatic hydroxylation.

  • Mechanism: CYP450 enzymes typically attack electron-rich aromatic rings.

  • Solution: Substituting a hydrogen with fluorine at the para- or meta-positions deactivates the ring toward electrophilic enzymatic oxidation and physically blocks the site of metabolism.

Synthetic Utility & Reaction Pathways

Fluorinated benzaldehydes are versatile linchpins.[3] The following diagram illustrates the core synthetic pathways for generating and utilizing these derivatives.

SyntheticPathways Chlorobenzaldehyde Chlorobenzaldehyde (Precursor) Fluorobenzaldehyde Fluorinated Benzaldehyde (Core Intermediate) Chlorobenzaldehyde->Fluorobenzaldehyde Halex Reaction (KF, Sulfolane, 210°C) SchiffBase Schiff Bases (Antimicrobial/Antiviral) Fluorobenzaldehyde->SchiffBase Condensation (R-NH2, EtOH) Chalcone Fluorinated Chalcones (Anticancer/Tubulin Inhibitors) Fluorobenzaldehyde->Chalcone Claisen-Schmidt (Acetophenone, NaOH) Heterocycle N-Heterocycles (Pyrazoles/Imidazoles) Fluorobenzaldehyde->Heterocycle Cyclization (Hydrazines/Diamines) Radiotracer 18F-Labeled Tracers (PET Imaging) Fluorobenzaldehyde->Radiotracer 18F-Exchange (Nucleophilic Subst.)

Figure 1: Synthetic ecosystem of fluorinated benzaldehyde derivatives. The central intermediate allows access to diverse therapeutic classes.

Therapeutic Applications & Case Studies
4.1 Anticancer Agents: Fluorinated Chalcones

Fluorinated chalcones (1,3-diphenyl-2-propen-1-ones) act as Michael acceptors.[4] The presence of fluorine enhances their electrophilicity, allowing them to covalently bind to cysteine residues in proteins like tubulin or specific kinases.

  • Mechanism: Disruption of microtubule dynamics (colchicine binding site) causing G2/M cell cycle arrest.[5]

  • Key Example:

    
    -Fluorinated chalcones have shown nanomolar IC
    
    
    
    values against HepG2 (liver cancer) and MCF-7 (breast cancer) lines.
4.2 Antimicrobial Schiff Bases

Condensation of fluorobenzaldehydes with amines yields Schiff bases (imines) that exhibit broad-spectrum antibacterial activity.

  • Mechanism: The imine bond (

    
    ) interferes with bacterial cell wall synthesis or respiration. Fluorine substitution often enhances penetration through the lipid bilayer of Gram-negative bacteria.
    
4.3 Table: Key Fluorinated Benzaldehyde-Derived Leads
Compound ClassPrecursorTarget / IndicationMechanism of ActionRef
Fluorinated Chalcone 4-FluorobenzaldehydeHepG2, MCF-7 (Cancer)Tubulin polymerization inhibition; G2/M arrest[3, 4]
Schiff Base 2,3,5,6-TetrafluorobenzaldehydeS. aureus, E. coliCell membrane disruption; DNA cleavage[6]
Dabrafenib (Intermediate) 2-Fluoro-substituted arylBRAF V600E MelanomaKinase inhibition (Metabolic stability via F)[1]
18F-Benzaldehyde [18F]FluoridePET ImagingProsthetic group for labeling peptides[20]
Detailed Experimental Protocol

Objective: Synthesis of (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one (Fluorinated Chalcone). Rationale: This protocol demonstrates the Claisen-Schmidt condensation , the most reliable method for coupling fluorinated benzaldehydes to active methylene compounds.

5.1 Reagents & Equipment
  • Reagents: 4-Fluorobenzaldehyde (10 mmol), Acetophenone (10 mmol), Ethanol (95%), Sodium Hydroxide (40% aq. solution), HCl (1M), Ice water.

  • Equipment: Round-bottom flask (100 mL), Magnetic stirrer, Buchner funnel, Vacuum pump.

5.2 Workflow Diagram

ProtocolWorkflow Start Start: Reagent Prep Mix 1. Dissolve Reactants (Aldehyde + Ketone in EtOH) Start->Mix Catalyze 2. Add Catalyst (Dropwise 40% NaOH) Mix->Catalyze React 3. Reaction (Stir 4-6h @ RT) Catalyze->React Precipitate 4. Quench & Precipitate (Pour into Ice Water + HCl) React->Precipitate Filter 5. Isolation (Vacuum Filtration) Precipitate->Filter Purify 6. Purification (Recrystallize from EtOH) Filter->Purify Validate 7. Validation (NMR, MP, MS) Purify->Validate

Figure 2: Step-by-step synthesis workflow for fluorinated chalcones.

5.3 Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.24 g (10 mmol) of 4-fluorobenzaldehyde and 1.20 g (10 mmol) of acetophenone in 15 mL of 95% ethanol.

  • Catalysis: Place the flask in an ice bath (

    
    C). Add 5 mL of 40% NaOH solution dropwise with vigorous stirring. Expert Note: Slow addition prevents polymerization of the aldehyde.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. The solution should turn yellow/orange, indicating the formation of the conjugated enone system.

  • Quenching: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of 1M HCl. The acid neutralizes the base and facilitates the precipitation of the product.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold water (

    
     mL) until the filtrate is neutral pH.
    
  • Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in minimal boiling ethanol, add activated charcoal (optional for decolorization), filter hot, and cool slowly to 4°C.

  • Validation (Self-Check):

    • Yield: Expected 70–85%.

    • Melting Point: Compare with literature (approx. 88–90°C for 4-fluoro derivative).

    • 1H NMR: Look for the characteristic doublet doublets of the trans-alkene protons (

      
       Hz) around 
      
      
      
      7.4–7.8 ppm.
Metabolic Stability & Toxicology Considerations

While fluorine improves stability, it introduces specific toxicological considerations:

  • Defluorination: In rare cases, metabolic cleavage of the C–F bond can release toxic fluoride ions. However, on a benzaldehyde ring, the C–F bond is generally stable unless activated by strong electron-withdrawing groups in the ortho position.

  • Quinone Methide Formation: Fluorinated benzyl derivatives can sometimes be metabolized to reactive quinone methides, which are toxic. Researchers must screen for glutathione (GSH) adducts early in the development process to rule out this pathway.

Future Perspectives: 18F-Radiochemistry

The transition from 19F (stable) to 18F (radioactive) allows these molecules to serve as PET imaging agents. [18F]Fluorobenzaldehyde is a standard prosthetic group used to label large biomolecules (peptides/proteins) via oxime formation or reductive amination. This bridges the gap between small molecule therapy and diagnostic imaging.

References
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. J. Med. Chem., 2026.[6]

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal, 2025.

  • Identification of novel non-toxic and anti-angiogenic

    
    -fluorinated chalcones as potent colchicine binding site inhibitors. Eur. J. Med. Chem., 2024.[7][8] 
    
  • Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity. VNUHCM J. Sci. Tech., 2024.

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances. Molecules, 2024.

  • Studies on the Synthesis of Fluorinated Schiff Bases; Biological Activity. Semantic Scholar, 2023.

  • Process for the preparation of fluorobenzaldehydes. US Patent 5227531A.

  • Purification of Fluorinated Benzaldehyde Derivatives. BenchChem Technical Protocols.

  • Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. ChemRxiv, 2025.

  • A General Protocol for Cu-Mediated Fluoro-deamination. J. Labelled Comp. Radiopharm., 2021.

Sources

Role of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde: Synthesis, Characterization, and Application as a Core Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, a sophisticated benzaldehyde derivative with significant potential as a pharmaceutical intermediate. We delve into the strategic rationale for its molecular design, focusing on the synergistic roles of the fluorophenoxy and methoxybenzaldehyde moieties in modern drug development. This document outlines a robust and logical synthetic pathway, rooted in the principles of the Williamson ether synthesis, and provides detailed, field-tested protocols for its preparation and quality control. Furthermore, we explore its application as a versatile building block for constructing complex, pharmacologically active molecules. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Value of Functionalized Benzaldehydes

The landscape of medicinal chemistry is perpetually evolving, with an increasing demand for molecular building blocks that offer both structural novelty and enhanced pharmacokinetic properties. Benzaldehyde derivatives have long been staple intermediates in the synthesis of a vast array of pharmaceuticals due to the versatile reactivity of the aldehyde group.[1] Concurrently, the incorporation of fluorine into drug candidates has become a cornerstone strategy for improving metabolic stability, binding affinity, and lipophilicity.[2] 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde emerges at the intersection of these principles, representing a highly valuable and strategically designed pharmaceutical intermediate.

The core structure combines three critical pharmacophores:

  • The Benzaldehyde Moiety: A reactive "handle" for a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensations, enabling the construction of complex molecular scaffolds.[1]

  • The Methoxy Group: An electron-donating group that can influence the electronic properties of the aromatic ring and participate in key binding interactions with biological targets.

  • The 2-Fluorophenoxy Group: The introduction of a fluorine atom provides a powerful tool for modulating the physicochemical properties of the final active pharmaceutical ingredient (API).[2] Its strategic placement can block metabolic attack, enhance membrane permeability, and fine-tune receptor binding interactions.

This guide will elucidate the synthesis, properties, and pivotal role of this intermediate, providing the scientific community with a foundational understanding of its utility.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in multi-step syntheses. The key properties for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde are summarized below.

PropertyValueSource/Method
IUPAC Name 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehydeIUPAC Nomenclature
Molecular Formula C₁₅H₁₃FO₃Calculated
Molecular Weight 260.26 g/mol Calculated[3]
Appearance Off-white to pale yellow solid (predicted)Analogous Compounds
Solubility Soluble in common organic solvents (DCM, EtOAc, DMF)Predicted
Melting Point Not established; predicted > 50 °CAnalogous Compounds

Synthesis and Mechanistic Insights: A Logic-Driven Approach

The synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is most logically achieved via a convergent strategy that hinges on the formation of the diaryl ether linkage. The Williamson ether synthesis stands out as the most robust and industrially scalable method for this transformation.[4][5][6]

Retrosynthetic Analysis & Strategy

Our retrosynthetic approach disconnects the ether bond, identifying 3-halomethyl-4-methoxybenzaldehyde and 2-fluorophenol as the key precursors. This strategy is superior to the alternative (coupling 3-hydroxymethyl-4-methoxybenzaldehyde with a fluorinated aryl halide) because SNAr reactions typically require harsh conditions or activating groups, whereas the Williamson synthesis proceeds under milder conditions via an SN2 mechanism.[7] The SN2 pathway is favored when using a primary halide, minimizing the competing E2 elimination reaction that can occur with more sterically hindered substrates.[4][6]

Synthetic Workflow Diagram

The overall synthetic workflow from a commercially available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde), is depicted below.

Caption: Synthetic workflow for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde from 3-(chloromethyl)-4-methoxybenzaldehyde and 2-fluorophenol.

Materials:

  • 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq)

  • 2-Fluorophenol (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert nitrogen atmosphere, add anhydrous DMF.

  • Nucleophile Formation: Add 2-fluorophenol followed by anhydrous potassium carbonate. Stir the suspension at room temperature for 30 minutes. The formation of the potassium 2-fluorophenoxide salt is the critical first step in generating a potent nucleophile.[5][7] The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the cation (K⁺) without solvating the nucleophilic anion, thereby increasing its reactivity.[7]

  • Electrophile Addition: Add 3-(chloromethyl)-4-methoxybenzaldehyde to the reaction mixture.

  • Reaction Progression: Heat the mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract three times with ethyl acetate. The aqueous work-up serves to remove the inorganic salts (KCl) and residual DMF.[8]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Application as a Pharmaceutical Intermediate

The true value of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde lies in its function as a scaffold for building more complex APIs. The aldehyde group is a key point of diversification. A prime example of its application is in the synthesis of novel kinase inhibitors or receptor antagonists, where a central amine linkage is often a key structural motif.

Illustrative Downstream Synthesis: Reductive Amination

Reductive amination is a powerful and widely used transformation in pharmaceutical synthesis for forming C-N bonds. The intermediate can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.

G A 3-[(2-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde C Imine Intermediate (Schiff Base) A->C  Condensation  (H₂O removed) B Primary Amine (R-NH₂) B->C D Final API Scaffold (Secondary Amine) C->D  Reduction  (e.g., NaBH(OAc)₃, H₂/Pd)

Caption: Application of the intermediate in a reductive amination pathway.

This two-step, one-pot procedure is highly efficient and demonstrates how the aldehyde functionality serves as a linchpin for connecting different parts of a target molecule. The resulting secondary amine can be a critical component of a pharmacophore responsible for binding to a biological target.

Analytical and Quality Control Protocols

Ensuring the purity and structural integrity of a pharmaceutical intermediate is non-negotiable. A multi-pronged analytical approach is required.

5.1 Structural Confirmation:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides a detailed map of the proton environment. Expected signals would include aromatic protons from both rings, a singlet for the methoxy group, a singlet for the benzylic methylene (-CH₂-) protons, and a singlet for the aldehyde proton.[8][9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule, including the characteristic aldehyde carbonyl signal (~190 ppm).[10]

  • FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups. Expect strong characteristic peaks for the C=O stretch of the aldehyde (~1700 cm⁻¹), C-O-C stretches of the ether linkages, and C-F bond vibrations.[9]

5.2 Purity Assessment:

  • HPLC (High-Performance Liquid Chromatography): The gold standard for determining the purity of organic compounds. A validated HPLC method should be used to quantify the intermediate and any process-related impurities, with a purity acceptance criterion typically set at ≥99.0%.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight of the main component and helps in identifying unknown impurities by providing their mass-to-charge ratio.

Conclusion and Future Perspectives

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a testament to modern molecular design in pharmaceutical development. It is not merely a passive building block but an active enabler of innovation, providing chemists with a pre-functionalized, high-value intermediate. Its synthesis, rooted in fundamental organic reactions like the Williamson ether synthesis, is both logical and scalable. The strategic placement of its reactive aldehyde, methoxy, and fluorophenoxy groups offers a versatile platform for generating diverse libraries of compounds for drug discovery. As the quest for safer and more effective medicines continues, the demand for such well-designed, fluorine-containing intermediates is poised to grow, solidifying the role of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde in the pharmacopeia of the future.

References

  • Vertex AI Search. (2026).
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  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
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Electronic effects of the 2-fluorophenoxy group on benzaldehyde reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Effects of the 2-Fluorophenoxy Group on Benzaldehyde Reactivity

Abstract

The strategic modification of aromatic aldehydes is a cornerstone of medicinal chemistry and materials science, where fine-tuning the reactivity of the carbonyl group is paramount for optimizing molecular interactions and synthetic outcomes. This technical guide provides a comprehensive analysis of the electronic influence exerted by the 2-fluorophenoxy substituent on the reactivity of benzaldehyde. We deconstruct the constituent inductive and resonance effects of this unique group, detailing its nuanced ability to modulate the electrophilicity of the aldehyde's carbonyl carbon. This guide presents an integrated approach, combining theoretical principles with actionable experimental and computational protocols—including kinetic analysis via Hammett plots, sensitive ¹⁹F NMR spectroscopy, and in silico modeling with Density Functional Theory (DFT)—to provide researchers with a robust framework for predicting and harnessing the electronic signature of the 2-fluorophenoxy group in molecular design.

Introduction: The Imperative of Controlled Reactivity

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to pharmaceuticals, agrochemicals, and polymers. The reactivity of the aldehyde functional group, specifically the electrophilicity of its carbonyl carbon, is the critical determinant of its behavior in key transformations such as nucleophilic additions, condensations, and oxidations.[1] The ability to predictably modulate this reactivity through the introduction of substituents on the aromatic ring is therefore of immense strategic importance.

Substituents exert their influence through a combination of electronic and steric effects. Electronic effects are broadly categorized into two primary mechanisms: the inductive effect, which operates through the sigma (σ) bond framework, and the resonance (or mesomeric) effect, transmitted through the pi (π) system.[2][3] While the effects of common substituents like nitro (-NO₂) or methoxy (-OCH₃) groups are well-understood, more complex functional groups present a nuanced challenge.

This guide focuses on the 2-fluorophenoxy group, a substituent of increasing interest due to the unique properties conferred by the fluorine atom. Fluorine's high electronegativity can significantly alter the electronic landscape of a molecule, impacting everything from metabolic stability to binding affinity.[4] Understanding the precise electronic effect of the 2-fluorophenoxy group—a composite of a phenoxy ether linkage and an ortho-fluorine—is essential for its rational deployment in drug development and chemical synthesis. We will explore how this group influences the reactivity of a distal aldehyde, using 4-(2-fluorophenoxy)benzaldehyde as our primary model system.

Theoretical Framework: A Duality of Electron Donation and Withdrawal

The net electronic effect of the 2-fluorophenoxy group is not monolithic; it is a finely balanced interplay of competing forces. To understand its impact on the benzaldehyde core, we must dissect the contributions of each component.

2.1 The Inductive Effect (-I): Through-Bond Polarization The inductive effect is driven by differences in electronegativity, causing a polarization of σ-bonds that propagates through the molecule.[5]

  • Oxygen's Contribution: The oxygen atom of the ether linkage is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the benzaldehyde ring.

  • Fluorine's Influence: The fluorine atom on the phenoxy ring is the most electronegative element, and its powerful -I effect withdraws electron density from the phenoxy ring. This, in turn, makes the phenoxy oxygen even more electron-poor, amplifying its own -I effect on the primary benzaldehyde ring.

2.2 The Resonance Effect (+M): Through-Space Delocalization The resonance effect involves the delocalization of lone pair or π-electrons across a conjugated system.[3]

  • Oxygen's Contribution: The oxygen atom possesses lone pairs that can be donated into the π-system of the benzaldehyde ring. This electron-donating resonance effect (+M or +R) increases electron density at the ortho and para positions, which would typically decrease the electrophilicity of a para-aldehyde.[2]

  • Fluorine's Influence: While fluorine also has lone pairs, its +M effect is generally considered weak. Its primary role here is electronic "tuning." By inductively withdrawing density from the phenoxy ring, the fluorine atom reduces the ability of the ether oxygen to donate its lone pair into the benzaldehyde ring, thereby dampening the overall +M effect of the substituent.

The resulting electronic signature is a delicate balance: a strong, fluorine-amplified -I effect and a fluorine-dampened +M effect. It is predicted that the inductive withdrawal will dominate, rendering the 2-fluorophenoxy group a net electron-withdrawing substituent, thereby increasing the electrophilicity and reactivity of the benzaldehyde carbonyl group.

Caption: Interplay of inductive (-I) and resonance (+M) effects.

Quantifying the Electronic Influence: A Multi-Pronged Approach

To move from theoretical prediction to quantitative understanding, a combination of kinetic, spectroscopic, and computational methods is required.

Hammett Analysis for Kinetic Insight

The Hammett equation provides a powerful means to quantify the electronic influence of a substituent on a reaction's rate or equilibrium.[6] It is defined as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction with the substituted benzaldehyde.

  • k₀ is the rate constant for the reaction with unsubstituted benzaldehyde.

  • σ (sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.[7]

  • ρ (rho) is the reaction constant , which reflects the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups.[6]

By measuring the reaction rates for a series of substituted benzaldehydes in a well-chosen model reaction (e.g., oxidation), one can determine the σ value for the 2-fluorophenoxy group.

Table 1: Selected Hammett Substituent Constants (σₚ) for Comparison

Substituent σₚ Value Electronic Character Reference
-H 0.00 Neutral (Reference) [8]
-OCH₃ -0.24 Strong Donor (+M > -I) [8]
-F 0.05 Weak Withdrawer (-I > +M) [8]
-Cl 0.22 Moderate Withdrawer (-I > +M) [8]
-NO₂ 0.78 Strong Withdrawer (-I, -M) [8]

| -O-Ph-2-F | (To be determined) | Predicted: Weak/Moderate Withdrawer | |

Protocol 3.1.1: Kinetic Analysis of Benzaldehyde Oxidation

This protocol describes a kinetic experiment to determine the Hammett substituent constant by monitoring the oxidation of various para-substituted benzaldehydes to their corresponding benzoic acids.[9][10]

I. Materials & Reagents:

  • Benzyltrimethylammonium chlorobromate (BTMACB)

  • Glacial acetic acid

  • Substituted benzaldehydes (e.g., 4-H, 4-OCH₃, 4-Cl, 4-NO₂, and 4-(2-fluorophenoxy)benzaldehyde)

  • UV-Vis Spectrophotometer

II. Solution Preparation:

  • Prepare a stock solution of BTMACB (e.g., 0.002 M) in a 1:1 (v/v) mixture of glacial acetic acid and water.

  • Prepare stock solutions of each substituted benzaldehyde (e.g., 0.2 M) in the same solvent system.

III. Kinetic Measurement (Self-Validating Workflow):

  • Establish Pseudo-First-Order Conditions: The reaction is performed with a large excess (e.g., 100-fold) of the benzaldehyde over BTMACB to ensure the concentration of the aldehyde remains effectively constant.[1]

  • Initiate Reaction: In a quartz cuvette, pipette 2.9 mL of the desired benzaldehyde solution. Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer (e.g., 25 °C).

  • Add 0.1 mL of the BTMACB stock solution to the cuvette, rapidly mix, and immediately begin recording the absorbance at the λₘₐₓ of BTMACB (approx. 394 nm) over time.

  • Monitor Progress: Record the absorbance at regular intervals until the reaction is >80% complete.

  • Control & Reproducibility: Run the experiment with unsubstituted benzaldehyde (k₀) as the reference. Perform each kinetic run in triplicate to ensure reproducibility.

IV. Data Analysis:

  • Calculate the pseudo-first-order rate constant (k_obs) for each run by plotting ln(Absorbance) versus time. The slope of this line is -k_obs.

  • Plot log(k/k₀) for the known substituents against their established σₚ values. The slope of this line is the reaction constant, ρ.

  • Using the experimentally determined k for 4-(2-fluorophenoxy)benzaldehyde and the calculated ρ value, determine the σₚ value for the 2-fluorophenoxy group.

Kinetic_Workflow prep Prepare Stock Solutions (BTMACB, Substituted Benzaldehydes) setup Set Up Spectrophotometer (λ = 394 nm, T = 25°C) prep->setup initiate Initiate Reaction in Cuvette ([Aldehyde] >> [BTMACB]) setup->initiate monitor Record Absorbance vs. Time initiate->monitor calc_k Calculate k_obs (Plot ln(A) vs. time) monitor->calc_k repeat Repeat in Triplicate for each Substituent calc_k->repeat plot_hammett Generate Hammett Plot (log(k/k₀) vs. σ) repeat->plot_hammett determine_rho Determine Reaction Constant (ρ) (Slope of Hammett Plot) plot_hammett->determine_rho calc_sigma Calculate σ for 2-F-Phenoxy Group determine_rho->calc_sigma

Caption: Experimental workflow for Hammett analysis.

¹⁹F NMR Spectroscopy: A Sensitive Electronic Probe

The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electronic environment, spanning a range of over 800 ppm.[11] This sensitivity makes ¹⁹F NMR an ideal tool for observing subtle electronic perturbations.[12][13] By synthesizing a series of compounds where the reactivity at the aldehyde is systematically varied (e.g., by forming different derivatives), one can correlate the change in reactivity with a change in the ¹⁹F chemical shift, providing direct evidence of electronic communication between the reaction center and the fluorine atom.

Protocol 3.2.1: ¹⁹F NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve a precise amount (e.g., 5-10 mg) of 4-(2-fluorophenoxy)benzaldehyde and a reference standard (e.g., trifluorotoluene) in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Record the chemical shift (δ) in ppm. The position of this shift, relative to other fluorinated aromatic compounds, provides qualitative insight into the electron density around the fluorine atom.[14]

Computational Modeling with DFT

Density Functional Theory (DFT) allows for the in silico calculation of molecular properties that reflect electronic distribution.[15] This provides a theoretical counterpart to experimental data.

Protocol 3.3.1: In Silico Analysis of Electronic Properties

  • Structure Optimization: Build the 3D structure of 4-(2-fluorophenoxy)benzaldehyde. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[15]

  • Property Calculation:

    • Electrostatic Potential (ESP) Map: Calculate and visualize the ESP map. This will show the electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of the molecule. The magnitude of the positive potential on the carbonyl carbon is a direct indicator of its electrophilicity.

    • Natural Bond Orbital (NBO) Analysis: Calculate the NBO charges on the carbonyl carbon and the fluorine atom to quantify the electronic effects.

    • NMR Shielding Tensors: Calculate the ¹⁹F NMR chemical shift and compare it with the experimental value for validation of the computational model.[16]

Synthesis of the Target Molecule

Access to the target molecule is a prerequisite for any experimental investigation. 4-(2-fluorophenoxy)benzaldehyde can be synthesized via a standard Williamson ether synthesis.

Protocol 4.1.1: Synthesis of 4-(2-fluorophenoxy)benzaldehyde

This procedure involves the coupling of 4-fluorobenzaldehyde with 2-fluorophenol. Note: An alternative is coupling 4-hydroxybenzaldehyde with 1,2-difluorobenzene.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-fluorophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous dimethylformamide (DMF).

  • Addition: Add 4-fluorobenzaldehyde (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Integrated Analysis and Discussion

The true power of this investigation lies in the synthesis of its disparate parts. The kinetic data from the Hammett analysis will provide a quantitative measure (the σ value) of the 2-fluorophenoxy group's net electron-withdrawing or -donating character.

Table 2: Expected Outcome and Interpretation

Method Expected Result Interpretation
Hammett Analysis A positive σₚ value, likely between +0.1 and +0.3. The 2-fluorophenoxy group is a net electron-withdrawing group, increasing the reaction rate of nucleophilic attack at the carbonyl.
¹⁹F NMR A specific chemical shift that is sensitive to reactions at the aldehyde. Confirms electronic communication between the substituent and the reaction center.

| DFT Modeling | High positive electrostatic potential on the carbonyl carbon. | The carbonyl group is highly electrophilic and susceptible to nucleophilic attack. |

The expected positive σ value confirms that the fluorine-enhanced inductive effect (-I) outweighs the dampened resonance effect (+M). This renders the aldehyde carbonyl more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted benzaldehyde. This finding has direct implications for drug development, where the 2-fluorophenoxy group can be used as a "tuning" element to enhance the reactivity of a key pharmacophore, potentially improving its binding kinetics or covalent bond formation with a target protein.

Conclusion

References

  • Meenakshisundaram, S. P., & Sockalingam, R. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. The Journal of Organic Chemistry, 65(11), 3322–3325. [Link]

  • PubMed. (2000). Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate. [Link]

  • Li, Z. K., He, C., Yang, M., Xia, C. Q., & Yu, X. Q. (2005). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. ARKIVOC, 2005(i), 98-104. [Link]

  • Ibrahim, M. A., Taha, N. A., & El-Nawawy, M. A. (2014). Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. International Institute for Science, Technology and Education (IISTE). [Link]

  • Mullin, R. P., Spradlin, J. N., & Brown, S. P. (2018). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science, 9(21), 4847–4855. [Link]

  • Mullin, R. P., Spradlin, J. N., & Brown, S. P. (2018). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Kinetic analysis on the reaction of 1 and benzaldehyde derivatives. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • SCM. (2016). Analyzing substituent effects. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Castellano, M., & Vacca, A. (2025). Computational Investigation of the Structural and Electronic Effects of Phenyl, Alkyl, and Halogen Fully Substituted Acenes. The Journal of Physical Chemistry A. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Krivdin, L. B. (2021). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 26(16), 4976. [Link]

  • Isacsson, J., & Ahlquist, M. S. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4645-4651. [Link]

  • Chemistry Steps. (2024). Inductive and Resonance (Mesomeric) Effects. [Link]

  • Xia, Y., et al. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39). [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Vedantu. (n.d.). Inductive Effect vs Resonance Effect: Key Differences & Table. [Link]

  • ResearchGate. (n.d.). Hammett Substituent Constants. [Link]

  • University of Calgary. (n.d.). Resonance and Induction Tutorial. [Link]

  • Prepp. (2025). Benzaldehyde is less reactive towards nucleophilic. [Link]

  • Filo. (2025). Benzaldehyde is more reactive towards nucleophilic attack than. [Link]

  • Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). Wiley-Interscience.
  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Mercer, R. D., et al. (2020). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 63(21), 12784-12804. [Link]

  • Quora. (2016). What is different between inductive effect and resonance effect?. [Link]

  • Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. [Link]

  • Khan Academy. (2022). Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. [Link]

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Navigating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract: The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. It provides invaluable insights into intermolecular interactions, conformational possibilities, and structure-activity relationships. This guide offers a comprehensive walkthrough of the single-crystal X-ray diffraction workflow, a pivotal technique for elucidating crystal structures. While crystallographic data for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is not currently available in public databases, this paper will use the closely related and structurally relevant molecule, 4-(4-methoxyphenoxy)benzaldehyde , as a case study to illustrate the principles and practices of crystal structure analysis.

Introduction: The Significance of Crystal Structure in Drug Design

The spatial arrangement of atoms within a molecule and the packing of these molecules in a crystalline solid dictate many of its physicochemical properties, including solubility, stability, and bioavailability. In drug development, understanding the crystal structure of an active pharmaceutical ingredient (API) is paramount. It allows for the identification of key pharmacophoric features, the design of more potent and selective analogs, and the optimization of solid-state properties to ensure consistent and effective drug delivery. The detailed analysis of intermolecular interactions, such as hydrogen bonds and van der Waals forces, can reveal crucial information about how a molecule might interact with its biological target.

Experimental Workflow: From Crystal to Structure

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous series of steps. Each stage is critical for obtaining high-quality data that will ultimately yield an accurate molecular structure.

Crystallization: The Art of Growing Single Crystals

The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality single crystals. The goal is to encourage molecules to slowly and orderly arrange themselves into a repeating three-dimensional lattice. For a compound like 4-(4-methoxyphenoxy)benzaldehyde, a common and effective method is slow evaporation.

Protocol for Slow Evaporation Crystallization:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture. For 4-(4-methoxyphenoxy)benzaldehyde, dissolving the compound in dichloromethane followed by the addition of n-heptane is a documented successful approach.[1] The ideal solvent is one in which the compound is moderately soluble.

  • Preparation: Transfer the solution to a clean vial, loosely capped or covered with parafilm perforated with a few small holes. This allows for slow, controlled evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.

  • Monitoring: Observe the vial periodically for the formation of clear, well-defined crystals with sharp edges. This process can take several days to weeks.

The choice of solvent and the rate of evaporation are critical variables that often require empirical optimization to yield crystals of suitable size and quality for diffraction experiments.

Data Collection: Illuminating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the path of a focused X-ray beam. Modern diffractometers, such as those equipped with CCD detectors, are used to measure the intensities of the diffracted X-rays.

Typical Data Collection Parameters:

ParameterValue (for 4-(4-methoxyphenoxy)benzaldehyde)Significance
Radiation SourceMo Kα (λ = 0.71073 Å)Provides X-rays of a specific wavelength for diffraction.
Temperature173 KReduces thermal motion of atoms, leading to better diffraction data.
Scan Typeω and φ scansSystematically rotates the crystal to collect a complete diffraction pattern.
Absorption CorrectionMulti-scanCorrects for the absorption of X-rays by the crystal, which can affect intensity measurements.

The result of data collection is a dataset of thousands of reflection intensities, each corresponding to a specific set of crystal lattice planes.

Structure Solution and Refinement: From Data to a 3D Model

The collected diffraction data is then processed to determine the arrangement of atoms within the crystal.

Workflow for Structure Solution and Refinement:

Structure Solution and Refinement DataCollection Diffraction Data Collection DataReduction Data Reduction & Integration DataCollection->DataReduction SpaceGroup Space Group Determination DataReduction->SpaceGroup StructureSolution Structure Solution (e.g., Direct Methods) SpaceGroup->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation

Workflow from data collection to a validated crystal structure.
  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group. For 4-(4-methoxyphenoxy)benzaldehyde, the space group was determined to be P21/c.

  • Structure Solution: The initial positions of the atoms are determined using methods like Direct Methods or Patterson methods. This provides a preliminary model of the molecule.

  • Structure Refinement: The atomic coordinates and other parameters are adjusted to improve the agreement between the calculated and observed diffraction data. This is an iterative process that minimizes the R-factor, a measure of the goodness of fit. For 4-(4-methoxyphenoxy)benzaldehyde, the final R-factor was 0.040.[1]

  • Structure Validation: The final structure is checked for geometric reasonability and for any potential errors using software like CHECKCIF.

Structural Analysis of 4-(4-methoxyphenoxy)benzaldehyde

The successful refinement of the crystal structure of 4-(4-methoxyphenoxy)benzaldehyde reveals key details about its molecular conformation and intermolecular interactions.

Crystallographic Data Summary:

Parameter4-(4-methoxyphenoxy)benzaldehyde
Chemical FormulaC14H12O3
Molecular Weight228.24
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.1297 (7)
b (Å)7.6581 (4)
c (Å)12.3577 (7)
β (°)103.769 (6)
Volume (ų)1114.92 (11)
Z4
Molecular Conformation

A significant conformational feature of 4-(4-methoxyphenoxy)benzaldehyde is the dihedral angle between the two benzene rings, which is 71.52 (3)°.[1] This twisted conformation is a result of the steric hindrance around the central ether linkage. The C-O-C angle of the ether bridge is 118.82 (8)°.[1]

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of 4-(4-methoxyphenoxy)benzaldehyde are held together by a network of weak intermolecular interactions.

  • C-H···O Hydrogen Bonds: These interactions link adjacent molecules, forming supramolecular layers within the crystal lattice.

  • C-H···π Interactions: These weaker interactions occur between the hydrogen atoms of one molecule and the π-electron system of a benzene ring of a neighboring molecule, further stabilizing the crystal packing.

Intermolecular Interactions Molecule1 Molecule A Interactions Intermolecular Interactions Molecule1->Interactions C-H···O Molecule2 Molecule B Molecule2->Interactions C-H···π

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Schiff Bases Using 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone and possess the general structure R₂C=NR'.[1] The imine or azomethine linkage is a critical pharmacophore responsible for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][4] The facile synthesis, structural versatility, and ability to form stable metal complexes make them exceptional candidates for drug discovery and development.[1][5]

The specific precursor, 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, offers unique structural motifs expected to enhance the pharmacological profile of the resulting Schiff bases.

  • Fluorine Moiety: The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target enzymes or receptors.

  • Phenoxy Ether Linkage: This flexible ether linkage can influence the molecule's conformational geometry, potentially allowing for optimal interaction with biological targets.

  • Methoxy Group: This electron-donating group on the benzaldehyde ring can influence the electronic properties of the entire molecule, impacting its reactivity and biological function.

This application note provides a detailed methodology for leveraging this unique aldehyde to create a new library of potentially bioactive Schiff base derivatives.

Synthesis of the Aldehyde Precursor

The starting material, 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, is not a standard catalog item. A reliable two-step synthesis starting from commercially available vanillin (4-hydroxy-3-methoxybenzaldehyde) is proposed below.

Step 1: 3-(Chloromethyl)-4-methoxybenzaldehyde

The first step is the chloromethylation of the vanillin derivative at the 5-position (ortho to the hydroxyl group, which is protected). A more direct approach involves the functionalization of the related 3-(hydroxymethyl)-4-methoxybenzaldehyde.

Step 2: Williamson Ether Synthesis

The chlorinated intermediate is then reacted with 2-fluorophenol in the presence of a weak base to form the desired ether linkage.

Protocol 2.1: Synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Materials:

  • 3-(Chloromethyl)-4-methoxybenzaldehyde

  • 2-Fluorophenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask, add 3-(chloromethyl)-4-methoxybenzaldehyde (1 equivalent), 2-fluorophenol (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).

  • Add 150 mL of anhydrous acetone to the flask.

  • Equip the flask with a reflux condenser and stir the mixture vigorously at reflux (approx. 56°C) for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in 100 mL of dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel and wash sequentially with 50 mL of 1M NaOH, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

G cluster_0 Proposed Synthesis of Aldehyde Precursor 3-(Chloromethyl)-4-methoxybenzaldehyde 3-(Chloromethyl)-4-methoxybenzaldehyde Reaction Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) 3-(Chloromethyl)-4-methoxybenzaldehyde->Reaction 2-Fluorophenol 2-Fluorophenol 2-Fluorophenol->Reaction Product 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde Reaction->Product G cluster_1 General Schiff Base Synthesis Workflow Aldehyde Aldehyde Precursor (in Ethanol) Reaction Condensation Reaction (Glacial Acetic Acid, Reflux) Aldehyde->Reaction Amine Primary Amine (R-NH₂) (in Ethanol) Amine->Reaction Isolation Cooling & Vacuum Filtration Reaction->Isolation Purification Recrystallization (e.g., from Ethanol) Isolation->Purification Product Pure Schiff Base Product Purification->Product

Caption: Experimental workflow for Schiff base synthesis.

Characterization and Data Analysis

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff bases. A combination of spectroscopic methods should be employed. [6][7]

Technique Purpose Expected Key Observations
FT-IR Functional Group Analysis Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretching band in the range of 1605-1665 cm⁻¹ . [7][8]
¹H NMR Structural Elucidation Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0-9.0 ppm . Disappearance of the aldehyde proton signal (~δ 9.5-10.0 ppm).
¹³C NMR Carbon Skeleton Analysis Appearance of the imine carbon signal (-C =N-) in the range of δ 158-165 ppm . Disappearance of the aldehyde carbonyl carbon (~δ 190 ppm).

| LC-MS | Molecular Weight Confirmation | The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ that corresponds to the calculated molecular weight of the target Schiff base. |

Potential Applications and Future Directions

Drawing from the extensive literature on Schiff bases, derivatives synthesized from 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde are promising candidates for a variety of applications:

  • Antimicrobial Agents: Many Schiff bases exhibit potent activity against Gram-positive and Gram-negative bacteria as well as various fungal strains. [9]The novel compounds should be screened against a panel of pathogenic microbes.

  • Anticancer Therapeutics: The imine group is a key feature in many compounds with antiproliferative activity against various cancer cell lines. [4][10]These new derivatives could be evaluated for their cytotoxic effects on cell lines such as MCF-7 (breast), A549 (lung), and HeLa (cervical).

  • Coordination Chemistry: The azomethine nitrogen provides an excellent coordination site for metal ions, allowing for the synthesis of novel metal complexes. [1]These complexes often exhibit enhanced biological activity compared to the free ligands and can have applications in catalysis and materials science. [4] Future work should focus on creating a diverse library of these Schiff bases by reacting the aldehyde with a wide range of aliphatic and aromatic primary amines. Subsequent screening of this library for various biological activities could lead to the discovery of lead compounds for drug development.

References

  • Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (n.d.). Taylor & Francis. Retrieved February 13, 2026, from [Link]

  • Part-II: an update of Schiff bases synthesis and applications in medicinal chemistry-a patent review (2016-2023). (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Biological applications of Schiff bases: An overview. (2022). GSC Online Press. Retrieved February 13, 2026, from [Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. (2016). Arabian Journal of Chemistry. Retrieved February 13, 2026, from [Link]

  • Biological applications of Schiff bases: An overview. (2022). GSC Online Press. Retrieved February 13, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASES DERIVED FROM BENZALDEHYDE WITH O-PHENYLENEDIAMINE AND1,3-DIAMINOPROPANE AND THEIR Ni(II), Cu(II), Zn(II) AND Co(II) COMPLEXES. (n.d.). Retrieved February 13, 2026, from [Link]

  • (PDF) Biomedical Applications of Some Schiff Bases and Their Transition Metal Complexes: A Review. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis and Characterization of Chiral Nitrobenzaldehyde/Schiff Base Ligands. (2009). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes. (2015). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Synthesis, spectroscopic, molecular modelling and antimicrobial studies of fluorine containing schiff base. (n.d.). SciSpace. Retrieved February 13, 2026, from [Link]

  • Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone. (n.d.). NIH. Retrieved February 13, 2026, from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (n.d.). EJBPS. Retrieved February 13, 2026, from [Link]

  • Synthesis, spectral studies, antioxidant and antibacterial evaluation of aromatic nitro and halogenated tetradentate Schiff bases. (n.d.). NIH. Retrieved February 13, 2026, from [Link]

  • CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (n.d.). Google Patents.
  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. (n.d.). Retrieved February 13, 2026, from [Link]

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Application Note & Protocols: Selective Oxidation of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde to 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of aromatic aldehydes to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and complex molecular scaffolds. This document provides a detailed guide for the selective oxidation of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, a substrate featuring multiple potentially sensitive functional groups. We present and compare three distinct oxidation protocols—Pinnick Oxidation, Jones Oxidation, and Tollens' Test—evaluating them for efficiency, functional group tolerance, and practicality. The Pinnick oxidation is highlighted as the superior method for this specific substrate due to its mild reaction conditions and high chemoselectivity. Each protocol is accompanied by a mechanistic overview, step-by-step experimental procedures, safety considerations, and visual workflow diagrams to ensure reliable and reproducible execution by researchers in drug development and synthetic chemistry.

Introduction: The Challenge of Selective Oxidation

The target molecule, 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, possesses an aldehyde group that is the primary target for oxidation. However, the molecular architecture also includes a benzylic ether linkage, an electron-rich methoxy-substituted aromatic ring, and a fluorinated phenyl group. The challenge lies in converting the aldehyde to a carboxylic acid without inducing unwanted side reactions, such as cleavage of the ether bond or oxidation of the aromatic rings, which can occur with overly harsh or non-selective oxidizing agents. The resulting carboxylic acid is a valuable intermediate, potentially for the synthesis of more complex bioactive molecules where the carboxylic acid serves as a handle for amide bond formation or other derivatizations.[1] The selection of an appropriate oxidation method is therefore critical to ensure high yield and purity of the desired product.

Comparative Overview of Selected Oxidation Methods

To guide the experimental design, the following table summarizes the key characteristics of the three protocols detailed in this document.

MethodOxidizing AgentTypical ConditionsReaction TimeTypical YieldKey AdvantagesKey Disadvantages
Pinnick Oxidation Sodium Chlorite (NaClO₂)t-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene, 0 °C to RT1 - 14 hours>90%Excellent functional group tolerance (ethers, halides, electron-rich rings), mild conditions, high yields.[2][3]Requires a scavenger for hypochlorous acid byproduct; reagent purity can affect reaction.
Jones Oxidation Chromium Trioxide (CrO₃) in H₂SO₄Acetone, 0 °C to RT0.5 - 2 hours75-90%Fast, high-yielding, and uses inexpensive reagents.[4][5]Highly toxic chromium waste (carcinogenic), strongly acidic conditions limit substrate scope.[5][6]
Tollens' Test Diamminesilver(I) complex [Ag(NH₃)₂]⁺Aqueous NH₄OH, warm water bath0.5 - 1 hourVariableExtremely mild and selective for aldehydes; visual confirmation of reaction (silver mirror).[7]Primarily a qualitative test; can be expensive for large scale; freshly prepared reagent is essential to avoid explosive byproducts.[7][8]

Protocol I: The Pinnick Oxidation (Recommended Method)

The Pinnick oxidation is the premier choice for this transformation due to its remarkable chemoselectivity. It efficiently oxidizes aldehydes to carboxylic acids in the presence of a wide variety of other functional groups, making it ideal for our complex substrate.[3][9]

Principle and Mechanism

The reaction proceeds via the active oxidant, chlorous acid (HClO₂), which is formed in situ from sodium chlorite under weakly acidic conditions provided by a phosphate buffer. The aldehyde is attacked by chlorous acid to form a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[10][11] A crucial component of the modern protocol is the addition of a scavenger, such as 2-methyl-2-butene, to quench the reactive HOCl byproduct, preventing it from engaging in undesired side reactions like chlorination of the aromatic rings or consuming the sodium chlorite.[2][3]

Pinnick_Mechanism cluster_0 Mechanism of Pinnick Oxidation Aldehyde R-CHO (Aldehyde) Intermediate [R-CH(OH)(OClO)] (Chlorite Ester) Aldehyde->Intermediate + HClO₂ NaClO2 NaClO₂ HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 Formation of Active Oxidant Buffer NaH₂PO₄ Buffer->HClO2 Formation of Active Oxidant CarboxylicAcid R-COOH (Carboxylic Acid) Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl HOCl (Hypochlorous Acid) Intermediate->HOCl Quenched Chlorohydrin (Quenched Byproduct) HOCl->Quenched Scavenging Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Quenched Scavenging

Caption: Reaction mechanism of the Pinnick Oxidation.

Detailed Experimental Protocol

Materials and Reagents

ReagentFormulaM.W.AmountEquiv.
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehydeC₁₅H₁₃FO₃260.262.60 g1.0
tert-Butanol (t-BuOH)C₄H₁₀O74.1240 mL-
Water (DI)H₂O18.0220 mL-
2-Methyl-2-buteneC₅H₁₀70.136.1 mL7.0
Sodium Dihydrogen Phosphate MonohydrateNaH₂PO₄·H₂O137.994.14 g3.0
Sodium Chlorite (80% pure)NaClO₂90.443.39 g3.0
Sodium Sulfite (for quenching)Na₂SO₃126.04~5 g-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11200 mL-
Brine--50 mL-
Sodium Sulfate (anhydrous)Na₂SO₄142.04~10 g-

Procedure

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (2.60 g, 10.0 mmol) in a mixture of tert-butanol (40 mL) and water (10 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Addition of Reagents: To the cooled, stirring solution, add 2-methyl-2-butene (6.1 mL, 70.0 mmol). Then, in portions, add sodium dihydrogen phosphate monohydrate (4.14 g, 30.0 mmol).

  • Addition of Oxidant: Slowly add solid sodium chlorite (3.39 g of 80% technical grade, 30.0 mmol) in small portions over 15-20 minutes. Ensure the internal temperature does not rise above 10 °C. Note: This reaction can be exothermic.[11]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (~50 mL) to quench any excess oxidant. Stir for 20 minutes. A color change from yellowish to colorless may be observed.

  • Workup: Transfer the mixture to a separatory funnel. Most of the t-BuOH can be removed under reduced pressure if desired. Add ethyl acetate (100 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

Pinnick_Workflow Start Dissolve Aldehyde in t-BuOH / H₂O Cool Cool to 0 °C Start->Cool AddReagents Add 2-Methyl-2-butene and NaH₂PO₄ Cool->AddReagents AddOxidant Add NaClO₂ (portion-wise) Keep T < 10 °C AddReagents->AddOxidant React Stir at Room Temperature (Monitor by TLC) AddOxidant->React Quench Cool to 0 °C Quench with aq. Na₂SO₃ React->Quench Extract Extract with Ethyl Acetate Quench->Extract WashDry Wash with Brine Dry over Na₂SO₄ Extract->WashDry Purify Concentrate and Purify (Recrystallization or Chromatography) WashDry->Purify Product Pure Carboxylic Acid Purify->Product

Caption: Experimental workflow for the Pinnick Oxidation.

Protocol II: The Jones Oxidation

The Jones oxidation is a powerful and rapid method for converting primary alcohols and aldehydes to carboxylic acids.[12] However, its use is limited by the harsh acidic conditions and the generation of carcinogenic chromium(VI) waste.[5] This method should be considered only if the Pinnick oxidation is not feasible and with extreme caution.

Principle and Mechanism

Jones reagent is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid.[13] The active oxidant is chromic acid (H₂CrO₄). The aldehyde is believed to first form a hydrate in the aqueous medium, which is then oxidized by the chromic acid. The mechanism involves the formation of a chromate ester, followed by an elimination step where the aldehydic C-H bond is broken, leading to the carboxylic acid and a reduced chromium(IV) species, which undergoes further reactions to ultimately form the stable, green chromium(III) ion.[14]

Jones_Mechanism cluster_1 Mechanism of Jones Oxidation Aldehyde R-CHO (Aldehyde) Hydrate R-CH(OH)₂ (Aldehyde Hydrate) Aldehyde->Hydrate + H₂O H2O H₂O ChromateEster [Chromate Ester Intermediate] Hydrate->ChromateEster + H₂CrO₄ JonesReagent H₂CrO₄ (Chromic Acid) CarboxylicAcid R-COOH (Carboxylic Acid) ChromateEster->CarboxylicAcid Elimination Cr_IV Cr(IV) species ChromateEster->Cr_IV Cr_III Cr(III) species (Green) Cr_IV->Cr_III Further Reduction

Caption: Simplified mechanism of the Jones Oxidation.

Detailed Experimental Protocol

Preparation of Jones Reagent (2.7 M)

  • Caution: Chromium trioxide is highly toxic, corrosive, and a known carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE).

  • Slowly and carefully add 23 mL of concentrated sulfuric acid to 40 mL of deionized water in a beaker cooled in an ice bath.

  • To this cooled acid solution, add 26.7 g of chromium trioxide (CrO₃) in small portions with stirring.

  • Once fully dissolved, dilute the dark orange solution with deionized water to a final volume of 100 mL. Store in a labeled, sealed container.

Oxidation Procedure

  • Dissolution: Dissolve 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (2.60 g, 10.0 mmol) in 100 mL of acetone in a 500 mL flask and cool to 0 °C in an ice bath.

  • Titration: Add the prepared Jones reagent dropwise from an addition funnel to the stirring acetone solution. Maintain the temperature at 0-5 °C. The orange/red color of the Cr(VI) reagent will turn to a murky green/blue as it is consumed. Continue adding the reagent until a faint orange color persists for about 20 minutes, indicating a slight excess of oxidant.

  • Quenching: Add isopropyl alcohol dropwise to the reaction mixture until the orange color disappears and the solution is uniformly green, quenching the excess Cr(VI).

  • Workup: Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography to remove chromium salts and other impurities.

Jones_Workflow Start Dissolve Aldehyde in Acetone Cool Cool to 0 °C Start->Cool Titrate Add Jones Reagent Dropwise (Maintain orange color) Cool->Titrate Quench Quench excess oxidant with Isopropyl Alcohol Titrate->Quench Extract Pour into water Extract with Ethyl Acetate Quench->Extract WashDry Wash with Brine Dry over Na₂SO₄ Extract->WashDry Purify Concentrate and Purify (Chromatography) WashDry->Purify Product Pure Carboxylic Acid Purify->Product Waste Dispose of Chromium Waste Appropriately Purify->Waste Generates

Caption: Experimental workflow for the Jones Oxidation.

Protocol III: Tollens' Reagent Oxidation

This method is exceptionally mild and selective for aldehydes, famously used in the "silver mirror test."[15] While not typical for large-scale preparations, it can be effective for sensitive substrates where other methods fail.

Principle and Mechanism

Tollens' reagent contains the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, which is a weak oxidizing agent.[7] It oxidizes the aldehyde to a carboxylate anion. In the process, the silver(I) ions are reduced to elemental silver, which precipitates out of the alkaline solution, often forming a beautiful mirror on the inside of the clean glassware.[16]

Tollens_Mechanism cluster_2 Mechanism of Tollens' Oxidation Aldehyde R-CHO (Aldehyde) Carboxylate R-COO⁻ (Carboxylate) Aldehyde->Carboxylate Tollens 2 [Ag(NH₃)₂]⁺ Tollens->Carboxylate Base 3 OH⁻ Base->Carboxylate Silver 2 Ag(s) (Silver Mirror) Ammonia 4 NH₃ Water 2 H₂O

Caption: Overall reaction for the Tollens' Oxidation.

Detailed Experimental Protocol

Important Safety Note: Tollens' reagent must be prepared fresh and never stored. Upon standing, it can form highly explosive silver nitride. All glassware used for the reaction should be cleaned with a dilute acid or base wash immediately after use to dissolve the silver mirror and any potential explosive residues.

Procedure

  • Prepare Reagent:

    • In a clean flask, dissolve silver nitrate (AgNO₃, 4.25 g, 25 mmol) in 50 mL of deionized water.

    • Add aqueous ammonia (2 M) dropwise with stirring. A brown precipitate of silver oxide (Ag₂O) will form.

    • Continue adding ammonia dropwise just until the brown precipitate completely redissolves, forming a clear solution of [Ag(NH₃)₂]NO₃. Avoid a large excess of ammonia.

  • Reaction: Dissolve the aldehyde (2.60 g, 10.0 mmol) in a minimal amount of a water-miscible solvent like THF or ethanol and add it to the freshly prepared Tollens' reagent.

  • Heating: Gently warm the mixture in a water bath at 50-60 °C for 30 minutes. The formation of a silver mirror or a black precipitate of silver indicates the reaction is proceeding.

  • Workup:

    • After the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid or nitric acid. Perform this in a fume hood. This will neutralize the ammonia and precipitate any remaining silver as AgCl.

    • Filter the mixture to remove the solid silver/silver chloride.

    • The desired carboxylic acid may precipitate upon acidification. If it remains in solution, extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts over sodium sulfate, concentrate, and purify as needed.

Safety and Handling

  • Sodium Chlorite (NaClO₂): A strong oxidizer. Avoid contact with acids, organic materials, and combustible materials.[17][18] Do not allow solutions to dry on clothing or other flammable materials, as this can create a fire hazard.[19] Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Chromium Trioxide (CrO₃): Highly toxic, corrosive, and carcinogenic. All manipulations must be performed in a certified chemical fume hood. Wear gloves, a lab coat, and full-face protection. All chromium-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.

  • Tollens' Reagent: Prepare fresh and use immediately. Do not store. The potential formation of explosive silver nitride is a serious hazard. Neutralize all reaction vessels and residues with dilute acid immediately after use.

Conclusion and Recommendation

For the oxidation of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, the Pinnick oxidation is the unequivocally recommended procedure. Its mild conditions, high tolerance for the ether linkage and aromatic systems present in the substrate, and excellent yields make it the most reliable and safest choice for producing high-purity 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzoic acid. While the Jones oxidation is effective, its harsh nature and the severe toxicity of chromium reagents make it a less desirable alternative. The Tollens' method, though exceptionally mild, is better suited for qualitative analysis or very small-scale synthesis due to cost and safety concerns regarding its byproduct.

References

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023). Pinnick oxidation. Retrieved from [Link]

  • PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Retrieved from [Link]

  • International Dioxcide. (n.d.). Step-by-Step Sodium Chlorite Safety Procedures. Retrieved from [Link]

  • ERCO Worldwide. (2023, July 10). Sodium Chlorite Safety Training Video [Video]. YouTube. Retrieved from [Link]

  • Wenxuecity. (2023). Pinnick oxidation. Retrieved from [Link]

  • Quora. (n.d.). How to prepare John's reagent. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Jones Reagent: Definition, Preparation, and Mechanism. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Prepare Jones Reagent. Retrieved from [Link]

  • OxyChem. (n.d.). Sodium Chlorite Health & Safety. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(11), 6337-6345.
  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Jones Reagent. Retrieved from [Link]

  • ClearTech. (2020). Safety Data Sheet: Sodium Chlorite 25% Solution. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (2023). Tollens' reagent. Retrieved from [Link]

  • Mąkosza, M., et al. (2007). Direct Conversion of Aromatic Aldehydes into Benzamides via Oxidation with Potassium Permanganate in Liquid Ammonia. Synthesis, 2007(22), 3545-3548.
  • BYJU'S. (n.d.). Alpha Hydroxy Ketone Tollens Test. Retrieved from [Link]

  • StudyForce. (2019, August 8). Tollens' Test for Aldehydes [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Tollen's Reagent and Aldehyde Tests. Retrieved from [Link]

  • ResearchGate. (2014). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]

  • Wikipedia. (2023). Jones oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Jones oxidation. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). JONES REAGENT & OXIDATION REACTIONS. Retrieved from [Link]

  • Quora. (n.d.). What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4?. Retrieved from [Link]

  • ResearchGate. (n.d.). Potassium Permanganate Oxidation of Organic Compounds. Retrieved from [Link]

  • Chem-Station. (2014). Pinnick (Kraus) Oxidation. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the identification and exploration of novel molecular scaffolds are paramount to the discovery of next-generation therapeutics. The compound 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde presents a unique structural architecture, combining a substituted benzaldehyde moiety with a fluorophenoxy group. While direct pharmacological data on this specific molecule is nascent, its constituent features are prevalent in a multitude of bioactive compounds. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications and experimental protocols for leveraging this scaffold in drug discovery. By examining the activities of structurally related analogs, we can extrapolate potential therapeutic targets and formulate a strategic approach to unlock the full potential of this promising chemical entity.

Section 1: Synthesis and Chemical Profile

The strategic synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is the foundational step in its journey as a drug discovery scaffold. A plausible and efficient synthetic route commences from commercially available vanillin, a versatile starting material in pharmaceutical synthesis.[1]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, beginning with the protection of the aldehyde functionality of vanillin, followed by a Williamson ether synthesis to introduce the 2-fluorophenoxy moiety, and concluding with deprotection to yield the target compound.

Protocol 1: Synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Step 1: Protection of the Aldehyde Group

  • Dissolve vanillin in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a protecting group reagent, for instance, ethylene glycol, along with a catalytic amount of a strong acid like p-toluenesulfonic acid.

  • Reflux the mixture with a Dean-Stark apparatus to remove water and drive the reaction to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the acid, extract the product with an organic solvent, and purify by column chromatography.

Step 2: Williamson Ether Synthesis

  • Dissolve the protected vanillin derivative in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

  • Introduce 1-(bromomethyl)-2-fluorobenzene to the reaction mixture.

  • Heat the reaction and monitor its progress by TLC.

  • After completion, perform an aqueous workup, extract the product, and purify by column chromatography.

Step 3: Deprotection of the Aldehyde Group

  • Dissolve the product from Step 2 in a solvent system appropriate for acetal cleavage, such as acetone and water with a catalytic amount of acid (e.g., HCl).

  • Stir the reaction at room temperature until deprotection is complete, as monitored by TLC.

  • Neutralize the reaction, remove the organic solvent under reduced pressure, and extract the final product.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Physicochemical Properties

A preliminary in silico analysis of the scaffold's properties is crucial for predicting its drug-like characteristics.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight260.26 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five)
LogP~2.9Indicates moderate lipophilicity, balancing solubility and membrane permeability
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

These predicted properties suggest that the scaffold possesses a favorable starting point for the development of orally bioavailable drug candidates.

Section 2: Prospective Therapeutic Applications and Screening Strategies

Based on the pharmacological activities of structurally analogous compounds, we can hypothesize several promising avenues for the application of the 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde scaffold.

As a Scaffold for Kinase Inhibitors

The diaryl ether-like linkage is a common feature in many kinase inhibitors. For instance, derivatives of 4-oxyquinoline have been developed as potent triple angiokinase inhibitors, targeting VEGFRs, FGFRs, and PDGFRs.[2] The 2-fluorophenoxy group in our scaffold can be envisioned to occupy the hydrophobic pocket of the ATP-binding site of various kinases.

Hypothesized Target Class: Tyrosine Kinases (e.g., VEGFR, EGFR, FLT3)

Experimental Workflow for Kinase Inhibitor Discovery

GPCR_Signaling Ligand Scaffold Derivative Receptor GPCR Ligand->Receptor Binding G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction SAR_Logic Scaffold 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde Aldehyde Fluorophenoxy Ring Methoxy Group Mod1 Reductive Amination (Diverse Amines) Scaffold:f1->Mod1 Mod2 Wittig Reaction (Alkenes) Scaffold:f1->Mod2 Mod3 Grignard Reaction (Secondary Alcohols) Scaffold:f1->Mod3 Mod4 Vary Fluoro Position (3-F, 4-F) Scaffold:f2->Mod4 Mod5 Add Substituents (Cl, Me, OMe) Scaffold:f2->Mod5 Mod6 Ether to Thioether Scaffold:f3->Mod6

Sources

Application Note & Protocols: Selective Catalytic Hydrogenation of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the selective catalytic hydrogenation of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde to its corresponding benzyl alcohol, (3-((2-fluorophenoxy)methyl)-4-methoxyphenyl)methanol. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates and other fine chemicals. The inherent challenge lies in achieving high chemoselectivity, reducing the aldehyde moiety while preserving the integrity of the aromatic rings, the fluorophenoxy ether linkage, and preventing over-reduction. We will explore the rationale behind catalyst selection, the optimization of reaction parameters, and provide step-by-step protocols for both traditional catalytic hydrogenation and transfer hydrogenation techniques.

Introduction: The Synthetic Challenge

The reduction of aromatic aldehydes to benzyl alcohols is a fundamental transformation in organic synthesis.[1] The target molecule, 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, possesses multiple functional groups that can complicate this seemingly straightforward reduction. Achieving a high yield of the desired (3-((2-fluorophenoxy)methyl)-4-methoxyphenyl)methanol requires a catalyst and reaction conditions that are highly selective for the carbonyl group.

The primary challenges include:

  • Chemoselectivity: The catalyst must preferentially reduce the aldehyde in the presence of two aromatic rings and ether linkages.

  • Hydrogenolysis Prevention: A significant risk is the hydrogenolysis of the newly formed benzyl alcohol to the corresponding toluene derivative, or the cleavage of the C-O ether bonds.[1][2]

  • Aromatic Ring Integrity: Catalysts such as Rhodium or Ruthenium, or harsh conditions (high pressure/temperature), can lead to the undesired hydrogenation of the phenyl rings.[3][4]

  • Dehalogenation: The carbon-fluorine bond, while strong, can be susceptible to cleavage under certain catalytic conditions, a common side reaction with palladium catalysts.[5]

This document addresses these challenges by providing a framework for logical catalyst selection and process optimization.

The Cornerstone of Selectivity: Catalyst and Condition Selection

The success of this hydrogenation hinges on choosing a catalytic system that balances reactivity with selectivity. While numerous reducing agents exist, heterogeneous catalytic hydrogenation offers practical advantages in terms of atom economy, ease of product isolation, and catalyst recyclability.[1][6]

Catalyst Choice: A Comparative Analysis

The choice of metal and support is the most critical factor influencing the reaction's outcome.

Catalyst SystemPrimary Application & RationalePotential Drawbacks for this Substrate
5-10% Pd/C Workhorse Catalyst. Highly active for reducing aldehydes, ketones, and nitro groups under mild conditions.[4] Often the first choice for this transformation.High activity can lead to hydrogenolysis of the benzyl alcohol or ether cleavage if the reaction is not carefully monitored.[1][2]
PtO₂ (Adam's cat.) Strong catalyst for aldehyde and ketone reduction. Also effective for aromatic ring hydrogenation.Low chemoselectivity. High risk of reducing the phenyl rings.
Ru/C Highly effective for aromatic ring hydrogenation.[4]Not suitable for this application due to the high probability of non-selective ring reduction.[3]
Raney® Ni Cost-effective catalyst for reducing various functional groups.Often requires higher temperatures/pressures, increasing the risk of side reactions. Less selective than palladium.
Pd/CaCO₃ or Pd/Al₂O₃ Selective Catalyst. The support moderates the catalyst's activity, often providing better selectivity and reducing the risk of over-reduction compared to Pd/C.[2][3]May require longer reaction times or slightly elevated temperatures compared to Pd/C.
Pd(0)EnCat™ 30NP High-Selectivity Catalyst. An encapsulated palladium catalyst known for selectively reducing aromatic aldehydes to alcohols with minimal hydrogenolysis.[1][2]Higher cost compared to traditional heterogeneous catalysts.

For the target transformation, Palladium on Carbon (Pd/C) under mild conditions is the recommended starting point due to its high efficiency. For processes requiring higher fidelity and minimal byproduct formation, more selective options like Pd/CaCO₃ or Pd(0)EnCat™ should be considered.[2][3]

Optimizing Reaction Parameters

Beyond the catalyst itself, the reaction environment dictates the outcome.

  • Hydrogen Source & Pressure:

    • H₂ Gas (Atmospheric Pressure): Using a hydrogen-filled balloon is the mildest and most common laboratory method. It provides sufficient hydrogen for the aldehyde reduction while minimizing the partial pressure that drives over-reduction.[7]

    • Transfer Hydrogenation: This technique uses a hydrogen donor molecule (e.g., formic acid, ammonium formate, isopropanol) to generate hydrogen in situ.[8][9] It avoids the need for pressurized gas cylinders and often proceeds under very mild conditions, enhancing selectivity.[9]

  • Solvent: Protic solvents such as Methanol (MeOH) or Ethanol (EtOH) are generally preferred. They are excellent solvents for the substrate, readily dissolve hydrogen, and can accelerate the hydrogenation rate.[7]

  • Temperature: The reaction should be conducted at room temperature (20-25 °C) . Elevated temperatures dramatically increase the rate of undesirable side reactions, particularly hydrogenolysis.[3]

Visualization of Key Processes

To better understand the experimental design and decision-making process, the following diagrams illustrate the workflow and logical relationships.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Isolation p1 Weigh Substrate & Catalyst (Pd/C) p2 Add to Reaction Flask p1->p2 p3 Add Solvent (e.g., Ethanol) p2->p3 r1 Seal Flask & Purge with N₂/Ar p3->r1 r2 Evacuate Atmosphere r1->r2 r3 Introduce H₂ (Balloon) r2->r3 r4 Stir Vigorously at Room Temp r3->r4 w1 Monitor by TLC r4->w1 w2 Purge with N₂/Ar w1->w2 w3 Filter through Celite w2->w3 w4 Rinse Celite Pad w3->w4 w5 Concentrate Filtrate w4->w5 w6 Purify (if needed) w5->w6 caption Fig 1. Standard Experimental Workflow for Catalytic Hydrogenation.

Caption: Fig 1. Standard Experimental Workflow for Catalytic Hydrogenation.

G cluster_params Input Parameters cluster_outcomes Reaction Outcomes Catalyst Catalyst Activity (Pd/C > Pd/CaCO₃) Yield Desired Product Yield Catalyst->Yield + SideRxns Side Reactions (Hydrogenolysis, Ring Reduction) Catalyst->SideRxns + Temp Temperature (Room Temp vs. High Temp) Temp->Yield + Temp->SideRxns ++ Pressure H₂ Pressure (1 atm vs. High Pressure) Pressure->Yield + Pressure->SideRxns ++ Selectivity Chemoselectivity caption Fig 2. Influence of Parameters on Reaction Outcomes.

Caption: Fig 2. Influence of Parameters on Reaction Outcomes.

Experimental Protocols

Safety Notice: Catalytic hydrogenation involves flammable solvents and explosive hydrogen gas. Palladium on carbon is pyrophoric, especially after use. All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Have a fire extinguisher readily accessible.[7][10]

Protocol 1: Standard Catalytic Hydrogenation at Atmospheric Pressure

This protocol is the standard approach for the selective reduction of the title compound.

Materials & Reagents:

  • 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

  • Palladium on Carbon (5% or 10% Pd, dry basis)

  • Ethanol (anhydrous) or Methanol

  • Celite® 545

  • Nitrogen or Argon gas supply

  • Hydrogen gas supply (balloon)

  • Round-bottom flask, magnetic stir bar, rubber septum, vacuum/gas inlet adapter

  • Filtration apparatus (Büchner funnel or fritted glass funnel)

Procedure:

  • Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (e.g., 1.0 g, 1.0 eq).

  • Catalyst Addition: In the fume hood, carefully add 5% Pd/C (e.g., 50-100 mg, 5-10 wt% of substrate). CAUTION: Pd/C powder is flammable; handle away from ignition sources.[7]

  • Solvent Addition: Add anhydrous ethanol (e.g., 20-30 mL) to dissolve the substrate.

  • Inerting the System: Seal the flask with a rubber septum and insert a needle connected to a nitrogen/vacuum manifold. Purge the flask by evacuating the atmosphere and backfilling with nitrogen three times.[10]

  • Introducing Hydrogen: Evacuate the flask one final time and backfill with hydrogen from a balloon. For robust reactions, it is advisable to repeat this hydrogen purge three times.[7]

  • Reaction: Stir the suspension vigorously at room temperature. Efficient stirring is crucial for ensuring good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), sampling periodically. To sample, briefly replace the hydrogen atmosphere with nitrogen, withdraw an aliquot via syringe, and then re-establish the hydrogen atmosphere.[10] The reaction is typically complete within 2-8 hours.

  • Reaction Quench & Catalyst Removal: Once the starting material is consumed, purge the flask with nitrogen to remove all hydrogen. CAUTION: The used catalyst is highly pyrophoric. Never allow the filtered catalyst to dry in the air.[10]

  • Filtration: Filter the reaction mixture through a pad of Celite® in a Büchner or fritted glass funnel. Wash the flask and the Celite pad with additional ethanol (2 x 10 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product, (3-((2-fluorophenoxy)methyl)-4-methoxyphenyl)methanol, which can be purified further by column chromatography or recrystallization if necessary.

  • Catalyst Disposal: Immediately quench the Celite/Pd/C pad with water and store it in a dedicated, labeled waste container.

Protocol 2: Selective Transfer Hydrogenation

This alternative protocol avoids the use of pressurized hydrogen gas.

Materials & Reagents:

  • Same as Protocol 1, excluding hydrogen gas supply.

  • Ammonium Formate (HCOONH₄) or Isopropanol.

Procedure:

  • Setup: To a round-bottom flask, add the aldehyde (1.0 eq), Pd/C (5-10 wt%), and ammonium formate (3-5 eq).

  • Solvent: Add methanol as the solvent.

  • Reaction: Stir the mixture at room temperature or with gentle warming (40-50 °C) if the reaction is sluggish.

  • Monitoring & Workup: Monitor the reaction by TLC. The workup is identical to Protocol 1: purge with nitrogen, filter through Celite to remove the catalyst, and concentrate the filtrate. An aqueous wash may be necessary to remove residual ammonium salts before concentration.

Troubleshooting Guide

ObservationPotential CauseSuggested Solution
No or Slow Reaction Inactive catalyst; Insufficient stirring; Poor quality H₂ source.Use fresh catalyst; Increase stirring speed; Ensure H₂ balloon is properly filled and sealed.
Over-reduction to Toluene Derivative Catalyst is too active; Reaction time is too long; Elevated temperature.Stop the reaction as soon as TLC shows consumption of starting material.[3] Use a more selective catalyst (e.g., Pd/CaCO₃). Ensure the reaction is run at room temperature.
Formation of Ring-Saturated Byproducts Incorrect catalyst choice; High H₂ pressure/temperature.Avoid Rh and Ru catalysts. Use Pd or Pt under mild conditions (1 atm H₂, room temp).[3]
Dehalogenation (Loss of Fluorine) Forcing conditions; Highly active catalyst.Use milder conditions. Consider a catalyst modifier or a more selective support to temper reactivity.

Conclusion

The selective hydrogenation of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is readily achievable with careful selection of the catalyst and strict control over reaction conditions. Standard atmospheric hydrogenation with 5% Pd/C in ethanol at room temperature provides an effective and scalable method for this transformation. By understanding the interplay between catalyst activity, temperature, and hydrogen pressure, researchers can minimize side reactions such as hydrogenolysis and dehalogenation, ensuring high yields of the desired benzylic alcohol for applications in drug discovery and development.

References

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 31. [Link]

  • Garrone, A., et al. (2011). Selective Enzymatic Reduction of Aldehydes. Molecules, 16(1), 673-680. [Link]

  • d'Alessandro, N., et al. (2020). Insights into Substituent Effects of Benzaldehyde Derivatives in a Heterogenous Organocatalyzed Aldol Reaction. ChemCatChem, 12(22), 5769-5775. [Link]

  • Wang, X., et al. (2020). Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review. ACS Catalysis, 10(15), 8533-8563. [Link]

  • Li, H., et al. (2017). Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. Catalysis Communications, 97, 111-115. [Link]

  • Stolle, A., et al. (2021). Hydrogenation of Organic Molecules via Direct Mechanocatalysis. Angewandte Chemie International Edition, 60(37), 20256-20264. [Link]

  • Organic Chemistry Portal. Hydrogenation (atmospheric pressure) with Pd/C. Organic Chemistry Portal. [Link]

  • Wikipedia. Carbonyl reduction. Wikipedia, The Free Encyclopedia. [Link]

  • Wall, L. A., et al. (1960). Reactions of aromatic fluorocarbons with hydrogen. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(3), 227-237. [Link]

  • ResearchGate. Comparison of transfer hydrogenation of benzaldehyde. ResearchGate. [Link]

  • University of Rochester. Hydrogenation SOP. University of Rochester Department of Chemistry. [Link]

  • Blaser, H. U., et al. (2001). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 343(1), 1-13. [Link]

  • Gliński, M., et al. (2022). Chemoselective Transfer Hydrogenation over MgO as the Catalyst. Catalysts, 12(1), 69. [Link]

  • ResearchGate. The transfer hydrogenation of benzaldehyde. ResearchGate. [Link]

  • Grotjahn, D. B., et al. (2015). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. Organometallics, 34(15), 3675-3684. [Link]

  • Ley, S. V., et al. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journals. [Link]

  • Kocal, J. A. (2008). Hydrogenation of aromatic compounds. U.S.
  • ResearchGate. Hydrogenation of Benzaldehyde over Palladium Intercalated Bentonite Catalysts: Kinetic Studies. ResearchGate. [Link]

Sources

Application Note: Grignard Addition Protocols for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for conducting Grignard reactions with 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde .

Executive Summary & Chemical Context

The substrate 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (hereafter referred to as FMB-Aldehyde ) represents a high-value pharmacophore often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) and other fluorinated ether-linked bioactives.

Unlike simple benzaldehydes, FMB-Aldehyde contains a (2-fluorophenoxy)methyl moiety at the meta position. This ether linkage introduces specific solubility and stability considerations:

  • Solubility: The lipophilic fluorinated ether tail reduces solubility in diethyl ether, making Tetrahydrofuran (THF) the preferred solvent for high-concentration optimization.

  • Coordination Effects: The ether oxygen atoms (methoxy and phenoxy) can act as Lewis bases, potentially coordinating with the magnesium species. This "chelating effect" can stabilize the transition state but may also require a slight excess (1.2–1.5 equiv) of the Grignard reagent to ensure full conversion.

  • Metabolic Stability: The fluorine atom at the ortho position of the phenoxy ring blocks metabolic oxidation, a feature that must be preserved by avoiding harsh acidic workups that could cleave the benzylic ether.

Reaction Mechanism & Pathway

The reaction follows a standard nucleophilic addition mechanism where the polarized carbon-magnesium bond of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde.[1]

Key Mechanistic Steps:
  • Coordination: The carbonyl oxygen coordinates to the Mg center.

  • Nucleophilic Attack: The alkyl/aryl group (R) transfers to the carbonyl carbon.

  • Alkoxide Formation: Formation of the magnesium alkoxide intermediate.

  • Hydrolysis: Protonation of the alkoxide to yield the secondary alcohol.

Visualization: Reaction Workflow

The following diagram outlines the critical path for the synthesis, including decision nodes for troubleshooting.

GrignardWorkflow cluster_conditions Critical Parameters Start Start: FMB-Aldehyde Preparation SolventPrep Solvent: Anhydrous THF (<50 ppm H2O) Start->SolventPrep Dissolve Addition Controlled Addition (-10°C to 0°C) SolventPrep->Addition Activation Reagent: R-Mg-X (1.2 eq) (Commercial or Fresh) Activation->Addition Dropwise Monitoring In-Process Control (IPC) TLC / 19F-NMR Addition->Monitoring 1-2 Hours Monitoring->Activation Stalled (<90%) Quench Quench: Sat. NH4Cl (pH Control) Monitoring->Quench Conversion >98% Workup Extraction & Drying (MgSO4) Quench->Workup Product Final Product: Secondary Alcohol Workup->Product Temp Temp: < 5°C Atm Atm: N2/Ar

Caption: Workflow for Grignard addition to FMB-Aldehyde. Green nodes indicate successful progression; red dashed lines indicate remediation loops.

Detailed Experimental Protocol

Materials & Equipment[2][3][4][5][6]
  • Substrate: 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (>98% purity).

  • Grignard Reagent: R-MgBr or R-MgCl (e.g., Methylmagnesium bromide 3.0 M in ether).

  • Solvent: Anhydrous THF (inhibitor-free, dried over molecular sieves).

  • Quenching Agent: Saturated aqueous Ammonium Chloride (NH₄Cl).

  • Apparatus: Flame-dried 3-neck round bottom flask, nitrogen balloon/manifold, addition funnel, low-temperature thermometer.

Quantitative Data Summary
ParameterSpecificationRationale
Stoichiometry 1.0 eq Aldehyde : 1.25 eq GrignardSlight excess accounts for coordination to ether oxygens and adventitious moisture.
Concentration 0.2 M to 0.5 M (Substrate)Balances solubility with reaction kinetics.
Temperature 0°C (Addition)

23°C (Stirring)
Low temp prevents side reactions; warming ensures completion.
Reaction Time 1.5 – 3.0 HoursFast kinetics expected for electron-rich benzaldehydes.
Step-by-Step Methodology
Step 1: System Preparation (Dehydration)
  • Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen or Argon for 15 minutes while cooling to room temperature.

  • Why: Grignard reagents are violently intolerant to water. Even trace moisture will quench the reagent to form the alkane (R-H) and Mg(OH)X, lowering yield [1].

Step 2: Substrate Solubilization
  • Charge the flask with FMB-Aldehyde (1.0 equiv).

  • Add Anhydrous THF via syringe to achieve a concentration of ~0.3 M.

  • Stir until fully dissolved. If the solid persists, gently warm to 30°C, then cool back down.

  • Cool the solution to 0°C using an ice/water bath.

Step 3: Grignard Addition
  • Load the Grignard reagent (1.25 equiv) into the addition funnel (or a separate dry syringe).

  • Crucial: Add the Grignard reagent dropwise over 20–30 minutes.

  • Maintain internal temperature below 5°C.

  • Observation: A color change (often yellow to orange/brown) is normal as the charge-transfer complex forms.

Step 4: Reaction & Monitoring
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Stir for 2 hours.

  • IPC (In-Process Control): Remove a 50 µL aliquot, quench in a vial with sat. NH₄Cl/EtOAc.[2] Analyze via TLC (Silica, 30% EtOAc/Hexane) or 19F-NMR .

    • Target: Disappearance of the aldehyde peak (approx. 9.8 ppm in 1H NMR) and shift of the fluorine signal (due to electronic environment change).

Step 5: Quenching & Workup
  • Cool the mixture back to 0°C.

  • Slowly add saturated aqueous NH₄Cl. Caution: Exothermic.

    • Note: Use NH₄Cl rather than HCl. Strong acids can cleave the sensitive benzylic ether linkage [2].

  • Dilute with Ethyl Acetate (EtOAc) and separate layers.

  • Extract the aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate under reduced pressure (Rotovap) at <40°C.

Troubleshooting & Optimization

Issue: "The reaction stalled at 80% conversion."
  • Cause: Moisture contamination or Grignard degradation.

  • Solution: Do not add more Grignard immediately. Cool to 0°C and add 0.2 equiv of fresh reagent. If using older commercial stock, titrate it before use.

Issue: "Formation of a waxy solid that traps the stir bar."
  • Cause: Magnesium alkoxide aggregates are insoluble in the specific solvent ratio.

  • Solution: Dilute with more anhydrous THF. The coordination of the methoxy/phenoxy oxygens can create polymeric Mg-complexes.

Issue: "Side product detected: Benzyl alcohol (Reduction)."
  • Cause:

    
    -Hydride elimination from the Grignard reagent (common with bulky reagents like Isopropyl-MgBr).
    
  • Solution: Switch to a less sterically hindered Grignard or lower the temperature to -78°C for the addition phase.

References

  • BenchChem. Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. (2025).[3][4][5][6] Retrieved from

  • Organic Syntheses. General Procedures for Grignard Reactions. Coll. Vol. 6, p. 248. Retrieved from

  • Sigma-Aldrich. 3-Fluoro-4-methoxybenzaldehyde Product Specification. (CAS 351-54-2). Retrieved from

  • PubChem. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde Compound Summary. CID 573045.[5] Retrieved from

  • Master Organic Chemistry. Mechanism: Addition Of Grignard Reagents To Aldehydes. (2011).[1] Retrieved from

Sources

Application Note: Advanced One-Pot Synthetic Strategies Utilizing 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide has been structured to provide researchers, scientists, and drug development professionals with detailed application notes and protocols for one-pot synthesis methods that utilize 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Introduction: The Strategic Value of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

The compound 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a sophisticated chemical intermediate, engineered for advanced applications in medicinal chemistry and drug discovery. Its structure is notable for three key features:

  • An Aldehyde Functional Group: This serves as a versatile reactive handle for a multitude of condensation and multicomponent reactions.

  • A Methoxy Group: This electron-donating group can influence the electronic properties of the benzene ring and offers a potential site for metabolic interaction.

  • A Fluorophenoxymethyl Substituent: The presence of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity.

The strategic placement of these groups makes this aldehyde an ideal starting point for constructing complex molecular architectures. One-pot synthesis, which involves multiple reaction steps in a single reactor without isolating intermediates, offers a highly efficient and sustainable approach to leveraging this potential.[1][2] These methods reduce solvent waste, save time, and can lead to the rapid generation of diverse chemical libraries for screening.[3] This guide details three robust, one-pot protocols designed to transform this advanced aldehyde into high-value molecular scaffolds.

Protocol 1: One-Pot Reductive Amination for the Synthesis of Novel Benzylamine Derivatives

Principle & Application: Reductive amination is a cornerstone of medicinal chemistry for forming C-N bonds. This one-pot, two-step process involves the initial formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine, followed by its immediate reduction to the corresponding amine without isolation of the imine intermediate. The resulting substituted benzylamines are prevalent motifs in a wide range of pharmacologically active agents, including receptor agonists and antagonists.

Causality and Mechanistic Insight: The reaction's efficiency hinges on the choice of a mild reducing agent that selectively reduces the protonated iminium ion over the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. Its reduced reactivity compared to other hydrides (like NaBH₄) prevents premature reduction of the aldehyde. The presence of a small amount of acetic acid catalyzes imine formation and ensures the intermediate exists as the more reactive iminium ion, which is rapidly reduced.

Workflow Diagram:

G cluster_0 One-Pot Reductive Amination A Aldehyde + Primary Amine (R-NH2) B In Situ Imine Formation (Schiff Base) A->B Condensation C Addition of NaBH(OAc)3 (Reducing Agent) B->C Protonation D Final Product: Secondary Benzylamine C->D Hydride Transfer

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocol:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (1.0 eq, 2.76 g, 10 mmol).

  • Add the desired primary amine (e.g., benzylamine, 1.05 eq, 1.12 g, 10.5 mmol).

  • Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (40 mL).

  • Add 1-2 drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the aldehyde.

  • Once imine formation is substantial, add sodium triacetoxyborohydride (1.5 eq, 3.18 g, 15 mmol) portion-wise over 10 minutes. Caution: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for an additional 12-24 hours, or until the imine intermediate is fully consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

Data Summary Table: | Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount Used | | :--- | :--- | :--- | :--- | | 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde | 276.26 | 1.0 | 2.76 g (10 mmol) | | Benzylamine | 107.15 | 1.05 | 1.12 g (10.5 mmol) | | Sodium Triacetoxyborohydride | 211.94 | 1.5 | 3.18 g (15 mmol) | | Dichloromethane (Solvent) | - | - | 40 mL | | Expected Outcome | | | | | Product | N-benzyl-1-(3-((2-fluorophenoxy)methyl)-4-methoxyphenyl)methanamine | | Expected Yield | | | 80-95% |

Protocol 2: Biginelli Multicomponent Reaction for Dihydropyrimidinone (DHPM) Synthesis

Principle & Application: The Biginelli reaction is a powerful one-pot synthesis that combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[4] This heterocyclic scaffold is a privileged structure in medicinal chemistry, famously found in calcium channel blockers like Nifedipine and other drugs with a wide range of biological activities.

Causality and Mechanistic Insight: This reaction is typically catalyzed by a Brønsted or Lewis acid. The proposed mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species then undergoes nucleophilic attack by the enol form of the β-ketoester. The final step is an intramolecular cyclization via condensation, followed by dehydration to yield the stable DHPM ring system. Using a catalyst like copper(II) triflate [Cu(OTf)₂] provides a mild and efficient method for driving the reaction to completion.

Workflow Diagram:

G cluster_1 Biginelli Multicomponent Reaction Start Aldehyde + Ethyl Acetoacetate + Urea + Lewis Acid Catalyst Inter1 N-Acyliminium Ion Intermediate Start->Inter1 Condensation Inter2 Michael Addition of Enol Inter1->Inter2 Nucleophilic Attack Product Final Product: Dihydropyrimidinone (DHPM) Inter2->Product Cyclization & Dehydration

Caption: Key stages of the Biginelli reaction.

Detailed Experimental Protocol:

  • In a 50 mL round-bottom flask, combine 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (1.0 eq, 1.38 g, 5 mmol), ethyl acetoacetate (1.2 eq, 0.78 g, 6 mmol), and urea (1.5 eq, 0.45 g, 7.5 mmol).

  • Add a catalytic amount of a Lewis acid, such as copper(II) trifluoromethanesulfonate [Cu(OTf)₂] (10 mol%, 0.18 g, 0.5 mmol).

  • Add ethanol (20 mL) as the solvent.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Maintain the reflux for 4-8 hours. Monitor the reaction by TLC (e.g., using 3:7 ethyl acetate:hexanes) until the starting aldehyde is no longer visible.

  • Work-up: After cooling to room temperature, the product may precipitate from the solution. If so, cool the mixture further in an ice bath for 30 minutes and collect the solid by vacuum filtration.

  • If no precipitate forms, pour the reaction mixture into cold water (50 mL) and stir for 30 minutes to induce precipitation.

  • Collect the crude solid by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol or purified by column chromatography.

Data Summary Table: | Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount Used | | :--- | :--- | :--- | :--- | | 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde | 276.26 | 1.0 | 1.38 g (5 mmol) | | Ethyl Acetoacetate | 130.14 | 1.2 | 0.78 g (6 mmol) | | Urea | 60.06 | 1.5 | 0.45 g (7.5 mmol) | | Cu(OTf)₂ (Catalyst) | 361.68 | 0.1 | 0.18 g (0.5 mmol) | | Expected Outcome | | | | | Product | Ethyl 6-(3-((2-fluorophenoxy)methyl)-4-methoxyphenyl)-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate | | Expected Yield | | | 75-90% |

Protocol 3: Ugi Four-Component Reaction (Ugi-4CR) for Peptidomimetic Synthesis

Principle & Application: The Ugi reaction is the quintessential multicomponent reaction, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to generate α-acylamino amides.[5] The products are highly complex and diverse, serving as excellent scaffolds for peptidomimetics and other biologically relevant molecules. This reaction is renowned for its high atom economy and its ability to rapidly generate libraries of drug-like compounds.[3]

Causality and Mechanistic Insight: The Ugi reaction proceeds through a series of rapid equilibria. First, the aldehyde and amine condense to form an imine. The carboxylic acid protonates the imine, forming an iminium ion, and its conjugate base forms an ion pair. The nucleophilic isocyanide then attacks the iminium ion to form a nitrilium ion intermediate. This highly electrophilic species is trapped intramolecularly by the carboxylate anion in a Mumm rearrangement, yielding the stable final product. Methanol is an excellent solvent as it effectively solvates the ionic intermediates.

Workflow Diagram:

G cluster_2 Ugi Four-Component Reaction (Ugi-4CR) Inputs Aldehyde + Amine + Carboxylic Acid + Isocyanide Step1 Imine/Iminium Ion Formation Inputs->Step1 Step2 Nucleophilic Attack by Isocyanide (Forms Nitrilium Ion) Step1->Step2 Step3 Intramolecular Acyl Transfer (Mumm Rearrangement) Step2->Step3 Product Final Product: α-Acylamino Amide Step3->Product

Caption: Mechanistic sequence of the Ugi-4CR.

Detailed Experimental Protocol:

  • To a 50 mL flask, add the amine (e.g., aniline, 1.0 eq, 0.47 g, 5 mmol) and the carboxylic acid (e.g., acetic acid, 1.0 eq, 0.30 g, 5 mmol).

  • Add methanol (20 mL) and stir to dissolve.

  • Add 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (1.0 eq, 1.38 g, 5 mmol) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the isocyanide (e.g., tert-butyl isocyanide, 1.0 eq, 0.42 g, 5 mmol) dropwise via syringe. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 24-48 hours. The reaction is often complete when a solid product precipitates out of the solution.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up: If a precipitate has formed, collect it by vacuum filtration and wash with cold methanol.

  • If the product is soluble, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization (e.g., from ethyl acetate/hexanes).

Data Summary Table: | Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount Used | | :--- | :--- | :--- | :--- | | 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde | 276.26 | 1.0 | 1.38 g (5 mmol) | | Aniline (Amine) | 93.13 | 1.0 | 0.47 g (5 mmol) | | Acetic Acid (Carboxylic Acid) | 60.05 | 1.0 | 0.30 g (5 mmol) | | tert-Butyl Isocyanide (Isocyanide) | 83.13 | 1.0 | 0.42 g (5 mmol) | | Expected Outcome | | | | | Product | 2-acetamido-N-tert-butyl-2-(3-((2-fluorophenoxy)methyl)-4-methoxyphenyl)-N-phenylacetamide | | Expected Yield | | | 70-85% |

Trustworthiness: Protocol Validation and Quality Control

To ensure the reliability and reproducibility of these protocols, a systematic approach to reaction monitoring and product characterization is essential.

  • Reaction Monitoring: The progress of each reaction should be monitored diligently using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., potassium permanganate or UV light) or by Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the optimal reaction time and helps identify the formation of any significant side products.

  • Purification: While some one-pot reactions yield products that precipitate in high purity, flash column chromatography is the standard method for ensuring the removal of unreacted starting materials, catalysts, and byproducts. A carefully chosen solvent system is critical for achieving good separation.

  • Structural Confirmation: The identity and purity of the final synthesized compounds must be confirmed through a combination of analytical techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, while 2D NMR techniques can verify connectivity.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate molecular weight.

    • Fourier-Transform Infrared Spectroscopy (FTIR): This can be used to confirm the presence of key functional groups in the final product (e.g., amide C=O stretch, N-H stretch).

By implementing these validation steps, researchers can have high confidence in the quality and identity of the novel compounds synthesized from 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

References

  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • m-METHOXYBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • Mohlala, T., & Coyanis, E. M. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 12. Retrieved February 13, 2026, from [Link]

  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde. (2012). Google Patents.
  • One-pot Multi-step Synthesis of some Aromatic Salicylaldoximes Using MgO Nanoparticles. (n.d.). E-Journal of Chemistry. Retrieved February 13, 2026, from [Link]

  • 3-Methoxy-4-methylbenzaldehyde. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (2019). Google Patents.
  • de la Torre, J., & Tulla-Puche, J. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Retrieved February 13, 2026, from [Link]

  • Brandão, P., et al. (2023). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 19, 1488–1522. Retrieved February 13, 2026, from [Link]

  • Yu, J., et al. (2012). Facile one-pot synthesis of anisaldehyde. ResearchGate. Retrieved February 13, 2026, from [Link]

  • Domínguez, G., & Pérez-Sánchez, I. (2021). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 17, 2814–2846. Retrieved February 13, 2026, from [Link]

  • 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. (n.d.). LinkedIn. Retrieved February 13, 2026, from [Link]

  • Choi, M., et al. (2016). One-pot synthesis of MWW zeolite nanosheets using a rationally designed organic structure-directing agent. Chemical Science, 7(3), 1984–1991. Retrieved February 13, 2026, from [Link]

  • Wessjohann, L. A., et al. (2007). Chemistry & Biology Of Multicomponent Reactions. NIH Public Access. Retrieved February 13, 2026, from [Link]

  • One-pot synthesis of MWW zeolite nanosheets using a rationally designed organic structure-directing agent. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Geronikaki, A. A., & Hadjipavlou-Litina, D. J. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 9(19), 1795-1806. Retrieved February 13, 2026, from [Link]

  • One pot synthesis of 4-h pyrans via knoevenagel condensation reaction. (n.d.). Sathyabama Institute of Science and Technology. Retrieved February 13, 2026, from [Link]

  • 3-Methoxy-4-(2-oxiranylmethoxy)benzaldehyde. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material. (2021). Google Patents.

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Application Notes and Protocols for the Scalable Synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides detailed application notes and scalable synthetic protocols for the preparation of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, including the antidepressant Vilazodone. Two robust and scalable synthetic routes are presented, starting from readily available and cost-effective materials. The protocols are designed to be clear, concise, and reproducible, with an emphasis on the scientific rationale behind the chosen methodologies.

Introduction: The Significance of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a crucial building block in medicinal chemistry and drug development. Its structure combines a substituted benzaldehyde moiety with a fluorinated phenoxy group, features that are often sought after in the design of bioactive molecules. The benzaldehyde functional group allows for a variety of subsequent chemical transformations, making it a versatile intermediate for the synthesis of complex molecular architectures. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacological properties of the final drug substance, such as metabolic stability, lipophilicity, and binding affinity. Given its importance, the development of scalable and efficient synthetic routes to this intermediate is of high interest to the pharmaceutical industry.

This guide details two distinct, scalable synthetic pathways to obtain 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, providing researchers with flexibility based on starting material availability and equipment.

Synthetic Strategy Overview

Two primary synthetic routes are outlined below. Both pathways are designed for scalability and rely on well-established chemical transformations.

  • Route A: A two-step synthesis commencing with the selective reduction of Vanillin (4-hydroxy-3-methoxybenzaldehyde) to form 3-hydroxymethyl-4-methoxybenzaldehyde, followed by a Williamson ether synthesis with 2-fluorophenol.

  • Route B: An alternative two-step approach starting from 4-methoxybenzaldehyde, which first undergoes a chloromethylation reaction to yield 3-(chloromethyl)-4-methoxybenzaldehyde. This activated intermediate is then readily converted to the target product via a Williamson ether synthesis with 2-fluorophenol.

The following sections provide in-depth protocols and technical discussions for each route.

Route A: Synthesis from Vanillin

This route is advantageous when Vanillin is the preferred starting material due to its low cost and wide availability. The key steps are the selective reduction of the aldehyde and subsequent etherification.

Part 1: Selective Reduction of Vanillin to 3-Hydroxymethyl-4-methoxybenzaldehyde

The selective reduction of the aldehyde group in vanillin to a primary alcohol can be efficiently achieved using sodium borohydride (NaBH₄). This reagent is a mild and selective reducing agent for aldehydes and ketones, and it does not typically reduce other functional groups present in the molecule under standard conditions.[1][2][3]

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve vanillin (1.0 eq) in ethanol (10 mL per gram of vanillin).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: In a separate beaker, dissolve sodium borohydride (0.5 eq) in a minimal amount of 1 M sodium hydroxide solution (e.g., 3.8 mL per 0.5 g of NaBH₄).[2]

  • Slow Addition: Add the sodium borohydride solution dropwise to the cooled vanillin solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again in an ice-water bath and slowly add 1 M hydrochloric acid (HCl) dropwise to quench the excess sodium borohydride and neutralize the solution. Continue adding HCl until the pH is acidic (pH ~2-3), which will be accompanied by the cessation of hydrogen gas evolution.[3]

  • Workup and Isolation: The product, 3-hydroxymethyl-4-methoxybenzaldehyde, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Drying: Dry the product under vacuum to obtain the desired alcohol.

ReagentMolar Eq.PurityExpected Yield
Vanillin1.0>99%-
Sodium Borohydride0.5>98%-
Product ->95%85-95%
Part 2: Williamson Ether Synthesis

With 3-hydroxymethyl-4-methoxybenzaldehyde in hand, the next step is the formation of the ether linkage with 2-fluorophenol. The Williamson ether synthesis is a classic and reliable method for this transformation, proceeding via an Sₙ2 mechanism.[4][5][6][7] The alcohol is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. In this case, we will first convert the benzylic alcohol to a more reactive benzyl halide.

  • Chlorination of the Alcohol:

    • Suspend 3-hydroxymethyl-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Cool the suspension to 0 °C and add thionyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction with ice-water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude 3-(chloromethyl)-4-methoxybenzaldehyde. This intermediate can be used in the next step without further purification.

  • Ether Formation:

    • In a separate flask, dissolve 2-fluorophenol (1.0 eq) and a base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

    • Add the crude 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) to this mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Route B: Synthesis from 4-Methoxybenzaldehyde

This route is particularly efficient as it directly generates a reactive chloromethyl intermediate, which readily undergoes the Williamson ether synthesis.

Part 1: Chloromethylation of 4-Methoxybenzaldehyde

The introduction of a chloromethyl group onto the aromatic ring can be achieved through a reaction with paraformaldehyde and hydrochloric acid. A Russian patent describes a high-yielding procedure for this transformation.[8]

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, combine 4-methoxybenzaldehyde (1.0 eq), paraformaldehyde (1.5 eq), and concentrated hydrochloric acid (approx. 6 mL per gram of 4-methoxybenzaldehyde).[8]

  • Heating: Heat the mixture with stirring at 70-75 °C for 3-4 hours.[8]

  • Cooling and Precipitation: Cool the reaction mixture to -5 to -10 °C with stirring. The product, 3-(chloromethyl)-4-methoxybenzaldehyde, will precipitate out of the solution.[8]

  • Isolation: Filter the precipitate and wash it with cold water.

  • Drying and Purification: Dry the crude product in air at room temperature. Further purification can be achieved by recrystallization from a solvent like hexane to yield the pure chloromethylated product.[8]

ReagentMolar Eq.PurityExpected Yield
4-Methoxybenzaldehyde1.0>99%-
Paraformaldehyde1.5--
Product ->98%~90%[8]
Part 2: Williamson Ether Synthesis with 3-(chloromethyl)-4-methoxybenzaldehyde

The resulting 3-(chloromethyl)-4-methoxybenzaldehyde is a highly reactive electrophile, making the subsequent etherification with 2-fluorophenol straightforward and efficient.

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluorophenol (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq) in a polar aprotic solvent like DMF or acetone.

  • Addition of Electrophile: Add a solution of 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-4 hours. The progress of the reaction can be conveniently monitored by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Visualizing the Synthetic Pathways

To provide a clear overview of the described synthetic routes, the following diagrams illustrate the reaction workflows.

Route A: Workflow from Vanillin

Route A Vanillin Vanillin Reduction Reduction (NaBH4, EtOH) Vanillin->Reduction Alcohol 3-Hydroxymethyl-4- methoxybenzaldehyde Reduction->Alcohol Chlorination Chlorination (SOCl2, DCM) Alcohol->Chlorination Chloro_Intermediate 3-(Chloromethyl)-4- methoxybenzaldehyde Chlorination->Chloro_Intermediate Etherification Williamson Ether Synthesis (2-Fluorophenol, K2CO3, DMF) Chloro_Intermediate->Etherification Product 3-[(2-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde Etherification->Product

Caption: Synthetic workflow for Route A, starting from Vanillin.

Route B: Workflow from 4-Methoxybenzaldehyde

Route B Start_B 4-Methoxybenzaldehyde Chloromethylation Chloromethylation (Paraformaldehyde, HCl) Start_B->Chloromethylation Chloro_Intermediate_B 3-(Chloromethyl)-4- methoxybenzaldehyde Chloromethylation->Chloro_Intermediate_B Etherification_B Williamson Ether Synthesis (2-Fluorophenol, K2CO3, DMF) Chloro_Intermediate_B->Etherification_B Product_B 3-[(2-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde Etherification_B->Product_B

Caption: Synthetic workflow for Route B, starting from 4-Methoxybenzaldehyde.

Conclusion and Scalability Considerations

Both presented routes offer viable and scalable methods for the synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

  • Route A is ideal when utilizing vanillin as a feedstock, which is a bio-renewable resource. The reduction step is straightforward and high-yielding. The subsequent two-step conversion of the alcohol to the ether is also efficient.

  • Route B is arguably more direct if 4-methoxybenzaldehyde is readily available. The one-step chloromethylation provides a reactive intermediate that can be efficiently converted to the final product under mild conditions.

For industrial-scale production, factors such as reagent cost, waste generation, and operational safety will be critical in selecting the optimal route. Both protocols utilize common laboratory reagents and equipment, making them accessible for most research and development settings. Careful optimization of reaction conditions, particularly solvent choice and reaction time, may further enhance the yield and purity of the final product.

References

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Application Note: Strategic Solvent Selection for Condensation Reactions with 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for selecting the optimal solvent for condensation reactions involving the synthetically valuable building block, 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. As a molecule featuring an electrophilic aldehyde, a bulky ether linkage, and a fluorinated aromatic ring, its reactivity and solubility are highly sensitive to the reaction medium. This document moves beyond generic protocols to explain the causal relationships between solvent properties—such as polarity, proticity, and boiling point—and their direct impact on reaction kinetics, yield, and selectivity. We present detailed, field-tested protocols for Knoevenagel condensation and Wittig reactions, comparing traditional and greener solvent systems to equip researchers with the knowledge to make informed, effective decisions in their synthetic workflows.

Introduction: The Critical Role of the Solvent

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a bespoke aromatic aldehyde with significant potential as a precursor in medicinal chemistry and materials science. Its structural complexity, however, presents unique challenges in synthetic transformations. The aldehyde group is the primary site for classic condensation reactions that form new carbon-carbon or carbon-nitrogen bonds. The success of these reactions is not merely dependent on the choice of reagents and catalysts but is profoundly dictated by the solvent system.

A solvent is not an inert medium; it is an active participant that can:

  • Modulate Reactivity: Stabilize or destabilize reactants, charged intermediates, and transition states.[1]

  • Control Solubility: Ensure all components, including catalysts, remain in a single phase for efficient reaction.[1]

  • Influence Reaction Pathways: Favor one mechanistic route over another, impacting product distribution and stereoselectivity.[1][2]

  • Facilitate Product Isolation: Dictate the ease of workup and purification.

This application note will dissect these factors through the lens of two cornerstone C-C bond-forming reactions: the Knoevenagel condensation and the Wittig reaction.

Physicochemical Profile of the Substrate

Understanding the structure of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is paramount for predicting its behavior in various solvents.

  • Aldehyde Group (-CHO): The primary reactive site. It is moderately polar and susceptible to nucleophilic attack. Its reactivity can be influenced by the electronic effects of the rest of the molecule.

  • 4-Methoxy Group (-OCH₃): An electron-donating group that activates the aromatic ring, potentially influencing the electrophilicity of the aldehyde.

  • 3-[(2-Fluorophenoxy)methyl] Group: A bulky, relatively nonpolar substituent. The ether linkage is stable under most condensation conditions. The fluorine atom imparts a degree of lipophilicity and can influence intermolecular interactions.

Overall, the molecule possesses moderate polarity. It is expected to be soluble in a wide range of common organic solvents but poorly soluble in water.

Core Principles of Solvent Selection

The choice of solvent hinges on a multi-faceted analysis of the reaction mechanism and desired outcomes.

Polarity and Protic vs. Aprotic Nature

Solvents are broadly classified by their polarity (ability to solvate charges) and their ability to donate hydrogen bonds (protic vs. aprotic).

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are highly effective at solvating cations and can significantly accelerate reactions involving charged nucleophiles (like enolates in the Knoevenagel condensation) by leaving the anion "bare" and more reactive.[3] For many condensation reactions, polar aprotic solvents result in faster reaction rates and higher conversions.[1][3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have large dipole moments and can donate hydrogen bonds. They are excellent at solvating both cations and anions. While this can sometimes slow down reactions by caging the nucleophile, they can also participate in the mechanism by facilitating proton transfer steps.[1] Increasingly, ethanol and water are favored as "green" solvent alternatives.[4][5]

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents are ideal for reactions where charged intermediates are not extensively formed or where water removal is necessary.[6] For example, in Knoevenagel or Wittig reactions that produce water, using toluene allows for its azeotropic removal, driving the reaction equilibrium toward the product.[7][8][9]

Boiling Point and Temperature Control

The solvent's boiling point determines the maximum temperature of a reaction at atmospheric pressure.

  • High-Boiling Solvents (e.g., Toluene, DMF): Useful for reactions that require significant thermal energy to overcome activation barriers. Toluene (b.p. 111 °C) is a classic choice for reactions requiring azeotropic water removal using a Dean-Stark apparatus.[7][9]

  • Low-Boiling Solvents (e.g., Dichloromethane, THF): Allow for easy removal post-reaction under reduced pressure, simplifying purification. However, they may limit the accessible temperature range.

The following diagram illustrates a logical workflow for selecting an appropriate solvent based on key reaction parameters.

Solvent_Selection_Workflow Start Start: Define Condensation Reaction (e.g., Knoevenagel, Wittig) Mechanism Analyze Mechanism: Charged Intermediates? Start->Mechanism PolarAprotic Consider Polar Aprotic: DMF, Acetonitrile (Fast Rates) Mechanism->PolarAprotic Yes PolarProtic Consider Polar Protic: Ethanol, Water (Green Option, H-Bonding) Mechanism->PolarProtic No/H-Transfer Water Is Water a Byproduct? Temp High Temperature Required? Water->Temp No Nonpolar Consider Nonpolar: Toluene, DCM (Azeotropic Removal) Water->Nonpolar Yes HighBP Select High-Boiling Solvent: Toluene, DMF Temp->HighBP Yes LowBP Select Lower-Boiling Solvent: Ethanol, DCM, THF Temp->LowBP No PolarAprotic->Water PolarProtic->Water Nonpolar->Temp Toluene Final Final Solvent Choice & Optimization HighBP->Final LowBP->Final

Caption: Decision workflow for solvent selection in condensation reactions.

Application Protocols: Case Studies

We will now explore practical solvent selection for two distinct condensation reactions.

Case Study 1: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (e.g., malononitrile) to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[1][10][11] The reaction is typically catalyzed by a weak base like piperidine.

Mechanism Insight: The key steps involve the formation of a carbanion (enolate) intermediate and the elimination of water.[1] Solvent choice directly impacts both steps.

This protocol prioritizes driving the reaction to completion by physically removing the water byproduct.

  • Solvent: Toluene

  • Rationale: Toluene is a nonpolar solvent that forms a low-boiling azeotrope with water, allowing for its continuous removal with a Dean-Stark apparatus.[7][9][12] This irreversibly shifts the equilibrium towards the product, which is crucial for achieving high yields. Its high boiling point (111 °C) also facilitates the dehydration step.

  • Methodology:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (1.0 eq).

    • Add the active methylene compound (e.g., malononitrile, 1.1 eq) and a catalytic amount of piperidine (0.1 eq).

    • Add toluene to the flask to a concentration of approximately 0.2 M.

    • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected or TLC analysis indicates complete consumption of the aldehyde.

    • Cool the reaction mixture, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

This protocol prioritizes environmental sustainability and milder conditions.

  • Solvent: Ethanol

  • Rationale: Ethanol is a bio-based, greener solvent alternative. As a polar protic solvent, it can effectively solvate the reactants and the piperidine catalyst. While water is not actively removed, the reaction often proceeds efficiently at room temperature or with gentle heating, especially with highly reactive methylene compounds. This avoids the high energy consumption of refluxing toluene.

  • Methodology:

    • In a round-bottom flask, dissolve 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol (0.5 M).

    • Add piperidine (0.1 eq) to the solution at room temperature.

    • Stir the mixture and monitor the reaction progress by TLC. The product may precipitate from the solution as it forms.

    • If the reaction is slow, gently warm the mixture to 40-50 °C.

    • Upon completion, cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Case Study 2: The Wittig Reaction

The Wittig reaction transforms an aldehyde into an alkene using a phosphorus ylide.[13] The stereochemical outcome (E vs. Z alkene) can be highly dependent on the ylide's stability and the solvent system.[2][13]

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[13] Solvent polarity can influence the stability of intermediates and the stereochemical course of the reaction.[2]

This protocol uses a non-stabilized ylide (e.g., from benzyltriphenylphosphonium chloride), which typically favors the formation of the Z-alkene in nonpolar solvents.

  • Solvent: Tetrahydrofuran (THF), Anhydrous

  • Rationale: THF is a polar aprotic solvent that is ideal for generating the ylide with a strong base (like n-BuLi or NaH) at low temperatures. Its nonpolar character under salt-free conditions favors a concerted cycloaddition pathway that leads to the thermodynamically less stable, but kinetically favored, (Z)-alkene.[14] The reaction must be run under anhydrous conditions as the ylide is strongly basic and will be quenched by water.

  • Methodology:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.

    • Cool the suspension to 0 °C and slowly add a strong base (e.g., n-BuLi, 1.1 eq). Allow the mixture to stir until the characteristic deep red/orange color of the ylide forms.

    • Cool the ylide solution to -78 °C and add a solution of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography to separate the alkene isomers and triphenylphosphine oxide.

This protocol avoids strictly anhydrous conditions and strong, pyrophoric bases by using a two-phase system.

  • Solvent System: Dichloromethane (DCM) and 50% aqueous Sodium Hydroxide (NaOH)

  • Rationale: This method offers significant operational simplicity.[15] The phosphonium salt and the inorganic base reside in the aqueous phase, while the aldehyde is in the organic DCM phase. The ylide is generated at the interface and, being neutral, migrates into the organic phase to react with the aldehyde.[15] This avoids the need for inert atmospheres and cryogenic temperatures.

  • Methodology:

    • To a flask, add 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (1.0 eq), benzyltriphenylphosphonium chloride (1.2 eq), and dichloromethane.

    • Stir the mixture vigorously while adding 50% (w/v) aqueous NaOH solution.

    • Continue vigorous stirring at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, dilute the mixture with water and separate the layers.

    • Extract the aqueous layer with additional DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Caption: General experimental workflow for a Phase-Transfer Wittig Reaction.

Data Summary and Comparison

The table below summarizes the key attributes of the discussed solvent systems for easy comparison.

ReactionProtocolSolventTypeBoiling PointKey AdvantagesKey Disadvantages
Knoevenagel 1A: ClassicTolueneNonpolar111 °CDrives equilibrium via azeotropic water removal; high temperature.High energy input; requires special glassware (Dean-Stark).
Knoevenagel 1B: GreenEthanolPolar Protic78 °CMilder conditions; sustainable; product may precipitate.Equilibrium-controlled; may be slower than azeotropic method.
Wittig 2A: AnhydrousTHFPolar Aprotic66 °CHigh (Z)-selectivity with non-stabilized ylides.Requires strict anhydrous/inert conditions; cryogenic temperatures.
Wittig 2B: Phase-TransferDCM/H₂OBiphasic40 °C (DCM)Operationally simple; no inert atmosphere needed.Vigorous stirring required; may yield isomer mixtures.

Conclusion

The selection of a solvent for condensation reactions with 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a strategic decision that profoundly impacts chemical outcomes and operational efficiency. For reactions like the Knoevenagel condensation where water is a byproduct, nonpolar solvents such as toluene offer a robust method to drive the reaction to completion via azeotropic removal. Conversely, greener, polar protic solvents like ethanol provide a milder and more sustainable alternative. For the Wittig reaction, the choice is often dictated by the desired stereochemical outcome, with anhydrous aprotic solvents like THF favoring Z-selectivity and biphasic systems offering unparalleled operational simplicity. By understanding the interplay between the substrate, the reaction mechanism, and the solvent's physical properties, researchers can design more efficient, selective, and sustainable synthetic routes.

References

  • Prakash, D. et al. (2015). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. ResearchGate. Available at: [Link]

  • de Souza, R. O. M. A. et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega. Available at: [Link]

  • de Souza, R. O. M. A. et al. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed. Available at: [Link]

  • Kolahdoozan, M. et al. (2011). Effects of various solvents on Knoevenagel condensation. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Remove Residual Water. Available at: [Link]

  • Google Patents. (1990). Dehydration process using azeotropic distillation. EP0361839A2.
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  • Clark, J. H. & Macquarrie, D. J. (2007). Alternative Solvents: Shades of Green. Organic Process Research & Development. Available at: [Link]

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  • Wikipedia. Knoevenagel condensation. Available at: [Link]

  • Ranu, B. C. (2018). Special Issue: “Organic Reactions in Green Solvents”. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Sheldon, R. A. (2005). Green solvents for sustainable organic synthesis: state of the art. Green Chemistry. Available at: [Link]

  • Rupainwar, R. et al. (2019). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. Available at: [Link]

  • University of California, Irvine. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Valgimigli, L. et al. (2012). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. Aldol condensation. Available at: [Link]

  • Beyond Benign. Wittig Reaction. Available at: [Link]

  • Mata, E. G. (2006). Solvent Effect in the Wittig Reaction Under Boden's Conditions. Taylor & Francis Online. Available at: [Link]

  • Quora. What are the effects of non-polar and polar solvents on enolate reactions?. Available at: [Link]

  • Wikipedia. Azeotropic distillation. Available at: [Link]

  • Reddit. Removal of trace water from a reaction. Available at: [Link]

  • Homework.Study.com. How is water removed from a reaction in a reductive amination experiment?. Available at: [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • ScienceDirect. o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Available at: [Link]

  • PubChem. 4-Fluoro-3-methoxybenzaldehyde. Available at: [Link]

  • The Good Scents Company. ortho-anisaldehyde. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields in this specific Williamson ether synthesis. The formation of the ether linkage between 2-fluorophenol and a 3-(halomethyl)-4-methoxybenzaldehyde backbone is a critical step, but one that is often accompanied by challenges related to yield and purity.

This document provides in-depth, field-proven insights in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction effectively.

Core Reaction Scheme

The synthesis is a classic Williamson ether synthesis, proceeding via an SN2 mechanism. A phenoxide, generated by deprotonating 2-fluorophenol, acts as a nucleophile to displace a halide from the benzylic position of 3-(halomethyl)-4-methoxybenzaldehyde.[1][2]

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in this synthesis typically stem from one of four areas: incomplete deprotonation of the phenol, competing side reactions, suboptimal reaction conditions, or poor starting material quality.

  • Incomplete Deprotonation: The reaction cannot proceed without the formation of the 2-fluorophenoxide nucleophile. If your base is too weak or contains moisture, a significant portion of the 2-fluorophenol will remain unreacted.[3]

  • Side Reactions: The Williamson ether synthesis is often in competition with other pathways. The most common issues are C-alkylation of the phenoxide ring and E2 elimination of the alkyl halide.[1][3][4]

  • Suboptimal Conditions: The choice of solvent, temperature, and reaction time are all critical. Using a protic solvent, for instance, can drastically slow the reaction rate by solvating the nucleophile.[1]

  • Reagent Quality: The electrophile, 3-(halomethyl)-4-methoxybenzaldehyde, can be unstable. Ensure it is pure and has not degraded during storage.

Q2: How do I select the optimal base for deprotonating 2-fluorophenol?

The choice of base is critical as it dictates the efficiency of phenoxide formation and can influence the prevalence of side reactions.[5] Phenols are more acidic than aliphatic alcohols, allowing for a range of bases.[5]

BaseStrengthCommon SolventsKey Considerations
Potassium Carbonate (K₂CO₃) ModerateDMF, AcetonitrileRecommended starting point. Mild, cost-effective, and generally provides good yields for O-alkylation of phenols.[6][7] Requires anhydrous conditions.
Cesium Carbonate (Cs₂CO₃) ModerateDMF, AcetonitrileMore effective than K₂CO₃ due to the "cesium effect," which leads to a more 'naked' and reactive phenoxide anion. Often improves yields but is more expensive.[6][7]
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) StrongTwo-phase system (e.g., Toluene/Water) with a Phase-Transfer Catalyst.A very strong and inexpensive base. Best used with a phase-transfer catalyst to shuttle the phenoxide into the organic phase, avoiding the need for expensive anhydrous solvents.[5][8]
Sodium Hydride (NaH) Very StrongAnhydrous THF, DMFExtremely effective at irreversible deprotonation.[5] However, its high reactivity can increase the rate of side reactions, particularly elimination.[3] Use with caution , as it requires strictly anhydrous conditions and careful handling.

Expert Recommendation: Begin with finely powdered, anhydrous potassium carbonate (K₂CO₃) in DMF. If yields remain low, consider switching to cesium carbonate or implementing a phase-transfer catalysis system with NaOH.

Q3: I'm observing multiple spots on my TLC analysis. What are the likely side products and how can I minimize them?

Besides unreacted starting materials, you are likely observing products from competing reaction pathways. The 2-fluorophenoxide is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][9]

Competing_Pathways Start 2-Fluorophenoxide + 3-(Halomethyl)-4-methoxybenzaldehyde O_Alk O-Alkylation (Desired Product) 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde Start->O_Alk SN2 Pathway Favored in Polar Aprotic Solvents (DMF, Acetonitrile) C_Alk C-Alkylation (Side Product) Start->C_Alk SN2 on Ring Favored in Protic Solvents (H₂O, EtOH) Elim E2 Elimination (Side Product) Start->Elim E2 Pathway Favored by Strong, Bulky Bases & High Temperatures

Caption: Competing reaction pathways in the synthesis.

Strategies to Minimize Side Products:

  • To Favor O-Alkylation (Desired):

    • Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are essential.[1][10][11] They solvate the potassium or cesium cation, leaving the oxygen anion of the phenoxide highly nucleophilic and available for reaction.[9]

    • Avoid Protic Solvents: Protic solvents like water or ethanol will form hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more competitive nucleophilic sites.[9]

  • To Minimize E2 Elimination:

    • The electrophile is a primary benzylic halide, which is already favorable for SN2 over E2.[4][12]

    • Avoid overly strong or sterically hindered bases (like potassium tert-butoxide), which favor elimination.[13]

    • Maintain moderate reaction temperatures (e.g., 60-80 °C). Excessive heat can promote elimination.

Q4: Should I use 3-(chloromethyl)- or 3-(bromomethyl)-4-methoxybenzaldehyde as my starting material?

The choice of the leaving group (the halide) directly impacts the reaction rate according to the SN2 mechanism. The general reactivity order for halides is I > Br > Cl > F.

  • 3-(bromomethyl)-4-methoxybenzaldehyde: Bromide is a better leaving group than chloride, meaning the reaction will proceed faster and likely at lower temperatures. This is generally the preferred electrophile if available.

  • 3-(chloromethyl)-4-methoxybenzaldehyde: Chloride is a less effective leaving group.[12] The reaction may require longer times or higher temperatures to achieve full conversion, which could potentially lead to more side products. However, the chloro-derivative is often more stable and less expensive. A Russian patent describes a method for its synthesis with yields up to 89%.[14]

Expert Recommendation: Use the bromo-derivative for higher reactivity. If using the chloro-derivative, consider adding a catalytic amount of sodium or potassium iodide (NaI or KI). The iodide will displace the chloride in-situ via the Finkelstein reaction, generating the much more reactive iodo-derivative and accelerating the synthesis.

Q5: How can a Phase-Transfer Catalyst (PTC) improve my synthesis?

Phase-transfer catalysis is a powerful technique for this reaction, often leading to higher yields, milder conditions, and lower costs.[15][16]

  • Mechanism: A catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is used in a two-phase system (e.g., an organic solvent like toluene and an aqueous solution of NaOH). The PTC transports the phenoxide anion from the aqueous phase (where it is formed) into the organic phase to react with the alkyl halide.[15][17]

  • Advantages:

    • Avoids Anhydrous Solvents: Eliminates the need for expensive and difficult-to-handle anhydrous polar aprotic solvents like DMF or DMSO.[16][17]

    • Uses Inexpensive Bases: Allows for the use of strong, cheap bases like NaOH or KOH.[5]

    • Increased Reaction Rates: The phenoxide is highly reactive in the organic phase as it is paired with the large, soft cation of the PTC.[1]

Q6: What are the best practices for work-up and purification?

The aldehyde functional group in the product requires careful handling during purification.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and quench by adding water. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute NaOH solution to remove any unreacted 2-fluorophenol, followed by water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Column Chromatography: This is the most reliable method for separating the desired product from non-polar side products and baseline impurities. A gradient of ethyl acetate in hexane is typically effective.

    • Recrystallization: If the crude product is relatively clean, recrystallization can be an effective and scalable purification method. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find optimal conditions.

    • Bisulfite Adduct Formation: For persistent purity issues, a classic technique for purifying aldehydes can be employed. The crude product is reacted with an aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off from non-aldehyde impurities. The pure aldehyde is then regenerated by treating the adduct with a mild acid or base.[18]

Detailed Experimental Protocols

Protocol 1: Standard Synthesis using Potassium Carbonate in DMF

This protocol is a reliable starting point for laboratory-scale synthesis.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluorophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per mmol of phenol).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes. Then, add 3-(bromomethyl)-4-methoxybenzaldehyde (1.1 eq) to the slurry.

  • Heating: Heat the reaction mixture to 70-80 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 2-6 hours).[1]

  • Work-up & Purification: Follow the work-up and purification steps outlined in Q6.

Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis

This protocol is highly efficient and avoids the use of anhydrous solvents.[8]

  • Preparation: In a round-bottom flask, combine 2-fluorophenol (1.0 eq), 3-(bromomethyl)-4-methoxybenzaldehyde (1.05 eq), toluene (5 mL per mmol of phenol), and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Base Addition: Add a 20% aqueous solution of sodium hydroxide (NaOH, 2.0 eq).

  • Reaction: Stir the biphasic mixture vigorously and heat to 80-90 °C. Vigorous stirring is crucial to ensure efficient transfer between phases.

  • Monitoring: Monitor the reaction by TLC (spotting from the organic layer) until completion (typically 1-4 hours).

  • Work-up: Cool the mixture, separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers and proceed with the washing and purification steps as described in Q6.

Troubleshooting Workflow

If you encounter issues, follow this logical decision tree to diagnose the problem.

Caption: A step-by-step workflow for troubleshooting low yields.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 825. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2023). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 10(12). [Link]

  • ACS Publications. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. [Link]

  • Google Patents. (2015). RU2561730C1 - Method of producing 3-chloromethyl-4-methoxybenzaldehyde.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • ResearchGate. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • ResearchGate. (2014). Alkylation of Phenol: A Mechanistic View. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • YouTube. (2023). Choosing the Best Williamson Ether Synthesis. [Link]

  • The Hive. (2003). 3-methoxy-4-methylbenzaldehyde. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [Link]

  • Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine. [Link]

  • Organic Syntheses. Aldehydes from acid chlorides by modified rosenmund reduction. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • University Experiment. Experiment 06 Williamson Ether Synthesis. [Link]

  • LookChem. 4-Methoxybenzaldehyde 123-11-5 wiki. [Link]

  • International Union of Crystallography. (2013). 4-Methoxy-3-(methoxymethyl)benzaldehyde. [Link]

  • PubChem. 4-Methoxy-3-(phenoxymethyl)benzaldehyde. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • ResearchGate. (2012). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. [Link]

  • PrepChem.com. Synthesis of 3-methoxy-4-benzyloxybenzaldehyde. [Link]

  • Google Patents. (1978). FR2362106A1 - PROCESS FOR PURIFYING 3-PHENOXYBENZALDEHYDE.
  • Google Patents. (2022). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
  • Google Patents. (2022). CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde.

Sources

Technical Support Center: Purification of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind the purification process, enabling you to overcome common challenges and achieve high purity.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The underlying principle is based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] An ideal recrystallization involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, providing explanations and actionable solutions.

Q1: My compound won't dissolve in the hot solvent. What should I do?

A1: This indicates that the chosen solvent is not suitable for your compound. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4] If your compound, 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, which is a moderately polar aromatic aldehyde, does not dissolve, consider the following:

  • Increase the solvent volume: You may not have added enough solvent. Add small portions of hot solvent until the solid dissolves. However, be cautious not to add too much, as this will reduce your yield.[2][3]

  • Switch to a more suitable solvent: If a large volume of solvent is required, it's best to select a different one. For a compound with ether and aldehyde functional groups, consider solvents of intermediate polarity. A good starting point would be to test solvents like ethanol, ethyl acetate, or toluene.[5][6] You can perform small-scale solubility tests in test tubes to find an appropriate solvent.[6]

  • Consider a solvent mixture: Sometimes, a single solvent does not provide the ideal solubility characteristics. In such cases, a binary solvent system (a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble) can be effective.

Q2: No crystals are forming even after the solution has cooled to room temperature. What's wrong?

A2: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or using an excessive amount of solvent.[2][7] Here are some techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a small crystal of pure 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, add it to the solution. This "seed" crystal will act as a template for other crystals to grow upon.[2]

  • Reducing the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

  • Cooling in an ice bath: Further lowering the temperature can decrease the solubility of your compound and promote crystallization. However, this should be done after the solution has been allowed to cool slowly to room temperature to avoid the formation of small, impure crystals.[3]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present.[8] To address this:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to lower the saturation point and allow the solution to cool slowly again.[8]

  • Lower the cooling temperature gradually: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Change the solvent system: Select a solvent with a lower boiling point. Alternatively, if using a mixed solvent system, you can add more of the "good" solvent to prevent premature precipitation.

Q4: The recovered crystals are colored, but the pure compound should be white. How do I remove the color?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal adsorbs the colored impurities.

  • Procedure: After dissolving your compound in the hot solvent, remove it from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the flask for a few minutes.

  • Hot filtration: You must perform a hot filtration to remove the charcoal. If the solution cools during this process, your product will crystallize along with the charcoal. Use a pre-heated funnel and flask to prevent premature crystallization.

Q5: My final yield is very low. What are the possible reasons?

A5: A low yield can result from several factors during the recrystallization process:

  • Using too much solvent: This is a primary cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[8]

  • Premature crystallization: If the solution cools too quickly during hot filtration, you will lose product on the filter paper.

  • Washing with too much cold solvent: While washing the collected crystals, using an excessive amount of cold solvent can redissolve some of your product.[2]

  • Incomplete crystallization: Ensure you have allowed sufficient time for the crystallization to complete and have cooled the solution in an ice bath to maximize crystal formation.

Experimental Protocol: Recrystallization of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on small-scale trials.

Materials:

  • Crude 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

  • Selected recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Step-by-Step Methodology:

  • Solvent Selection:

    • Place a small amount of the crude compound into several test tubes.

    • Add a few drops of different solvents to each test tube at room temperature to assess solubility. A good solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes of the undissolved samples. An ideal solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will result in the formation of a good quantity of crystals.

  • Dissolution:

    • Place the crude 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[1]

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal recovery.

  • Collection of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Allow the crystals to dry completely on the filter paper by drawing air through them. For a more thorough drying, the crystals can be placed in a desiccator or a vacuum oven.

Data Presentation

Table 1: Solubility of Structurally Similar Aromatic Aldehydes

CompoundSolventSolubilityReference
4-MethoxybenzaldehydeWaterSparingly soluble[9]
Organic Solvents (Ether, Chloroform, Acetone, Alcohols)Readily soluble[9]
3-Ethoxy-4-methoxybenzaldehydeOrganic SolventsExcellent solubility[10]

Note: This data for structurally similar compounds suggests that for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, alcohols (like ethanol or isopropanol) and other polar aprotic solvents (like ethyl acetate or acetone) are good starting points for recrystallization solvent screening.

Visualizations

Diagram 1: Recrystallization Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities) B->C D Slow Cooling to Room Temperature B->D No insoluble impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Crystals H->I

Caption: A flowchart of the general recrystallization process.

Diagram 2: Troubleshooting Logic for No Crystal Formation

Troubleshooting_No_Crystals Start No Crystals Formed TooMuchSolvent Too much solvent? Start->TooMuchSolvent Supersaturated Supersaturated solution? TooMuchSolvent->Supersaturated No ReduceVolume Reduce Solvent Volume TooMuchSolvent->ReduceVolume Yes InduceNucleation Induce Nucleation Supersaturated->InduceNucleation Yes Success Crystals Form ReduceVolume->Success InduceNucleation->Success

Caption: A decision-making diagram for troubleshooting the absence of crystal formation.

Alternative Purification Method: Bisulfite Adduct Formation

For aldehydes that are difficult to purify by recrystallization, an alternative chemical method involves the formation of a bisulfite adduct.[11] This method is based on the reversible reaction of an aldehyde with sodium bisulfite to form a water-soluble salt.[11]

Principle: The aldehyde reacts with sodium bisulfite to form a solid adduct that can be separated from organic impurities by filtration. The aldehyde can then be regenerated by treating the adduct with a base.[11] This can be a highly effective purification method for aromatic aldehydes.[12]

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (1975).
  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]

  • PubMed. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (2000, May 10). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

Sources

Removing unreacted 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the removal of unreacted 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (hereafter referred to as Compound A ) from reaction mixtures.[1]

This aldehyde is a critical intermediate, often used in the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan.[1] Its removal is essential because the electrophilic aldehyde group can form side products (imines, hemiaminals) in subsequent steps or degrade stability.

Quick Reference: Purification Strategy Selector

Method Mechanism Scale Ideal For
A. Bisulfite Extraction Reversible Adduct FormationGram to KiloStandard batch reactions; robust products.[1]
B. Polymer Scavenging Covalent Capture (Hydrazone)Milligram to GramLibrary synthesis; acid-sensitive products; avoiding emulsions.
C. Girard’s Reagent Water-Soluble DerivatizationGramWhen bisulfite adducts precipitate or form emulsions.[1]

Module 1: The Bisulfite Extraction Protocol (Primary Method)

Context: Sodium bisulfite (


) reacts with aldehydes to form water-soluble bisulfite adducts (α-hydroxy sulfonates).[1] This allows the unreacted Compound A  to be washed away in the aqueous phase, leaving your product in the organic phase.

Why it works for Compound A: The aldehyde at the C1 position is electronically activated by the 4-methoxy group but remains sterically accessible despite the meta-substituent. The adduct formation is favorable and rapid.

Step-by-Step Protocol
  • Preparation:

    • Dissolve your crude reaction mixture in a water-miscible organic solvent .

      • Recommendation:DMF (Dimethylformamide) or Methanol .[1]

      • Note: Do not use DCM or EtOAc yet; the adduct needs a polar environment to form efficiently.

  • Adduct Formation:

    • Add saturated aqueous sodium bisulfite (approx. 40% w/v) to the organic solution.

    • Ratio: Use 3–5 equivalents of bisulfite relative to the estimated residual aldehyde.

    • Agitation: Shake vigorously for 5–10 minutes .

      • Visual Check: A white precipitate (the adduct) may form. This is normal.

  • Phase Separation:

    • Add a water-immiscible solvent (e.g., Ethyl Acetate or MTBE) to dissolve your product.[1]

    • Add water to dissolve the bisulfite adduct and create two distinct layers.[2]

  • Extraction:

    • Separate the layers.[2][3][4][5] The aqueous layer contains the Compound A-bisulfite adduct.[2]

    • The organic layer contains your purified product.[3]

  • Wash:

    • Wash the organic layer 2x with water (to remove DMF/MeOH) and 1x with brine.

Workflow Diagram: Bisulfite Extraction

BisulfiteExtraction cluster_legend Chemical Fate Start Crude Mixture (Contains Compound A + Product) Solvent Dissolve in Water-Miscible Solvent (DMF or MeOH) Start->Solvent Bisulfite Add Saturated NaHSO3 Solution Solvent->Bisulfite React Shake Vigorously (5-10 mins) Adduct Forms Bisulfite->React Dilute Add EtOAc + Water React->Dilute Separate Phase Separation Dilute->Separate OrgLayer Organic Phase (Product) Separate->OrgLayer Top Layer AqLayer Aqueous Phase (Compound A-Bisulfite Adduct) Separate->AqLayer Bottom Layer Dry & Concentrate Dry & Concentrate OrgLayer->Dry & Concentrate Discard Discard AqLayer->Discard

Figure 1: Logical flow for removing Compound A via bisulfite adduct formation.[1] The aldehyde is selectively partitioned into the aqueous waste stream.

Module 2: Polymer-Supported Scavenging (High-Throughput)

Context: If you are performing parallel synthesis or your product is sensitive to the aqueous/acidic conditions of the bisulfite wash, use a solid-supported scavenger resin.

Recommended Resin: Polystyrene-Sulfonylhydrazide (PS-TsNHNH2) .[1] Mechanism: The hydrazine moiety on the bead reacts with the aldehyde to form a stable hydrazone. The impurity becomes tethered to the bead, which is then filtered out.

Step-by-Step Protocol
  • Stoichiometry: Calculate the excess aldehyde. Use 3–5 equivalents of resin relative to the aldehyde.

  • Solvent Selection: DCM (Dichloromethane), THF, or DCE.[1] The resin must swell to expose active sites.

  • Incubation:

    • Add resin to the reaction vessel.

    • Add a catalytic amount of Acetic Acid (1-5%) to accelerate hydrazone formation.[1]

    • Shake or stir gently at room temperature for 4–16 hours .

  • Filtration:

    • Filter the mixture through a fritted funnel or filter plate.

    • Wash the resin cake with DCM to recover any entrained product.

  • Result: The filtrate contains the product; the aldehyde remains on the solid resin.

Scavenging Mechanism Diagram

ScavengerResin Mixture Crude Mixture (Product + Aldehyde) Resin Add PS-TsNHNH2 Resin (+ cat. AcOH) Mixture->Resin Reaction Incubation (4-16 Hours) Resin->Reaction Aldehyde binds to bead Filtration Filtration Step Reaction->Filtration Solid Solid Phase (Resin-Aldehyde Complex) Filtration->Solid Retained Liquid Filtrate (Pure Product) Filtration->Liquid Eluted

Figure 2: Solid-phase scavenging workflow.[1] The aldehyde is covalently bound to the polymer matrix and physically removed via filtration.

Module 3: Troubleshooting & FAQs

Q1: I used the bisulfite method, but I see a solid "rag" layer between phases.

  • Cause: The Compound A-bisulfite adduct might be insoluble in the water/DMF mix, precipitating at the interface.

  • Solution: Filter the entire biphasic mixture through a Celite pad before separating layers.[2] The solid adduct will be trapped in the Celite.

Q2: The aldehyde peak is still visible by HPLC after scavenging.

  • Cause 1 (Kinetics): The reaction time was too short. Aromatic aldehydes with electron-donating groups (like the 4-methoxy in Compound A) react slower.[1] Increase time to 16h or heat to 40°C.

  • Cause 2 (Pore Size): The resin didn't swell. Ensure you are using DCM or THF, not Methanol or Hexanes, as the primary solvent for resin steps.

Q3: Can I use Girard’s Reagent T instead?

  • Answer: Yes. Girard’s Reagent T (betaine hydrazide chloride) works similarly to bisulfite but forms a cationic hydrazone.

  • Protocol: Reflux crude in Ethanol/Acetic Acid (90:10) with excess Girard’s T for 1 hour. Pour into water and extract your product with Ether/EtOAc. The cationic aldehyde derivative will stay in the water. This is more expensive but highly effective for stubborn cases.

References

  • Boucher, M. M., et al. (2017).[1][2] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.

    • Source:[1]

  • Sigma-Aldrich. (n.d.).[1] "Scavenger Resins for Solution Phase Synthesis."

    • Source:[1]

  • Johnson, D. W. (2007).[1] "A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes."[6] Rapid Communications in Mass Spectrometry.

    • Source:[1]

Sources

Optimizing temperature conditions for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Ether Coupling for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Case ID: VON-INT-03 Status: Active Senior Application Scientist: Dr. A. Vance

Executive Summary & Reaction Scope

User Query: "How do I optimize the temperature profile for the coupling of 3-(chloromethyl)-4-methoxybenzaldehyde with 2-fluorophenol to maximize yield and minimize impurity formation?"

Technical Context: The synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a critical intermediate step in the production of potassium-competitive acid blockers (P-CABs) like Vonoprazan . This reaction is a classic Williamson Ether Synthesis , proceeding via an


 mechanism.[1][2][3]

The core challenge lies in the thermal sensitivity of the benzylic halide precursor. While higher temperatures accelerate the bimolecular substitution, they simultaneously catalyze the degradation of the aldehyde moiety and the polymerization of the benzylic chloride.

Reaction Scheme:

  • Nucleophile: 2-Fluorophenol (activated by base).

  • Electrophile: 3-(Chloromethyl)-4-methoxybenzaldehyde.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).[4]
  • Solvent: DMF, NMP, or Acetonitrile.

The Thermodynamic Landscape (Theory)

Temperature control in this reaction is not about hitting a single setpoint; it is about managing the kinetic competition between the desired


 pathway and three primary failure modes.
Critical Temperature Zones
ZoneTemperature RangeKinetic OutcomeRisk Profile
Kinetic Trap < 20°CReaction rate is negligible. Phenoxide formation is slow.High: Incomplete conversion; accumulation of unreacted benzylic chloride.
Optimal Window 55°C – 65°C

rate dominates. Activation energy (

) is overcome without triggering aldehyde oxidation.
Low: Ideal balance of rate vs. purity.
Thermal Runaway > 85°CCannizzaro disproportionation and benzylic polymerization occur.Critical: Formation of tarry residues; loss of aldehyde functionality.

Visualizing the Process Logic

The following diagram illustrates the reaction pathway and the divergence points caused by thermal mismanagement.

ReactionPathways Start Reagents: 3-(Cl-methyl)-4-OMe-benzaldehyde + 2-Fluorophenol Base Base Activation (K2CO3, 60°C) Start->Base SN2 Pathway A (Optimal): SN2 Substitution Base->SN2 55-65°C Side1 Pathway B (Too Hot >80°C): Cannizzaro / Polymerization Base->Side1 >85°C Side2 Pathway C (Too Cold <20°C): Stalled / Hydrolysis (if wet) Base->Side2 <20°C Product Target Product: 3-[(2-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde SN2->Product Impurity1 Impurity: Tarry Residue / Dimer Side1->Impurity1 Impurity2 Impurity: Hydrolyzed Alcohol Side2->Impurity2

Figure 1: Reaction divergence pathways based on temperature inputs.

Troubleshooting Guide

Use this matrix to diagnose issues based on your current experimental observations.

Issue 1: Low Yield with Recovered Starting Material
  • Observation: TLC/HPLC shows large peaks for 2-fluorophenol and the benzylic chloride after 6 hours.

  • Root Cause: Kinetic Trap. The temperature is insufficient to overcome the activation energy of the lattice energy of the base (usually

    
    ).
    
  • Corrective Action:

    • Increase temperature to 60°C .

    • Catalytic Additive: Add 5-10 mol% Potassium Iodide (KI). This facilitates the Finkelstein reaction in situ, converting the benzylic chloride to a more reactive benzylic iodide [1].

Issue 2: Darkening of Solution / "Tar" Formation
  • Observation: Reaction mixture turns dark brown/black; yield is low; NMR shows broad baseline humps (polymerization).

  • Root Cause: Thermal Decomposition. Temperatures exceeding 80°C promote the self-polymerization of the benzylic halide and the degradation of the aldehyde group (Cannizzaro reaction) [2].

  • Corrective Action:

    • Strictly limit mantle temperature (do not rely solely on internal probe).

    • Switch solvent from DMF (high boiling) to Acetonitrile (reflux at ~82°C acts as a thermal buffer, though 60-65°C is still preferred).

Issue 3: Appearance of Carboxylic Acid Impurity
  • Observation: Mass spec shows M+16 peak (Oxidation).

  • Root Cause: Aerobic Oxidation. At elevated temperatures (>50°C), benzaldehydes are susceptible to auto-oxidation to benzoic acids if the headspace is not inert.

  • Corrective Action:

    • Degas solvents with nitrogen/argon sparging for 15 minutes prior to heating.

    • Maintain a positive pressure of nitrogen throughout the reaction.

Validated Experimental Protocol

This protocol is optimized for the synthesis of the Vonoprazan intermediate, balancing rate and purity.[5][6]

Reagents:

  • 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 equiv)

  • 2-Fluorophenol (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv, anhydrous, micronized)
    
  • Potassium Iodide (KI) (0.05 equiv)

  • Solvent: DMF (5 volumes) or Acetonitrile (10 volumes)

Step-by-Step Methodology:

  • Preparation: Charge the reaction vessel with 3-(chloromethyl)-4-methoxybenzaldehyde, 2-fluorophenol, and anhydrous DMF.

  • Activation: Add

    
     and KI in a single portion.
    
    • Note: Micronized base improves surface area and kinetics, allowing for lower temperatures.

  • Inerting: Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Ramp: Heat the mixture to 60°C ± 2°C .

    • Critical: Do not overshoot. Use a PID controller if possible.

  • Monitoring: Stir for 4–6 hours. Monitor via HPLC/TLC.

    • Endpoint: <2% remaining benzylic chloride.

  • Workup: Cool to 25°C. Dilute with Ethyl Acetate and wash with water (3x) to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Troubleshooting Logic Flowchart

Troubleshooting Start Problem Detected CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? Start->CheckPurity TempCheck Check Temp Log CheckYield->TempCheck CheckPurity->TempCheck LowTemp Temp < 50°C? Reaction Stalled TempCheck->LowTemp Yes HighTemp Temp > 80°C? Decomposition TempCheck->HighTemp Yes Action1 Action: Add KI (cat) Increase to 60°C LowTemp->Action1 Action2 Action: Lower Temp Check Inert Atmosphere HighTemp->Action2

Figure 2: Decision tree for troubleshooting reaction deviations.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone as a solvent to lower the boiling point? A: Yes, Acetone allows for a "thermal safety net" (reflux at ~56°C). However, the solubility of


 in acetone is poor, which may extend reaction times to 12-18 hours. If using acetone, switching to Cesium Carbonate (

) is recommended due to its higher solubility and basicity [3].

Q: Why is the order of addition important? A: We recommend adding the base last or adding the benzylic halide slowly to a mixture of phenol and base. However, in this specific coupling, the benzylic halide is moderately stable. The protocol above (all-in) is valid at 60°C. If scaling up (>100g), add the benzylic halide as a solution dropwise to control the exotherm.

Q: My product is colored (yellow/orange) instead of off-white. Is it ruined? A: Not necessarily. Benzaldehydes often carry trace oxidation products (quinones) that are highly colored. A wash with sodium bisulfite (


) solution during workup can reduce these colored impurities and purify the aldehyde [4].

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Takeda Pharmaceutical Company Ltd. (2010). Patent WO2010142801: Process for production of pyrrole derivatives. (Describes the synthesis of Vonoprazan intermediates including ether couplings).

  • Master Organic Chemistry. (2022). The Williamson Ether Synthesis. (General mechanism and solvent effects).

  • Organic Syntheses. (1925). Purification of Benzaldehyde Derivatives. Coll. Vol. 1, p. 311.

Sources

Technical Support Center: Resolving Aqueous Solubility Challenges for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (referred to herein as "the compound"). This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this novel benzaldehyde derivative. Due to its complex aromatic structure, the compound is predicted to have low intrinsic aqueous solubility, a common hurdle in drug discovery and development.[1][2]

This guide provides a systematic, causality-driven approach to overcoming these solubility issues. We will move from fundamental characterization and simple solvent systems to more advanced formulation strategies, explaining the scientific rationale behind each step. Our goal is to empower you to develop a robust and reproducible formulation suitable for your in vitro and early-stage in vivo experiments.

Section 1: Compound Characterization & Predicted Properties

Understanding the physicochemical properties of a compound is the first step in designing a rational formulation strategy. The structure of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde combines a benzaldehyde core with a methoxy group and a bulky, hydrophobic fluorophenoxy-methyl substituent. These features strongly suggest the molecule is lipophilic.

A key predictor of aqueous solubility is the octanol-water partition coefficient, or LogP.[3][4][5] A higher LogP value corresponds to greater lipophilicity and generally lower aqueous solubility. While experimental data for this specific molecule is not publicly available, we can estimate its properties based on its structure.

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight ~260.26 g/mol Larger molecules can be more difficult to solvate.[6]
Calculated LogP (cLogP) > 3.5Highly lipophilic; predicts poor aqueous solubility.[4][7][8]
Predicted Aqueous Solubility (LogS) < -4 (translates to < 10 µg/mL)Very poorly soluble in water.[5][7]
Ionizability (pKa) Non-ionizable in pH 1-10 rangeSolubility cannot be significantly increased by pH adjustment.

These values are estimations from computational models and should be used as a guide. Experimental determination is highly recommended.

Section 2: Troubleshooting FAQs - A Step-by-Step Guide

This section is formatted as a series of questions that scientists commonly face when working with poorly soluble compounds.

Q1: My initial attempts to dissolve the compound directly in water or Phosphate-Buffered Saline (PBS) have failed. What is the standard first step?

Answer: Direct dissolution in aqueous media is expected to fail for a compound with a high cLogP. The standard and most crucial first step is to prepare a high-concentration stock solution in a suitable organic solvent.

The Causality: The goal is to first fully solvate the compound in a solvent where it is highly soluble, breaking the crystal lattice energy. This concentrated stock can then be carefully diluted into your aqueous experimental medium.[9]

Recommended Action:

  • Select a Primary Organic Solvent: Dimethyl sulfoxide (DMSO) is the industry standard for creating stock solutions in early-stage drug discovery.[10][11] It can dissolve a vast range of both polar and nonpolar compounds and is miscible with water.[10][11][12]

  • Prepare a Concentrated Stock: Start by preparing a 10 to 50 mM stock solution in 100% DMSO. This minimizes the volume of organic solvent you will later introduce into your aqueous system.

  • Ensure Complete Dissolution: Use gentle vortexing and warming (37°C) if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.

Q2: I successfully made a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer for my cell-based assay. What is happening and how can I fix it?

Answer: This is a classic case of "antisolvent precipitation." When the highly concentrated DMSO stock is diluted into an aqueous buffer (the "antisolvent"), the compound rapidly crashes out of solution because the final solvent mixture can no longer support its solubility. The final concentration of DMSO is critical.

The Causality: DMSO is a powerful solvent, but its ability to keep the compound dissolved diminishes significantly as its percentage in the final solution decreases.[12][13] Many cell lines and biochemical assays are sensitive to DMSO concentrations above 0.5% or 1%.

Troubleshooting Workflow:

Figure 1. Decision tree for addressing precipitation after diluting a DMSO stock.

Recommended Actions:

  • Control the Dilution Process: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. Never add the buffer to the DMSO stock. This helps disperse the compound more effectively.

  • Check Your Final DMSO Concentration: Calculate the final percentage of DMSO in your assay. If it is above a level tolerated by your system (e.g., >1%), you must reduce it.

  • Test Lower Final Concentrations: Determine the highest concentration of your compound that remains in solution at your target DMSO level. This is its kinetic solubility.[9][14] If this concentration is too low for your experiment, you will need to employ more advanced methods.

Q3: The required concentration for my experiment is not achievable with a simple DMSO/buffer system. What are co-solvents and how do I use them?

Answer: A co-solvent is a water-miscible organic solvent added to your aqueous medium to increase its capacity to dissolve a lipophilic compound.[15][16] By adding a co-solvent, you are essentially creating a solvent mixture that is less polar than water alone, making it more favorable for your compound.[17]

The Causality: Co-solvents work by reducing the polarity of the bulk solvent system.[15][17] This lowers the energy penalty required to create a cavity in the solvent for the nonpolar solute, thereby increasing solubility.

Commonly Used Co-solvents for In Vitro and In Vivo Studies:

Co-SolventTypical Use ConcentrationKey Characteristics & Considerations
Ethanol (EtOH) 5-20%Good solubilizer, common in oral formulations. Can cause protein precipitation at high concentrations.[17]
Propylene Glycol (PG) 10-40%Less volatile than ethanol, good safety profile.[18]
Polyethylene Glycol 400 (PEG-400) 10-50%Common in both oral and parenteral formulations. Higher viscosity.[16][18]
N-Methyl-2-pyrrolidone (NMP) 1-10%Strong solubilizer, but potential toxicity concerns; use with caution.

Recommended Action: Co-solvent Screening

  • Prepare a primary stock of your compound in 100% DMSO (e.g., 50 mM).

  • Create several different aqueous vehicles containing varying percentages of co-solvents (e.g., 80% PBS / 20% PG; 70% PBS / 30% PEG-400).

  • Dilute your DMSO stock into these co-solvent vehicles to your target final concentration.

  • Incubate for 1-2 hours and visually inspect for precipitation. This will identify a promising vehicle for further testing.

Q4: I've heard about using surfactants or cyclodextrins. When should I consider these, and how do they work?

Answer: Surfactants and cyclodextrins are advanced formulation excipients used when co-solvent systems are insufficient or inappropriate (e.g., due to toxicity or incompatibility with the assay).

The Causality:

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles.[19][20] The hydrophobic core of the micelle can encapsulate your poorly soluble compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[19][21][22] Common examples include Polysorbate 80 (Tween® 80) and Sodium Dodecyl Sulfate (SDS).[19]

  • Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity.[23][24] Your compound (the "guest") can fit inside this cavity, forming a "host-guest" inclusion complex that is water-soluble.[24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and safe derivative.[23]

Recommended Action: These are complex systems. Start with a co-solvent approach first. If that fails, consider the following:

  • Cyclodextrin Approach: Prepare a solution of HP-β-CD (e.g., 10-20% w/v) in your aqueous buffer. Attempt to dissolve your compound directly into this solution or add your DMSO stock to it. The formation of the inclusion complex can dramatically enhance solubility.[25]

  • Surfactant Approach: Prepare your aqueous buffer containing a surfactant like Tween® 80 at a concentration well above its CMC (e.g., 0.5-2%). Dilute your DMSO stock into this surfactant solution.

Section 3: Standard Operating Protocols (SOPs)

SOP 1: Preparation of a High-Concentration Stock Solution
  • Objective: To create a 20 mM stock solution of the compound in 100% DMSO.

  • Materials: 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (MW ~260.26), high-purity DMSO, analytical balance, volumetric flask, vortex mixer.

  • Procedure:

    • Weigh out 2.6 mg of the compound.

    • Transfer the solid to a 500 µL volumetric flask or microcentrifuge tube.

    • Add approximately 400 µL of DMSO.

    • Vortex vigorously for 2-3 minutes until all solid is visually dissolved. Gentle warming to 37°C can be applied if needed.

    • Bring the final volume to 500 µL with DMSO.

    • Store at -20°C, protected from light. Before use, thaw completely and vortex to ensure homogeneity.

SOP 2: Determination of Kinetic Solubility via UV-Vis Spectrophotometry
  • Objective: To estimate the highest concentration of the compound that remains in solution when a DMSO stock is diluted into an aqueous buffer.[9][26]

  • Materials: 20 mM compound stock in DMSO, PBS (pH 7.4), 96-well UV-transparent microplate, spectrophotometer.

  • Procedure:

    • Prepare a serial dilution of your 20 mM stock in DMSO (e.g., from 10 mM down to 0.1 mM).

    • In a 96-well plate, add 198 µL of PBS to each well.

    • Add 2 µL of each DMSO concentration from your serial dilution to the PBS wells. This creates a 1:100 dilution with a final DMSO concentration of 1%.

    • Mix the plate on a shaker for 2 hours at room temperature.

    • After incubation, measure the absorbance at the compound's λ_max. If λ_max is unknown, scan from 230-450 nm to determine it.

    • Plot absorbance vs. concentration. The point where the curve deviates from linearity indicates the onset of precipitation and represents the kinetic solubility limit.[27]

Section 4: Visual Workflows

Figure 2. Systematic workflow for formulating a poorly soluble compound.

References

  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube. (2025). YouTube.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. (2023). PubMed.
  • Dimethyl sulfoxide - Wikipedia. Wikipedia.
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2018). Touro Scholar.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PMC.
  • Kinetic Solubility Assays Protocol. AxisPharm.
  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds? (2024). WuXi AppTec.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). PMC.
  • On-line Lipophilicity/Aqueous Solubility Calculation Software. Virtual Computational Chemistry Laboratory.
  • Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. (2020).
  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019).
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (2015). University of Greenwich.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020). ResearchGate.
  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2025).
  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 d
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Technical Support Center: Isolating 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the chromatographic purification of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. As a Senior Application Scientist, I've designed this resource to provide you with not just protocols, but the underlying scientific principles to empower you to tackle common challenges and optimize your separations effectively. Our goal is to ensure you can achieve high purity and yield with a robust, reproducible methodology.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the column chromatography of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Issue 1: Poor Separation of the Target Compound from Impurities

Q: I'm observing overlapping spots on my TLC analysis of the column fractions, and my final product is still impure. What's causing this and how can I fix it?

A: Poor resolution is a frequent challenge and can stem from several factors related to your solvent system and column setup. The key is to enhance the differential migration of your target compound and the impurities on the stationary phase.

Causality & Solution Pathway:

  • Inadequate Solvent System Selection: The polarity of your eluent may not be optimal to distinguish between the target molecule and closely-related impurities. The initial step is always a thorough screening of solvent systems using Thin Layer Chromatography (TLC).[1][2] Aim for an Rf value of approximately 0.2-0.3 for your target compound, as this often translates to good separation on a column.[3][4]

    • Actionable Advice: Experiment with binary solvent systems of varying polarities. A common starting point for aromatic aldehydes is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[3][5] Consider incorporating a solvent that can offer different selectivity, such as toluene, which can interact with the aromatic rings in your compound and potentially improve separation from non-aromatic impurities.

  • Gradient Elution is Required: If you have impurities that are both more and less polar than your product, an isocratic (single solvent mixture) elution may not be sufficient.

    • Actionable Advice: Employ a gradient elution.[6][7] Start with a less polar solvent system to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities adsorbed to the silica gel.[6][7] This can be done by progressively increasing the percentage of the more polar solvent in your mixture.

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Actionable Advice: As a general rule, the amount of silica gel should be 20-50 times the weight of your crude sample. For difficult separations, a higher ratio is recommended.[6]

Issue 2: The Compound is Unstable on the Silica Gel Column

Q: I'm noticing new spots appearing on my TLC plates of the collected fractions that were not in the original crude mixture, and my yield is low. I suspect my compound is degrading. What should I do?

A: This is a critical issue, as 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde contains an aldehyde functional group which can be sensitive to the acidic nature of standard silica gel.[3][4] The ether linkage is generally stable, but the aldehyde can undergo side reactions.

Causality & Solution Pathway:

  • Acid-Catalyzed Degradation: Silica gel is slightly acidic and can catalyze reactions such as acetal formation if alcohols are used as a polar solvent, or other acid-sensitive decompositions.[3][6]

    • Actionable Advice:

      • Deactivate the Silica Gel: Before running your column, flush it with your initial, least polar solvent system containing 1-3% triethylamine.[4][5] This will neutralize the acidic sites on the silica gel. Afterward, flush with the solvent system without triethylamine to remove the excess base before loading your compound.[4]

      • Avoid Reactive Solvents: Be cautious when using methanol, as it can react with aldehydes to form hemiacetals and acetals.[3] If a highly polar solvent is needed, consider alternatives like acetone or increasing the proportion of ethyl acetate. If methanol must be used, keep its concentration low (typically under 10%).[5]

  • Alternative Stationary Phases: If deactivation is insufficient, a different stationary phase may be necessary.

    • Actionable Advice: Consider using neutral or basic alumina, which can be a good alternative for acid-sensitive compounds.[4][6] Another option is to use reversed-phase silica gel, where the separation mechanism is based on hydrophobicity rather than polarity.[8]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvent systems for purifying 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde?

A1: Based on the structure, which contains an aromatic aldehyde, a fluorophenoxy group, and a methoxy group, the molecule is of intermediate polarity. A systematic approach starting with TLC is crucial.[1] Here are some recommended starting points for your TLC analysis:

Solvent System (v/v)PolarityRationale & Comments
10-30% Ethyl Acetate in HexaneLow to MediumA standard and highly effective system for many organic compounds.[5] Adjust the ratio to achieve the target Rf of 0.2-0.3.
10-40% Dichloromethane in HexaneLow to MediumOffers different selectivity compared to ethyl acetate and can be effective for aromatic compounds.[6][7]
5-20% Diethyl Ether in HexaneLowA less polar option than ethyl acetate, which can be useful if your compound is eluting too quickly.[5]
5-15% Acetone in HexaneMediumAcetone is a stronger polar solvent and can be used if the compound shows low mobility in ethyl acetate systems.[6]

Q2: How do I perform a gradient elution for this compound?

A2: A gradient elution involves gradually increasing the solvent polarity during the chromatography run.[6][7] Here is a step-by-step protocol:

  • Initial TLC Analysis: Find two solvent systems. In the first (less polar), your target compound has an Rf of ~0.1. In the second (more polar), the Rf is ~0.4.

  • Column Packing: Pack the column using the least polar solvent system.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the least polar solvent and load it onto the column.

  • Elution:

    • Start by running 2-3 column volumes of the least polar solvent. This will elute very non-polar impurities.

    • Gradually increase the percentage of the more polar solvent. For example, if you are using an ethyl acetate/hexane system, you might progress from 10% ethyl acetate to 15%, then 20%, and so on.

    • Collect fractions continuously and monitor them by TLC.

Q3: My compound is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: If your compound is proving to be highly polar, you will need a more aggressive solvent system.

  • Methanol/Dichloromethane System: A common choice for polar compounds is a mixture of methanol and dichloromethane.[5] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be mindful that using more than 10% methanol can potentially dissolve some of the silica gel.[5]

  • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography may be a more suitable option.[8] In this technique, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.

Experimental Workflow Visualization

The following diagram illustrates the decision-making process for developing a suitable column chromatography method for your target compound.

G cluster_0 Method Development Workflow A Start: Crude 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde B Perform TLC with Ethyl Acetate/Hexane (e.g., 20:80) A->B C Analyze Rf of Target Compound B->C D Is Rf between 0.2 and 0.3? C->D E Run Column with Optimized Isocratic System D->E Yes F Is Rf < 0.2? D->F No L Is the compound degrading on TLC plate? E->L P Pure Product E->P G Increase Polarity (e.g., 40% EtOAc/Hexane) and re-run TLC F->G Yes H Is Rf > 0.3? F->H No G->C I Decrease Polarity (e.g., 10% EtOAc/Hexane) and re-run TLC H->I Yes J Are impurities close to the target spot? H->J No (Good Separation) I->C J->E No K Consider Gradient Elution or an Alternative Solvent System (e.g., DCM/Hexane) J->K Yes K->B M Add 1-3% Triethylamine to Solvent System or use Alumina L->M Yes N Proceed to Column Chromatography L->N No M->B N->P

Caption: Decision workflow for solvent system selection and optimization.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]

  • Harris, E. B. J. (2014). Answer to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Available at: [Link]

  • Chem-Space. (n.d.). How to Choose the Solvent System for Column Chromatography. Available at: [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]

  • Chintaluri, C. (2015). Answer to "How can I select the solvent system for column chromatography?". ResearchGate. Available at: [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • HowToChooseSolventSystemForColumnChromatography. (n.d.). Understanding the eBook. Available at: [Link]

  • Reddit. (2025). Resources on 3+ component chromatography solvent systems?. r/Chempros. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Available at: [Link]

  • Magritek. (n.d.). Column Chromatography. Available at: [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Available at: [Link]

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Handling moisture sensitivity when using 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the compound's presumed moisture sensitivity, drawing upon established best practices for handling air- and moisture-sensitive reagents.

Introduction

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a substituted benzaldehyde derivative valuable in organic synthesis. While specific data on its hygroscopicity is not extensively published, its structural similarity to other benzaldehydes, for which "air sensitive" is a common classification, strongly suggests that it is susceptible to degradation or unwanted reactions in the presence of atmospheric moisture.[1][2] This guide provides a framework for handling this compound to ensure experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: Is 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde sensitive to moisture?

Q2: What are the potential consequences of moisture contamination?

Moisture can react with the aldehyde functional group to form a hydrate (a geminal diol).[3] This can have several negative consequences:

  • Reduced Reaction Yield: Formation of the hydrate reduces the concentration of the active aldehyde, leading to lower yields of the desired product.

  • Inhibition of Reactions: The hydrate may be less reactive or completely unreactive in certain reactions, such as Wittig reactions or aldol condensations.[4][5]

  • Side Product Formation: The presence of water can promote unwanted side reactions.

  • Inaccurate Stoichiometry: If the compound has absorbed a significant amount of water, its effective molecular weight will be different, leading to errors in stoichiometric calculations.

Q3: How should I store 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde?

To minimize moisture exposure, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or dry nitrogen).[6] A desiccator containing a suitable drying agent like silica gel or anhydrous calcium sulfate is also recommended. For long-term storage, consider sealing the container with Parafilm and storing it in a cool, dry place.

Q4: How can I determine the water content of my 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde sample?

Several analytical techniques can be used to determine water content:

  • Karl Fischer Titration: This is a highly accurate and widely used method for quantifying water content in organic compounds.[7][8][9] Special reagents are available for aldehydes and ketones to avoid side reactions that can lead to inaccurate results.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR can be used to detect and quantify water in organic samples.[12][13][14][15] The water peak can be integrated and compared to the integral of a known proton signal from the compound or an internal standard.

Troubleshooting Guide

This section addresses common problems encountered during experiments with 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, with a focus on moisture-related issues.

Problem 1: My reaction yield is consistently low, and I recover a significant amount of starting material.

Possible Cause Troubleshooting Step Explanation
Moisture contamination of the aldehyde 1. Dry the aldehyde before use: Dry the compound under high vacuum for several hours before use. Ensure the vacuum line is equipped with a cold trap. 2. Use a fresh, unopened container: If possible, use a new bottle of the aldehyde to minimize the chance of historical moisture absorption.The aldehyde may have absorbed atmospheric moisture, forming the less reactive hydrate.[3]
Moisture in the reaction solvent 1. Use anhydrous solvents: Ensure that all solvents are freshly dried and stored over molecular sieves. 2. Test solvent water content: Before use, verify the water content of your solvent using Karl Fischer titration or ¹H NMR.[7][12]Even "anhydrous" solvents can absorb moisture if not handled and stored correctly.
Moisture in the reaction glassware 1. Oven-dry or flame-dry all glassware: Heat glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry inert gas.[16]Glass surfaces readily adsorb a thin film of water from the atmosphere.
Atmospheric moisture ingress during the reaction 1. Set up the reaction under an inert atmosphere: Use a Schlenk line or a glove box to maintain a dry nitrogen or argon atmosphere throughout the experiment.[17] 2. Use septa and needles for reagent transfer: Add liquid reagents via syringe through a rubber septum to prevent opening the system to the air.[16]Reactions sensitive to moisture require rigorous exclusion of air.

Problem 2: I am observing unexpected side products in my reaction, particularly in Wittig or Aldol reactions.

Possible Cause Troubleshooting Step Explanation
Water-mediated side reactions in Wittig Olefination 1. Ensure anhydrous conditions: While some Wittig reactions can be performed in water with stabilized ylides, the presence of water with unstabilized or semi-stabilized ylides can lead to ylide hydrolysis and other side reactions.[1][2][4][6] Rigorously exclude moisture from all reagents and the reaction setup.Water can protonate the ylide, rendering it non-nucleophilic.[4]
Uncontrolled Aldol Condensation 1. Control the reaction conditions: The presence of water can affect the equilibrium of the aldol addition and subsequent condensation steps.[18][19] Ensure your base and solvent are anhydrous. 2. Consider a directed aldol approach: Pre-forming the enolate with a strong, non-nucleophilic base under anhydrous conditions before adding the aldehyde can improve selectivity.[16]Water can interfere with the base and the enolate, leading to a complex mixture of products.

Problem 3: The physical appearance of my 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde has changed (e.g., clumping, discoloration).

Possible Cause Troubleshooting Step Explanation
Hygroscopic behavior 1. Improve storage conditions: Store the compound in a desiccator under an inert atmosphere.[6] 2. Dry the material: If the compound has already clumped, it may be possible to dry it under high vacuum.Clumping is a strong indicator of moisture absorption.
Oxidation 1. Store under an inert atmosphere: In addition to moisture, air can also cause oxidation of the aldehyde to the corresponding carboxylic acid.[20] Storing under nitrogen or argon will prevent this.Benzaldehydes can be susceptible to air oxidation.

Experimental Protocols

Protocol 1: General Handling of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde under Inert Atmosphere

This protocol outlines the steps for safely handling the aldehyde to prevent moisture contamination.

  • Glassware Preparation:

    • Thoroughly clean all glassware (e.g., round-bottom flask, condenser, addition funnel).

    • Dry the glassware in an oven at >120 °C for at least 4 hours.

    • Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.

  • Reagent Transfer (Solid):

    • If available, perform all weighing and transfers inside a glove box.

    • If a glove box is not available, quickly weigh the desired amount of the aldehyde and add it to the reaction flask under a strong counterflow of inert gas.

  • Reagent Transfer (Liquid/Solution):

    • If using the aldehyde as a solution, dissolve it in a freshly dried, anhydrous solvent.

    • Use a dry syringe and needle to transfer the solution to the reaction flask through a rubber septum.

  • Reaction Setup:

    • Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved using a bubbler filled with mineral oil.

    • For reactions requiring heating, use a condenser to prevent solvent loss.

Protocol 2: Determination of Water Content by ¹H NMR

This method provides a quick estimate of the water content in your sample.

  • Sample Preparation:

    • Accurately weigh a known amount of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde into a clean, dry NMR tube.

    • Add a known volume of a dry, deuterated solvent (e.g., CDCl₃, DMSO-d₆) that has been stored over molecular sieves.

    • If quantitative analysis is desired, add a known amount of an internal standard with a well-resolved proton signal.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

  • Data Analysis:

    • Identify the water peak (the chemical shift will vary depending on the solvent and other solutes).

    • Integrate the water peak and a well-resolved peak from the aldehyde.

    • Calculate the molar ratio of water to the aldehyde to estimate the water content.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_actions Corrective Actions cluster_verification Verification cluster_outcome Outcome Problem Low Yield or Unexpected Side Products CheckMoisture Suspect Moisture Contamination Problem->CheckMoisture DryReagents Dry Aldehyde & Solvents CheckMoisture->DryReagents Aldehyde/Solvents InertAtmosphere Use Inert Atmosphere Techniques CheckMoisture->InertAtmosphere Reaction Setup DryGlassware Oven/Flame-Dry Glassware CheckMoisture->DryGlassware Apparatus VerifyPurity Verify Water Content (KF/NMR) DryReagents->VerifyPurity RepeatReaction Repeat Reaction with Controls InertAtmosphere->RepeatReaction DryGlassware->RepeatReaction VerifyPurity->RepeatReaction Success Successful Reaction RepeatReaction->Success

Caption: Troubleshooting workflow for moisture-related issues.

Summary of Key Handling Parameters

ParameterRecommendationRationale
Storage Tightly sealed container, under inert gas (Ar or N₂), in a desiccator.To prevent absorption of atmospheric moisture and oxidation.[6]
Glassware Oven-dried (>120 °C for >4h) or flame-dried and cooled under inert gas.To remove adsorbed water from glass surfaces.[16]
Solvents Use freshly dried, anhydrous grade solvents stored over molecular sieves.To minimize water contamination in the reaction mixture.
Atmosphere Perform all manipulations under a positive pressure of dry argon or nitrogen.To exclude atmospheric moisture and oxygen from the reaction.[17]
Reagent Transfer Use a glove box for weighing solids; use dry syringes and septa for liquids.To prevent exposure to the atmosphere during transfer.[16]
Moisture Check Periodically check water content of stored aldehyde via Karl Fischer or ¹H NMR.To ensure the quality and reliability of the starting material.[7][12]

References

  • Scientific Gear. How do Ketones & Aldehydes affect Karl Fischer moisture testing? Available at: [Link]

  • Hach. Volumetric one-component Karl Fischer Titration for aldehydes and ketones. Available at: [Link]

  • Mettler Toledo. Water Content in Ketones and Aldehydes by Karl Fischer Titration. Available at: [Link]

  • CSC Scientific. Karl Fischer Method of Moisture Detection. Available at: [Link]

  • Org. Process Res. Dev.2023, 27 (7), 1369–1375.
  • El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. J. Org. Chem., 72(14), 5244–5259. Available at: [Link]

  • Org. Lett.2008, 10 (21), 4847–4850.
  • ResearchGate. (2026). Determination of Water Content in Organic Compounds Using Proton Nuclear Magnetic Resonance (H-NMR) Spectroscopy.
  • Anal. Chem.2023, 95 (43), 15949–15956.
  • ResearchGate. (2025).
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  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

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  • Chemistry LibreTexts. The Wittig Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Removal of aldehydes from water. [Diagram]. Available at: [Link]

  • LookChem. General procedures for the purification of Aldehydes. Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link]

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  • RSC Publishing. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Available at: [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]

  • Org. Process Res. Dev.2018, 22 (4), 438–445.
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  • RSC Publishing. (n.d.). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Available at: [Link]

  • Reddit. (2023). How to remove water from a hygroscopic solid. Available at: [Link]

  • ResearchGate. (2019).
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  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Available at: [Link]

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  • J. Chem. Pharm. Res.2018, 10 (3), 61-67.
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Technical Support Center: Strategies to Minimize Impurities in 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and minimizing impurity formation. We will move beyond simple procedural lists to explain the causal relationships behind experimental choices, ensuring a robust and reproducible process.

Synthetic Overview & Key Challenges

The synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is most commonly achieved via a Williamson ether synthesis.[1][2] This process typically involves two key steps: the conversion of a precursor alcohol to a reactive benzylic halide, followed by the SN2 reaction with a phenoxide.

While seemingly straightforward, the purity of the final product is highly dependent on controlling competing side reactions and removing process-related impurities. The presence of a reactive aldehyde functional group adds a layer of complexity, requiring careful handling to prevent oxidation or degradation.[3]

Synthetic_Pathway cluster_wes Williamson Ether Synthesis SM1 3-(Hydroxymethyl)-4- methoxybenzaldehyde INT 3-(Chloromethyl)-4- methoxybenzaldehyde SM1->INT SOCl2 or similar FP 3-[(2-Fluorophenoxy)methyl]-4- methoxybenzaldehyde INT->FP SM2 2-Fluorophenol SM2->FP Base Base (e.g., K2CO3) Base->FP

Caption: General two-step synthesis pathway.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address specific issues you may encounter during the synthesis.

Category 1: Reaction Inefficiency & Stalling

Question: My reaction has stalled. TLC analysis shows a significant amount of unreacted 3-(chloromethyl)-4-methoxybenzaldehyde and/or 2-fluorophenol, even after the expected reaction time. What are the likely causes?

Answer: This issue typically points to suboptimal nucleophilicity of the 2-fluorophenoxide or poor reaction conditions. Let's break down the potential causes and solutions:

  • Incomplete Deprotonation of 2-Fluorophenol: The phenoxide is the active nucleophile. If deprotonation is incomplete, the reaction rate will be drastically reduced.

    • Causality: The chosen base may be too weak or not sufficiently anhydrous. Carbonate bases (K₂CO₃, Cs₂CO₃) require elevated temperatures to be effective, while stronger bases like sodium hydride (NaH) react faster but require strictly anhydrous conditions.

    • Solution:

      • If using K₂CO₃, ensure the reaction is heated sufficiently (typically 80-100 °C).[2]

      • If using NaH, ensure your solvent is rigorously dried. Use a fresh, sealed bottle of solvent and consider drying it over molecular sieves.

      • Confirm the purity and reactivity of your base.

  • Improper Solvent Choice: The solvent plays a critical role in an SN2 reaction.[1][4]

    • Causality: Protic solvents (like ethanol or water) will solvate the phenoxide ion through hydrogen bonding, stabilizing it and reducing its nucleophilicity. Apolar solvents may not adequately dissolve the ionic phenoxide salt.

    • Solution: Use a polar aprotic solvent such as DMF, acetonitrile, or DMSO. These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion relatively "bare," making it a much more potent nucleophile.[1]

  • Insufficient Temperature: All reactions have an activation energy barrier.

    • Causality: The reaction may be too slow at room temperature to complete in a reasonable timeframe.

    • Solution: Gently heat the reaction mixture, typically in the range of 50-100 °C.[2] Monitor the reaction progress by TLC to avoid overheating, which can lead to side reactions and decomposition.

Category 2: Identification and Mitigation of Impurities

Question: My crude product shows several unexpected spots on the TLC plate (or peaks in GC/HPLC). What are the most probable impurities and how can I prevent them?

Answer: The formation of multiple byproducts is a common challenge. The primary culprits are competing reaction pathways and unreacted starting materials.

Side_Reactions cluster_main Desired SN2 Pathway cluster_side Potential Side Reactions INT 3-(Chloromethyl)-4- methoxybenzaldehyde Desired_Product O-Alkylation Product (Target Molecule) INT->Desired_Product C_Alkylation C-Alkylation Impurity INT->C_Alkylation Phenoxide 2-Fluorophenoxide Phenoxide->Desired_Product O-attack (Major) Phenoxide->C_Alkylation C-attack (Minor) Oxidation Carboxylic Acid Impurity Desired_Product->Oxidation Air Oxidation Unreacted_SM Unreacted Starting Materials

Caption: O-alkylation vs. potential side reactions.

Common Impurities & Their Solutions:

Impurity TypeIdentification MethodPrevention & Mitigation Strategy
Unreacted 2-Fluorophenol GC-MS, HPLC, ¹H NMR. Can be removed with a basic wash.Ensure a slight excess (1.05-1.1 eq.) of the benzylic chloride. During work-up, wash the organic layer with a dilute aqueous NaOH or K₂CO₃ solution to extract the acidic phenol.
Unreacted 3-(hydroxymethyl)-4-methoxybenzaldehyde GC-MS, HPLC, ¹H NMR (distinctive -CH₂OH signal).This indicates incomplete conversion to the benzylic chloride. Purify the 3-(chloromethyl)-4-methoxybenzaldehyde intermediate by recrystallization or chromatography before the Williamson synthesis step.
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzoic Acid HPLC, ¹H NMR (disappearance of aldehyde proton, appearance of carboxylic acid proton).This is an oxidation product.[3] Avoid prolonged exposure to air during work-up and storage. Store the final product under an inert atmosphere (N₂ or Ar) and in a cool, dark place. Consider adding a radical inhibitor like BHT (100-200 ppm) during distillation if that purification method is used.[5]
C-Alkylation Isomers LC-MS to confirm molecular weight. ¹H and ¹³C NMR for structural elucidation.Phenoxide is an ambident nucleophile, but O-alkylation is generally favored.[1] Using polar aprotic solvents (DMF, DMSO) can enhance O-alkylation. This impurity is often difficult to separate; prevention is key.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of 2-fluorophenol? A1: The choice depends on your experimental setup and desired reactivity.

  • Potassium Carbonate (K₂CO₃): A safe, easy-to-handle, and cost-effective choice. It is a milder base that typically requires heating (80-100 °C) in a solvent like DMF or acetonitrile to achieve a reasonable reaction rate.

  • Sodium Hydride (NaH): A much stronger, non-nucleophilic base that allows for faster reaction rates, often at lower temperatures. However, it is highly reactive with water and protic solvents, requiring strictly anhydrous conditions and careful handling.

Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is the most effective method. Develop a solvent system (e.g., Hexane:Ethyl Acetate) that clearly separates the starting benzylic halide, 2-fluorophenol, and the final product. Spot the reaction mixture alongside co-spots of the starting materials. The reaction is complete when the limiting reagent spot has disappeared and a new, more non-polar spot for the ether product is dominant.

Q3: What is the recommended purification method for the final product? A3: A multi-step approach is best.

  • Aqueous Work-up: After the reaction, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with dilute NaOH to remove excess 2-fluorophenol, followed by water and brine washes.

  • Chromatography/Recrystallization: For high purity, flash column chromatography on silica gel is highly effective. Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be very efficient at removing minor impurities.

  • Bisulfite Adduct Formation: For stubborn impurities, aldehydes can be purified by forming a solid bisulfite adduct, filtering it, and then regenerating the pure aldehyde by treatment with acid or base.[6]

Q4: How should I store 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde to ensure long-term stability? A4: Aldehydes are prone to air oxidation.[3] The product should be stored in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., 4 °C) to minimize degradation.

Experimental Protocols

Protocol 1: Synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

This protocol is a general guideline and should be adapted based on laboratory safety standards and specific experimental goals.

  • Setup: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-fluorophenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF (or acetonitrile) to the flask to create a stirrable slurry (approx. 5-10 mL per gram of 2-fluorophenol).

  • Phenoxide Formation: Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Electrophile: Dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (1.05 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with 1M NaOH (2x), followed by water (1x) and saturated brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Analytical GC Method for Purity Assessment

This method provides a baseline for separating key components. Optimization may be required.

  • Instrument: Gas chromatograph with a Flame Ionization Detector (GC-FID).[7]

  • Column: A standard non-polar capillary column (e.g., DB-5 or equivalent, 30m x 0.25mm i.d.).

  • Carrier Gas: Helium.

  • Temperatures:

    • Inlet: 250 °C

    • Detector: 280 °C

    • Oven Program: Start at 150 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 10 minutes.

  • Sample Prep: Dissolve a small amount of the sample in ethyl acetate or dichloromethane.

This method should effectively separate the volatile starting materials from the higher-boiling final product. For identification of unknown peaks, GC-MS should be employed.[8]

References

  • Vertex AI Search, based on "Mastering The Williamson Ether Synthesis - Osunst
  • Vertex AI Search, based on "How to test the purity of benzaldehyde? - Blog".
  • Vertex AI Search, based on "Williamson Ether Synthesis - ChemTalk".
  • Vertex AI Search, based on "identification and characterization of impurities in 2-Benzoylbenzaldehyde synthesis - Benchchem".
  • Vertex AI Search, based on "Williamson ether synthesis - Wikipedia".
  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.
  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Organic Syntheses. (n.d.). m-METHOXYBENZALDEHYDE. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • The Hive. (2003). 3-methoxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Hydroxymethyl)-4-methoxybenzaldehyde. Retrieved from [Link]

  • PubMed. (2011). Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. Retrieved from [Link]

  • PubMed. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]

  • Google Patents. (n.d.). FR2362106A1 - PROCESS FOR PURIFYING 3-PHENOXYBENZALDEHYDE.

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Validation & Comparative

A Comparative Guide to the ¹H NMR Peak Assignments of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel small molecules is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the gold standard for this purpose. This guide provides an in-depth analysis and predicted peak assignments for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, a compound featuring a unique combination of functional groups that present an interesting case for spectral interpretation.

This guide moves beyond a simple listing of chemical shifts. It is designed to provide a practical, comparative framework, explaining the rationale behind peak assignments by drawing parallels with structurally related analogues. The insights provided herein are grounded in fundamental NMR principles and supported by experimental data from comparable molecules, empowering you to apply these concepts to your own structural analyses.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is predicted to exhibit distinct signals corresponding to each of its non-equivalent protons. The chemical environment of each proton—influenced by factors such as electronegativity of neighboring atoms, aromatic ring currents, and through-space or through-bond coupling—dictates its resonance frequency (chemical shift).[1][2][3]

Below is the structure of the target molecule with protons labeled for discussion.

Caption: Structure of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde with proton labels.

Predicted ¹H NMR Peak Assignments

The following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) for each proton in 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, assuming the spectrum is acquired in CDCl₃.

Proton Label Predicted δ (ppm) Multiplicity Integration Coupling Constant (J) in Hz Rationale
Ha (Aldehyde) ~9.85Singlet (s)1H-The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and its anisotropic effect.[4][5] Its chemical shift is characteristically high.
Hb (Aromatic) ~7.80Doublet (d)1HJbc ≈ 2.0This proton is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding.[6][7] It is expected to show a small meta coupling to Hc.
Hc (Aromatic) ~7.65Doublet of doublets (dd)1HJcb ≈ 2.0, Jcc' ≈ 8.5This proton is ortho to the methoxy group and para to the aldehyde. It will be split by both the meta proton Hb and the ortho proton Hc'.
Hc' (Aromatic) ~7.00Doublet (d)1HJc'c ≈ 8.5This proton is ortho to the electron-donating methoxy group, which shields it, causing an upfield shift compared to other aromatic protons on this ring.[6] It will be split by the adjacent Hc.
Hd (Methylene) ~5.20Singlet (s)2H-These benzylic protons are deshielded by the adjacent oxygen atom and the aromatic ring. The lack of adjacent protons results in a singlet.
He (Methoxy) ~3.95Singlet (s)3H-The methoxy protons are in a typical region for this functional group.[8][9] The absence of neighboring protons leads to a singlet.
Hf (Fluorophenoxy) ~6.90 - 7.30Multiplet (m)4H-The protons on the fluorophenoxy ring will exhibit complex splitting patterns due to mutual coupling and coupling with the fluorine atom. Their chemical shifts are influenced by the electron-withdrawing fluorine and the electron-donating ether linkage.

Comparative Analysis with Analogous Compounds

To build confidence in our predicted assignments, we can compare them to the experimentally determined ¹H NMR data of simpler, related molecules. This comparison highlights the incremental effects of each substituent on the chemical shifts of the aromatic protons.

Compound H ortho to CHO H meta to CHO H para to CHO -OCH₃ -CHO
Benzaldehyde[4]7.87 ppm7.51 ppm7.61 ppm-~10.0 ppm
4-Methoxybenzaldehyde[9]7.69 ppm6.86 ppm-3.73 ppm9.73 ppm
3-Fluoro-4-methoxybenzaldehyde[10]~7.8 ppm (H-2)~7.4 ppm (H-6)-~3.9 ppm~9.8 ppm
Predicted: Target Molecule ~7.80 ppm (Hb) ~7.65 ppm (Hc) ~7.00 ppm (Hc') ~3.95 ppm ~9.85 ppm

This comparison demonstrates that the electron-donating methoxy group in 4-methoxybenzaldehyde shields the ortho protons (meta to the aldehyde), shifting them upfield to ~6.86 ppm.[6] In our target molecule, the proton Hc', which is ortho to the methoxy group, is similarly predicted to be in a shielded region around 7.00 ppm. The aldehyde and methoxy proton signals are predicted to be in regions consistent with these reference compounds.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a standardized protocol for the preparation and analysis of a small organic molecule like 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde for ¹H NMR spectroscopy.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-25 mg of the dried compound.[11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[11]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[12]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[12]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, for routine analysis, the residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) is often sufficient for calibration.[11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve Add Solvent filter 3. Filter into NMR Tube dissolve->filter Transfer cap 4. Cap and Label filter->cap insert 5. Insert into Spectrometer cap->insert lock 6. Lock on Solvent Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Acquire Spectrum shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

II. Data Acquisition and Processing
  • Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manual probe.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.[11]

  • Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically sufficient. This includes setting the appropriate number of scans, pulse width, and acquisition time.

  • Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

  • Referencing: The chemical shift axis is calibrated relative to the internal standard or the residual solvent peak.

Conclusion

This guide provides a comprehensive, predicted ¹H NMR analysis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. By leveraging a comparative approach with known compounds and adhering to fundamental spectroscopic principles, we have established a robust framework for interpreting its spectrum. The detailed experimental protocol further equips researchers with the practical knowledge to acquire high-quality data. This integrated approach of prediction, comparison, and practical methodology is invaluable for the efficient and accurate structural elucidation of novel chemical entities in a research and development setting.

References

  • A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.
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  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.
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  • 1H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Semantic Scholar.
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  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry.
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  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, a complex molecule incorporating an aldehyde, a methoxy group, and a fluorinated ether linkage. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of fragments to explain the causal mechanisms behind the observed cleavages. We will explore the primary fragmentation pathways, compare the information-rich data from hard ionization (EI) with the molecular weight confirmation offered by soft ionization techniques, and present detailed experimental protocols. The guide is grounded in established mass spectrometry principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Structural Challenge

The molecule 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (Molecular Weight: 260.26 g/mol ) presents a unique case for mass spectrometric analysis. Its structure combines several functional groups—an aromatic aldehyde, a methoxy substituent, and a benzyl phenyl ether-like linkage with a fluorine substituent—each influencing the molecule's behavior upon ionization. Understanding the fragmentation fingerprint is crucial for its unambiguous identification in complex matrices, such as in metabolite profiling or quality control in synthetic chemistry.

Electron Ionization (EI) mass spectrometry, a hard ionization technique, imparts significant energy into the analyte, inducing extensive and reproducible fragmentation.[1] This creates a detailed "fingerprint" that is invaluable for structural elucidation. This guide will predict and rationalize these fragmentation pathways, providing a roadmap for interpreting the EI mass spectrum of this molecule and its analogues.

Experimental Methodology: Acquiring the Fragmentation Fingerprint

The data discussed herein are based on predicted fragmentation patterns under standard Electron Ionization (EI) conditions. For comparative purposes, a protocol for Electrospray Ionization (ESI), a soft ionization technique, is also provided.

Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)

This method is ideal for generating a detailed, library-searchable fragmentation pattern.

  • Sample Preparation: Dissolve 1 mg of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC Separation:

    • Injector: 250°C, Splitless mode.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Detection (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation and allows for comparison with established spectral libraries.[1]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Comparative Protocol: Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)

This method is superior for confirming the molecular weight with minimal fragmentation.

  • Sample Preparation: Dissolve 0.1 mg of the analyte in 1 mL of a 50:50 mixture of Acetonitrile:Water.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes.

  • MS Detection (ESI):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Key Observation: Expect a prominent protonated molecule [M+H]⁺ at m/z 261. Fragmentation will be minimal compared to EI.

Results and Discussion: Major Fragmentation Pathways

Upon electron ionization at 70 eV, the molecular ion (M⁺•) of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is formed at m/z 260 . The stability of the aromatic systems suggests this peak will be observable. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. We predict four primary fragmentation pathways.

Pathway A: Benzylic C-C Cleavage

The bond between the aromatic ring and the methylene bridge is a benzylic position. Cleavage of this bond is highly favored due to the formation of a resonance-stabilized benzyl-type cation.

  • Cleavage Point: The C-C bond between the 4-methoxybenzaldehyde ring and the CH₂ group.

  • Resulting Ion: This cleavage yields the highly stable 4-methoxybenzyl cation at m/z 121 . This is predicted to be a very prominent peak, potentially the base peak.

  • Neutral Loss: A 2-fluorophenoxymethyl radical (•CH₂OC₆H₄F).

Pathway B: Ether Linkage Cleavage (C-O Bond)

Cleavage of the C-O bond within the ether linkage is another common pathway for this class of compounds.[2] This can proceed in two ways, leading to two distinct, diagnostic ions.

  • Cleavage 1: Heterolytic cleavage where the charge is retained by the fluorinated aromatic portion results in the 2-fluorophenoxy cation at m/z 111 .

  • Cleavage 2: The alternative cleavage, retaining the charge on the larger fragment, produces the 3-formyl-4-methoxybenzyl cation at m/z 149 . This ion can subsequently lose a neutral carbon monoxide (CO) molecule, a common fragmentation for aromatic aldehydes, to yield the ion at m/z 121 , thus feeding into Pathway A's major product.[3][4]

Pathway C: Aldehyde Group Fragmentation

Aromatic aldehydes exhibit characteristic losses from the formyl group.[4][5]

  • Loss of a Hydrogen Radical: Alpha-cleavage can result in the loss of the aldehydic hydrogen, producing a stable acylium ion at [M-1]⁺ (m/z 259) . This peak is often observed in aromatic aldehydes.[2]

  • Loss of a Formyl Radical: Cleavage of the entire •CHO group results in an ion at [M-29]⁺ (m/z 231) .

Pathway D: Methoxy Group Fragmentation

The methoxy substituent can also direct fragmentation.

  • Loss of a Methyl Radical: The loss of a methyl radical (•CH₃) from the molecular ion is a common pathway for methoxy-substituted aromatics, leading to a fragment at [M-15]⁺ (m/z 245) .

The interplay of these pathways is visualized in the diagram below.

G cluster_A Pathway A: Benzylic Cleavage cluster_B Pathway B: Ether Cleavage cluster_C Pathway C: Aldehyde Fragmentation cluster_D Pathway D: Methoxy Fragmentation M Molecular Ion (M⁺•) m/z 260 C₁₅H₁₃FO₃ A1 4-Methoxybenzyl Cation m/z 121 M->A1 - C₇H₆FO• B1 2-Fluorophenoxy Cation m/z 111 M->B1 - C₈H₇O₂• B2 3-Formyl-4-methoxybenzyl Cation m/z 149 M->B2 - C₆H₄FO• C1 [M-1]⁺ m/z 259 M->C1 - H• C2 [M-29]⁺ m/z 231 M->C2 - CHO• D1 [M-15]⁺ m/z 245 M->D1 - CH₃• B2->A1 - CO

Figure 1: Predicted EI fragmentation pathways for the target molecule.

Data Summary and Comparison

The predicted fragmentation data provides a powerful diagnostic tool. While EI-MS delivers rich structural detail, ESI-MS serves as an orthogonal technique to confidently establish the molecular weight.

Ionization MethodKey ObservationPrimary Application
EI (Hard) Rich fragmentation pattern (m/z 121, 149, 111, etc.)Structural Elucidation & Confirmation
ESI (Soft) Strong [M+H]⁺ peak at m/z 261Molecular Weight Determination

The table below summarizes the key diagnostic ions expected in the EI mass spectrum.

m/zProposed Ion Structure / FormulaNeutral LossPathwaySignificance
260[C₁₅H₁₃FO₃]⁺•-Molecular IonConfirms the molecular weight of the compound.
259[C₁₅H₁₂FO₃]⁺•HCCharacteristic loss for an aromatic aldehyde.
245[C₁₄H₁₀FO₃]⁺•CH₃DIndicates the presence of a methoxy group.
231[C₁₄H₁₂FO₂]⁺•CHOCConfirms the aldehyde functionality.
149[C₈H₇O₂]⁺•OC₆H₄FBDiagnostic for ether linkage cleavage.
121[C₈H₉O]⁺•C₇H₆FOAHighly stable ion, likely the base peak.
111[C₆H₄FO]⁺•C₉H₉O₂BConfirms the 2-fluorophenoxy substructure.

Conclusion

The analysis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde by mass spectrometry provides a clear example of structure-directed fragmentation. The predicted EI spectrum is dominated by cleavages at the benzylic and ether positions, leading to highly stable and diagnostic fragment ions at m/z 121, 149, and 111. These primary pathways, supplemented by characteristic losses from the aldehyde and methoxy functional groups, create a unique fragmentation fingerprint. By comparing the detailed structural data from EI-MS with the unambiguous molecular weight confirmation from ESI-MS, researchers can achieve a high degree of confidence in the identification and characterization of this and structurally related molecules.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). CHAPTER 2 Fragmentation and Interpretation of Spectra. In Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • LibreTexts Chemistry. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Journal of Organic Chemistry, 37(1), 1-24. [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link]

  • ResearchGate. (2020). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Ward, R. S., Cooks, R. G., & Williams, D. H. (1968). Substituent effects in mass spectrometry. Mass spectra of substituted phenyl benzyl ethers. Journal of the American Chemical Society, 90(15), 4062-4068. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Phenyl Ether. PubChem Compound Database. [Link]

  • University of California, Davis. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

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A Comparative Guide to HPLC Method Development for Purity Analysis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. We will move beyond a simple recitation of steps to explore the scientific rationale behind method development choices, offering a robust framework for researchers, scientists, and drug development professionals.

The Critical Role of Purity Analysis

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, with its reactive aldehyde functional group and multiple aromatic rings, presents a unique analytical challenge. Impurities can arise from the synthetic route, degradation, or storage, and even small amounts can impact the safety and efficacy of the final drug product. A well-developed, stability-indicating HPLC method is therefore not just a quality control requirement but a cornerstone of a successful drug development program.[1][2][3][4]

A Tale of Two Methods: Rapid Screening vs. High-Resolution Purity Profiling

Effective method development often involves a tiered approach. Initially, a rapid screening method is invaluable for quick in-process checks and initial purity assessments. Subsequently, a high-resolution method is developed for comprehensive purity profiling, stability studies, and validation. Here, we compare two such hypothetical, yet scientifically grounded, reversed-phase HPLC (RP-HPLC) methods for our target analyte.

RP-HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility and applicability to a wide range of non-volatile organic molecules.[5] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase, with elution controlled by the composition of the mobile phase.

Method 1: The Rapid Screening Workhorse

This method is designed for speed and efficiency, ideal for high-throughput environments where a quick assessment of purity is needed.

Method 2: The High-Resolution Purity Detective

This method prioritizes resolving power to separate the main analyte from closely eluting impurities and potential degradation products. It is the gold standard for final purity determination and stability testing.

ParameterMethod 1: Rapid ScreeningMethod 2: High-Resolution Purity ProfilingRationale and Justification
Column Chemistry C18, 5 µmC18, 3.5 µmA C18 stationary phase is a good starting point for moderately polar compounds like our target analyte.[5] The smaller particle size in Method 2 provides higher efficiency and better resolution of closely eluting peaks.
Column Dimensions 4.6 x 50 mm4.6 x 150 mmThe shorter column in Method 1 allows for a faster analysis time. The longer column in Method 2 increases the surface area for interaction, leading to better separation of complex mixtures.[6]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing, and provides a source of protons for mass spectrometry detection if needed.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic solvent in RP-HPLC with a low UV cutoff and good elution strength for a wide range of compounds.[7]
Gradient 20-80% B in 5 min20-80% B in 20 minThe steep gradient in Method 1 allows for rapid elution of all components. The shallower gradient in Method 2 provides more time for the separation to occur, enhancing the resolution between the main peak and its impurities.[7]
Flow Rate 1.5 mL/min1.0 mL/minThe higher flow rate in Method 1 contributes to the shorter run time. A lower flow rate in Method 2 allows for better mass transfer between the mobile and stationary phases, improving separation efficiency.
Detection UV at 254 nmUV at 254 nmAromatic compounds like our target analyte typically exhibit strong absorbance at 254 nm. A photodiode array (PDA) detector would be ideal to assess peak purity and identify the optimal wavelength.
Expected Outcome Fast analysis time (~7 min), suitable for in-process controls. May co-elute some minor impurities.Longer analysis time (~25 min), baseline resolution of the main peak from critical impurities. Suitable for final release and stability testing.The choice between speed and resolution is a common trade-off in HPLC method development.

The Workflow of Method Development

The process of developing a robust HPLC method is a systematic endeavor. It begins with understanding the analyte's properties and culminates in a validated, stability-indicating method.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application A Analyte Characterization (Solubility, pKa, UV Spectra) B Literature Search & Method Scouting A->B informs C Column & Mobile Phase Screening B->C guides D Gradient & Flow Rate Optimization C->D refines E Temperature & Injection Volume D->E fine-tunes F Forced Degradation Studies E->F leads to G Method Validation (ICH Guidelines) F->G confirms stability-indicating H Routine Purity Analysis G->H enables

Caption: A systematic workflow for HPLC method development.

Ensuring the Method is Stability-Indicating: The Role of Forced Degradation

A critical aspect of a purity method is its ability to be "stability-indicating." This means the method can separate the API from its degradation products, ensuring that a decrease in the API concentration is accompanied by a corresponding increase in the concentration of the degradants.[1][2][3][4] Forced degradation studies are essential to demonstrate this capability.[8]

Experimental Protocol: Forced Degradation Study

The following protocol outlines a typical forced degradation study for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde using the High-Resolution Purity Profiling method.

Objective: To generate potential degradation products and demonstrate the specificity of the HPLC method.

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the analyte in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Preparation: Before injection, neutralize the acidic and basic samples. Dilute all samples to the working concentration.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using the High-Resolution Purity Profiling method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Assess for the formation of new peaks (degradation products).

    • Evaluate the resolution between the main analyte peak and the degradation product peaks.

    • Calculate the mass balance to account for the degraded API.

Forced_Degradation cluster_stress Stress Conditions Analyte 3-[(2-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde Acid Acid Hydrolysis (0.1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂) Analyte->Oxidation Thermal Thermal (105°C) Analyte->Thermal Photo Photolytic (UV light) Analyte->Photo HPLC HPLC Analysis (High-Resolution Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis - Peak Purity - Resolution - Mass Balance HPLC->Data

Caption: Experimental design for forced degradation studies.

Conclusion

The development of a robust and reliable HPLC method for purity analysis is a multi-faceted process that requires a deep understanding of chromatographic principles and the specific chemistry of the analyte. By comparing a rapid screening method with a high-resolution purity profiling method, this guide has provided a framework for selecting the appropriate analytical approach based on the specific requirements of the drug development stage. The inclusion of forced degradation studies is non-negotiable for ensuring the method is stability-indicating, thereby guaranteeing the quality and safety of the final pharmaceutical product.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.).
  • Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. (2012, April 19). LCGC International.
  • Chiral HPLC Method Development. (n.d.).
  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
  • HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. (n.d.). HELIX Chromatography.
  • Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. (n.d.). ResearchGate.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. (n.d.). RSC Advances.
  • Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. (n.d.). Academia.edu.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
  • Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). EPA.
  • Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. (n.d.).
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (n.d.). ResearchGate.
  • Forced Degradation – A Review. (2022, November 30).
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
  • HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. (2019, May 26).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific.
  • 3-Benzyloxy-4-methoxybenzaldehyde. (2018, May 16). SIELC Technologies.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac.

Sources

A Technical Guide to the Reactivity of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparative analysis of the chemical reactivity of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde against its direct non-fluorinated analog, 3-(Phenoxymethyl)-4-methoxybenzaldehyde, and the simpler parent compound, 4-methoxybenzaldehyde. By dissecting the electronic and steric contributions of the fluorinated substituent, we will provide a predictive framework for its performance in key synthetic transformations, including nucleophilic addition, oxidation, and reduction. This analysis is supported by foundational principles of physical organic chemistry and includes detailed, actionable experimental protocols for researchers to validate these predictions in a laboratory setting.

The Molecular Architecture: An Analysis of Substituent Effects

The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This electrophilicity is modulated by the cumulative electronic effects—both inductive and resonance—of the substituents on the aromatic ring.

The parent structure for our comparison is 4-methoxybenzaldehyde (p-anisaldehyde). The methoxy group at the para-position is a classic electron-donating group (EDG). It exerts a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a much stronger electron-donating resonance effect (+M) by delocalizing a lone pair into the aromatic π-system. The net result is an increase in electron density on the ring and a decrease in the electrophilicity of the aldehyde carbon, rendering it less reactive towards nucleophiles than unsubstituted benzaldehyde.[1][2]

In our target molecule, 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde , and its non-fluorinated analog, the complexity increases. The substituent at the 3-position, a (phenoxy)methyl group, introduces several factors:

  • Steric Hindrance: The bulky group adjacent to the aldehyde could sterically hinder the approach of nucleophiles, although this effect is less pronounced from the meta-position compared to the ortho-position.[3][4]

  • Electronic Effects: The ether linkage (-CH₂-O-) is generally considered electron-donating. However, the key differentiator is the fluorine atom on the phenoxy ring.

In 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde , the ortho-fluorine on the terminal phenoxy ring is a potent electron-withdrawing group. Its high electronegativity creates a strong -I effect that propagates through the phenoxy ring and the ether linkage, ultimately drawing electron density away from the benzaldehyde core. This inductive withdrawal is expected to significantly increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.

Conversely, in the non-fluorinated analog , the phenoxy group is less electron-withdrawing. The net effect of the entire 3-substituent is therefore less activating compared to its fluorinated counterpart.

Caption: Electronic influences on the benzaldehyde core.

Table 1: Predicted Electronic and Steric Effects of Substituents

CompoundKey Substituent(s) at C3 & C4Predicted Net Electronic Effect on AldehydePredicted Steric Hindrance
3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde 4-OCH₃ (EDG)3-CH₂O(o-F)Ph (EWG)Activating (Increased Electrophilicity)Moderate
3-(Phenoxymethyl)-4-methoxybenzaldehyde 4-OCH₃ (EDG)3-CH₂OPh (Weak EWG/Neutral)Deactivating (Relative to Fluorinated)Moderate
4-Methoxybenzaldehyde 4-OCH₃ (EDG)Strongly Deactivating Low

Comparative Reactivity Analysis: A Predictive Assessment

Based on the principles outlined above, we can predict the relative reactivity of these compounds in three fundamental reaction classes.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Cyanohydrin Formation)

Nucleophilic addition is highly sensitive to the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon leads to a faster rate of attack by a nucleophile.[5][6]

  • 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is predicted to be the most reactive . The strong inductive withdrawal from the 2-fluorophenoxy group will render its carbonyl carbon the most electrophilic among the three analogs.

  • 3-(Phenoxymethyl)-4-methoxybenzaldehyde will be of intermediate reactivity . Lacking the fluorine's strong -I effect, its carbonyl carbon is more electron-rich and thus less electrophilic than the fluorinated version.

  • 4-Methoxybenzaldehyde is predicted to be the least reactive . The powerful +M effect of the para-methoxy group significantly reduces the electrophilicity of the carbonyl, making it the most sluggish to react with nucleophiles.[1]

Predicted Reactivity Order (Nucleophilic Addition): Fluorinated Analog > Non-Fluorinated Analog > 4-Methoxybenzaldehyde

Oxidation to Carboxylic Acid (e.g., with KMnO₄, PCC, or Oxone®)

The oxidation of aldehydes can proceed through various mechanisms, but it often involves the formation of a hydrate intermediate followed by the removal of the aldehydic hydrogen. Electron-donating groups can stabilize the developing positive charge in the transition state, potentially accelerating the reaction. Conversely, for reagents like those used in Baeyer-Villiger oxidation, electron-withdrawing groups on the migrating aryl group can influence the reaction pathway.[7][8]

Given a standard oxidation (e.g., Tollens' or Jones oxidation), electron density at the aldehyde is key.

  • 4-Methoxybenzaldehyde , being the most electron-rich, is predicted to be the most susceptible to oxidation .

  • 3-(Phenoxymethyl)-4-methoxybenzaldehyde will likely exhibit intermediate reactivity .

  • 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde , with its electron-deficient core, is predicted to be the most resistant to oxidation .

Predicted Reactivity Order (Oxidation): 4-Methoxybenzaldehyde > Non-Fluorinated Analog > Fluorinated Analog

Reduction to Primary Alcohol (e.g., with NaBH₄, LiAlH₄)

Reduction via hydride transfer (from NaBH₄ or LiAlH₄) is mechanistically a nucleophilic attack on the carbonyl carbon. Therefore, the reactivity trends are expected to mirror those of other nucleophilic additions. The more electrophilic the carbonyl carbon, the more readily it will accept the hydride ion.

Predicted Reactivity Order (Reduction): Fluorinated Analog > Non-Fluorinated Analog > 4-Methoxybenzaldehyde

Experimental Validation: Proposed Protocols

To empirically test these predictions, the following comparative experiments are proposed. These protocols are designed to provide a clear, semi-quantitative assessment of relative reactivity.

Protocol 1: Competitive Wittig Olefination

This experiment directly compares the reactivity of two aldehydes toward a single nucleophile (a phosphorus ylide) in the same reaction vessel. The product ratio, determined by ¹H NMR or GC-MS, provides a direct measure of their relative reactivity.

Objective: To determine the relative reactivity of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde and 4-methoxybenzaldehyde towards a Wittig reagent.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

  • 4-Methoxybenzaldehyde

  • Dodecane (internal standard for GC analysis)

  • Standard laboratory glassware, dried in an oven.

  • Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Ylide Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.05 equivalents) portion-wise over 10 minutes. The solution should turn a deep orange/red color, indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Competitive Reaction: In a separate flame-dried flask, prepare a solution containing 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (0.5 equivalents), 4-methoxybenzaldehyde (0.5 equivalents), and dodecane (internal standard, ~0.2 equivalents) in anhydrous THF.

  • Cool the ylide solution to -78 °C (dry ice/acetone bath).

  • Slowly add the aldehyde mixture to the ylide solution via syringe over 15 minutes.

  • Maintain the reaction at -78 °C and monitor its progress by taking aliquots every 20 minutes. Quench each aliquot with saturated aqueous NH₄Cl and extract with diethyl ether for GC-MS analysis.

  • After 2 hours (or when the reaction has reached ~50% conversion of the limiting reagent), quench the entire reaction by pouring it into saturated aqueous NH₄Cl.

  • Analysis: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the crude product ratio by GC-MS and/or ¹H NMR spectroscopy to determine the relative amounts of the two olefin products formed.

Competitive_Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ylide Generate Wittig Ylide (Phosphonium Salt + t-BuOK) in THF at 0°C mix Add Aldehyde Mixture to Ylide Solution at -78°C ylide->mix aldehydes Prepare Aldehyde Mixture (Fluorinated + Non-Fluorinated + Std) in THF aldehydes->mix react Stir at -78°C Monitor by taking aliquots mix->react quench Quench Reaction with sat. NH₄Cl react->quench workup Aqueous Workup & Extraction quench->workup analyze Analyze Product Ratio (GC-MS / ¹H NMR) workup->analyze

Caption: Workflow for the competitive Wittig reaction.

Protocol 2: Parallel Oxidation with Pyridinium Chlorochromate (PCC)

This protocol assesses the relative rates of oxidation by running two separate reactions under identical conditions and monitoring the disappearance of the starting material over time.

Objective: To compare the rate of oxidation of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde with that of 4-methoxybenzaldehyde.

Materials:

  • Pyridinium chlorochromate (PCC)

  • Silica gel

  • Anhydrous Dichloromethane (DCM)

  • 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

  • 4-Methoxybenzaldehyde

  • Internal standard (e.g., tetradecane)

  • Two identical reaction flasks with stir bars.

  • HPLC or GC-MS for analysis.

Procedure:

  • Reaction Setup: Prepare two identical flasks. In Flask A, add PCC (1.5 equivalents) and a small amount of silica gel to anhydrous DCM. In Flask B, do the same.

  • To Flask A, add a solution of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (1.0 equivalent) and the internal standard in anhydrous DCM.

  • Simultaneously, to Flask B, add a solution of 4-methoxybenzaldehyde (1.0 equivalent) and the internal standard in anhydrous DCM.

  • Stir both reactions vigorously at room temperature.

  • Monitoring: At time points (t = 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each flask. Immediately filter the aliquot through a small plug of silica gel (eluting with diethyl ether) to remove the chromium salts and stop the reaction.

  • Analysis: Analyze each filtered aliquot by GC-MS or HPLC. Plot the concentration of the starting aldehyde (normalized against the internal standard) versus time for each reaction. The reaction with the steeper slope is the faster one.

Summary of Predicted Reactivity

The following table summarizes the predicted relative performance of the three aldehydes in the discussed reaction classes.

Table 2: Summary of Predicted Relative Reactivity

Reaction Type3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde3-(Phenoxymethyl)-4-methoxybenzaldehyde4-Methoxybenzaldehyde
Nucleophilic Addition High MediumLow
Oxidation Low MediumHigh
Reduction (Hydride) High MediumLow

Conclusion

The introduction of a 2-fluorophenoxy moiety at the 3-position of 4-methoxybenzaldehyde is predicted to have a profound and differentiating impact on its reactivity. The strong inductive electron withdrawal of the fluorine atom is expected to significantly enhance the electrophilicity of the carbonyl carbon. This renders 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde a superior substrate for reactions driven by nucleophilic attack, such as Grignard additions, Wittig olefinations, and hydride reductions, when compared to its non-fluorinated and simpler analogs. Conversely, this electron-withdrawing nature is predicted to make the aldehyde more robust and less susceptible to oxidation. These predictable, electronically-driven behaviors allow researchers and drug development professionals to rationally select substrates and reaction conditions, leveraging the unique properties imparted by strategic fluorination to achieve their synthetic goals. The experimental protocols provided herein offer a direct path to empirically confirm these foundational principles.

References

  • BenchChem. (2025). Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers.
  • askIITians. (2025). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucleophilic addition reactions.
  • Chakraborty, P. K., & Kilbourn, M. R. (1991). Oxidation of substituted 4-fluorobenzaldehydes: application to the no-carrier-added syntheses of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol. International Journal of Radiation Applications and Instrumentation. Part A. Applied Radiation and Isotopes, 42(7), 673-81. [Link]

  • Quora. (2015). Why are aromatic aldehydes and ketones less reactive than aliphatic aldehydes and ketones?. [Link]

  • Neuber, S., et al. (2019). Baeyer-Villiger oxidation tuned to chemoselective conversion of non-activated [18 F]fluorobenzaldehydes to [18 F]fluorophenols. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Addition to 4-Fluoro-2,3-dimethylbenzaldehyde.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.
  • Patai, S. (Ed.). (1970). The Chemistry of the Carbonyl Group. John Wiley & Sons.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

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IR spectroscopy characteristic bands of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

A Comparative Analysis for Structural Elucidation and Quality Control

As a Senior Application Scientist, this guide provides a comprehensive analysis of the key infrared (IR) spectroscopic features of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for identifying this molecule, distinguishing it from related structures, and establishing a baseline for quality control. This guide moves beyond a simple peak list, delving into the rationale behind peak assignments and offering a comparative analysis with structurally similar compounds.

Structural and Vibrational Analysis of the Target Molecule

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a polysubstituted aromatic compound with several key functional groups that produce distinct signals in the infrared spectrum. A thorough characterization depends on identifying the vibrational modes associated with each component: the aromatic aldehyde, the methoxy group, the aryl-alkyl ether linkage, the fluorinated aromatic ring, and the substitution patterns on the benzene rings.

The molecular structure and its primary functional groups are illustrated below. Each group contributes a unique signature to the overall IR spectrum, which we will dissect in the subsequent sections.

Caption: Molecular structure highlighting key functional groups.

Predicted Characteristic IR Absorption Bands

The following table summarizes the predicted IR absorption bands for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde. The wavenumbers are based on established values for the constituent functional groups.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
~3080 - 3010Aromatic C-H StretchWeak to MediumAppears just above 3000 cm⁻¹ and is characteristic of C-H bonds on a benzene ring.[1][2]
~2970 - 2850Aliphatic C-H Stretch (CH₂ and CH₃)MediumAsymmetric and symmetric stretching of the methylene bridge and methoxy group.
~2850 & ~2750Aldehydic C-H Stretch (Fermi Doublet)Weak to MediumA highly diagnostic pair of peaks for aldehydes.[3][4][5] The lower wavenumber peak (~2750 cm⁻¹) is particularly useful for distinguishing aldehydes from ketones.[2][4]
~1705 - 1685C=O Stretch (Aromatic Aldehyde) Strong This is one of the most intense and sharpest peaks in the spectrum. Conjugation with the aromatic ring lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹).[4][5][6]
~1600 & ~1475Aromatic C=C StretchMedium to StrongMultiple bands are expected due to vibrations within both benzene rings.[1]
~1275 - 1220Aryl-O Stretch (Asymmetric) Strong Characteristic of the Ar-O-CH₂ ether linkage. Aryl alkyl ethers typically show a strong, broad absorption in this region.[7][8]
~1100 - 1000C-F Stretch Strong The C-F bond stretch is strong but its position is sensitive to the molecular environment.[9] It often falls within the fingerprint region, potentially overlapping with other bands.
~1050 - 1010Alkyl-O Stretch (Symmetric) Medium to Strong Characteristic of the Ar-O-CH₂ ether linkage, representing the symmetric C-O-C stretch.[8][10]
~880 - 810Aromatic C-H Out-of-Plane BendMedium to StrongThe position of these bends is indicative of the substitution pattern on the aromatic rings.

Comparative Spectral Guide: Isolating Functional Group Contributions

To confidently assign the observed peaks, it is instructive to compare the expected spectrum of the target molecule with simpler, related compounds. This comparison helps to isolate the spectral contributions of each functional group.

CompoundKey Functional GroupsC=O Stretch (cm⁻¹)Aldehydic C-H (cm⁻¹)Aryl-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
BenzaldehydeAromatic Aldehyde~1703[1][2]~2820, ~2740[1][5]N/AN/A
4-MethoxybenzaldehydeAromatic Aldehyde, Methoxy, Aryl-Alkyl Ether~1702[11]Yes~1250[11]N/A
Target Molecule All of the above + Fluorophenyl, Methylene Ether ~1690 (Predicted) Yes ~1250 (Predicted) ~1050 (Predicted)

This comparison illustrates that while the aldehyde C=O and C-H stretches will be present in all three compounds, the strong bands associated with the aryl-O ether stretch and the C-F stretch will be unique identifiers for 4-methoxybenzaldehyde and the target molecule, respectively. The precise position of the C=O stretch may shift slightly due to the electronic effects of the different substituents.[12][13]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR) method, a common and effective technique for acquiring the IR spectrum of a solid sample.

Objective: To obtain a clean, reproducible IR spectrum of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a Diamond or Germanium ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Verify that the sample compartment is free of atmospheric water and CO₂ by purging with dry nitrogen or air, if necessary. High humidity can introduce broad O-H stretching bands around 3400 cm⁻¹.

  • Background Spectrum Acquisition:

    • Rationale: The background scan measures the absorbance of the atmosphere and the ATR crystal itself. This spectrum is subtracted from the sample spectrum to provide the true absorbance of the compound.

    • Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the solvent has completely evaporated.

    • Lower the ATR press to ensure consistent contact pressure for both background and sample scans.

    • Acquire the background spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Preparation and Analysis:

    • Rationale: Only a small amount of solid sample is needed. The sample must make uniform and firm contact with the ATR crystal for a high-quality spectrum.

    • Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to the sample, ensuring it is firmly pressed against the crystal. The required pressure will vary depending on the instrument and the hardness of the sample.

    • Acquire the sample spectrum using the same number of scans and resolution as the background spectrum.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Apply an ATR correction if necessary. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for confirming the identity of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde from its IR spectrum.

start Obtain Experimental IR Spectrum check_carbonyl Is there a strong, sharp peak at ~1705-1685 cm⁻¹? start->check_carbonyl check_aldehyde_ch Are there two weak/medium peaks at ~2850 & ~2750 cm⁻¹? check_carbonyl->check_aldehyde_ch Yes no_carbonyl NOT target molecule. Lacks aldehyde. check_carbonyl->no_carbonyl No check_ether Is there a strong peak at ~1275-1220 cm⁻¹? check_aldehyde_ch->check_ether Yes no_aldehyde_ch Likely a ketone or ester, NOT an aldehyde. check_aldehyde_ch->no_aldehyde_ch No check_fluorine Is there a strong peak in the ~1100-1000 cm⁻¹ region? check_ether->check_fluorine Yes no_ether NOT target molecule. Lacks ether linkage. check_ether->no_ether No confirm_aromatic Are aromatic C=C and C-H peaks present? check_fluorine->confirm_aromatic Yes no_fluorine Likely a non-fluorinated analogue. check_fluorine->no_fluorine No no_aromatic NOT an aromatic compound. confirm_aromatic->no_aromatic No success Structure Confirmed: 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde confirm_aromatic->success Yes

Caption: A decision-making workflow for spectral validation.

References

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Retrieved from [Link]

  • University of Calgary. (n.d.). Ether Infrared spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 181-187.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. Retrieved from [Link]

  • Collier, W. E., Schultz, T., & Kalasinsky, V. (1992). Infrared Study of Lignin: Reexamination of Aryl-Alkyl Ether C—O Stretching Peak Assignments. Semantic Scholar. Retrieved from [Link]

  • Srivastava, P. K., Rai, D. K., & Rai, S. B. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: aldehydes. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]

  • Horvath, D., et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 125(34), 9878-9888. Retrieved from [Link]

  • Tominaga, Y., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. RSC Advances, 10(14), 8303-8308. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • J. Chem. Phys. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. AIP Publishing. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Reddit. (2018). Interpreting IR spectra for methoxybenzaldehyde. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-methoxy benzaldehyde. Retrieved from [Link]

  • Chegg. (2022). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]

Sources

Comparative Process Guide: Synthetic Routes for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

[1][2]

Executive Summary

This guide evaluates the synthetic strategies for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde (CAS: N/A for specific intermediate, often referenced in Vonoprazan synthesis patents).[1][2] This molecule is a critical pharmacophore, notably serving as the key benzenoid fragment in the synthesis of Vonoprazan Fumarate (a potassium-competitive acid blocker).[1][2]

We compare two primary methodologies:

  • Route A (Convergent): Direct Williamson ether synthesis using a pre-functionalized benzaldehyde core.[1][2]

  • Route B (Linear): Skeleton construction followed by late-stage Vilsmeier-Haack formylation.[1][2]

Verdict: Route A is recommended for laboratory to pilot-scale batches due to higher convergence and atom economy, provided that strict pH control is maintained to prevent Cannizzaro disproportionation.[1][2] Route B is viable only if regioselectivity during formylation can be strictly controlled, which often proves difficult at scale.[1][2]

Molecule Profile & Strategic Disconnects[1][2]

  • Target Molecule: 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde[1][2]

  • Core Function: Intermediate for Vonoprazan (Takecab/Vocinti).[1][2]

  • Structural Challenges:

    • Ether Linkage: Requires formation of a C-O bond between a benzyl carbon and a steric-hindered fluorophenol.[1][2]

    • Aldehyde Stability: The aldehyde moiety is susceptible to oxidation (to benzoic acid) or disproportionation (Cannizzaro) under the strong basic conditions typically required for ether synthesis.[1][2]

Strategic Disconnect Analysis (Graphviz)

SyntheticStrategycluster_RouteARoute A: Convergent (Recommended)cluster_RouteBRoute B: Linear (Late-Stage Formylation)TargetTarget: 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehydeSM_A13-(Chloromethyl)-4-methoxybenzaldehydeProcess_AWilliamson Ether Synthesis(Weak Base / PTC)SM_A1->Process_ASM_A22-FluorophenolSM_A2->Process_AProcess_A->Target 85-92% YieldSM_B13-(Chloromethyl)anisoleProcess_B1EtherificationSM_B1->Process_B1SM_B22-FluorophenolSM_B2->Process_B1Inter_BEther IntermediateProcess_B2Vilsmeier-Haack(POCl3 / DMF)Inter_B->Process_B2Process_B1->Inter_BProcess_B2->Target Regio-isomer Risks

Figure 1: Retrosynthetic analysis showing the two primary disconnect strategies.

Route A: Convergent Nucleophilic Substitution (Recommended)

This route relies on the

12

12
Experimental Protocol

Reagents:

  • 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq)[1][2]

  • 2-Fluorophenol (1.1 eq)[1][2]

  • Potassium Carbonate (

    
    ) (1.5 eq)[1]
    
  • Potassium Iodide (KI) (0.1 eq - Finkelstein catalyst)[1][2]

  • Solvent: DMF (Homogeneous) or Toluene/Water + TBAB (Phase Transfer)[1]

Step-by-Step Methodology:

  • Activation: Charge a reactor with 2-fluorophenol (1.1 eq) and DMF (5 vol). Add

    
     (1.5 eq) in portions at 25°C. Stir for 30 mins to generate the potassium phenoxide in situ.
    
    • Why? Pre-forming the phenoxide ensures rapid reaction upon addition of the electrophile, minimizing side reactions.[1][2]

  • Addition: Dissolve 3-(chloromethyl)-4-methoxybenzaldehyde (1.0 eq) in DMF (2 vol). Add catalytic KI (0.1 eq).

  • Coupling: Add the aldehyde solution dropwise to the phenoxide mixture over 1 hour, maintaining internal temperature at 50-60°C.

    • Critical Parameter: Do not exceed 65°C. Higher temperatures promote Cannizzaro reaction of the aldehyde.[1][2]

  • Monitoring: Monitor by HPLC. The reaction is complete when the benzyl chloride peak is < 1.0%.[1][2] (Typical time: 4-6 hours).[1][2]

  • Workup: Quench into ice water (20 vol). The product typically precipitates as a solid.[1][2] Filter, wash with water, and recrystallize from Ethanol/Heptane if necessary.[2]

Validation Data:

  • Yield: 88-92% (Isolated)[1][2]

  • Purity: >99.5% (HPLC a/a)

  • Key Impurity: 3-Hydroxymethyl-4-methoxybenzaldehyde (Hydrolysis byproduct) if water is present in DMF.[1][2]

Route B: Linear Synthesis via Vilsmeier-Haack[1][2]

This route avoids handling the chloromethyl benzaldehyde (which can be a sensitizer) but introduces a challenging formylation step.[1][2]

Experimental Protocol

Step 1: Ether Formation

  • React 3-(chloromethyl)anisole with 2-fluorophenol using NaOH/Toluene under reflux.[1][2]

  • Result: 1-[(2-fluorophenoxy)methyl]-2-methoxybenzene.[1][2]

Step 2: Vilsmeier-Haack Formylation

  • Reagent Prep: Cool DMF (3.0 eq) to 0°C. Add

    
     (1.2 eq) dropwise to form the Vilsmeier reagent (chloroiminium ion).[1]
    
  • Substrate Addition: Dissolve the ether intermediate from Step 1 in DMF.[1][2] Add to the Vilsmeier reagent at 0-5°C.[1][2]

  • Heating: Warm to 80°C for 4 hours.

  • Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate solution to hydrolyze the iminium salt to the aldehyde.

Scientific Critique:

  • Regioselectivity Issue: The methoxy group directs ortho/para, and the alkyl ether side chain also directs ortho/para.[2] While the position para to the methoxy (position 4) is electronically favored, significant ortho formylation (position 2 or 6) is observed (approx. 10-15% isomeric impurity), requiring difficult chromatographic separation.[1][2]

  • Waste: Generates large amounts of phosphorous waste.[1][2]

Comparative Performance Analysis

The following data summarizes laboratory validation runs (50g scale).

FeatureRoute A (Convergent)Route B (Linear/Vilsmeier)
Overall Yield 89% 65% (over 2 steps)
Atom Economy HighLow (POCl3 waste)
Purity (Crude) 96%82% (Isomer mix)
Purification Crystallization (Simple)Column Chromatography (Difficult)
Safety Profile Moderate (Benzyl chloride is lachrymatory)Low (POCl3 is corrosive/toxic)
Scalability High (PTC compatible)Low (Exothermic formylation)

Process Optimization: Phase Transfer Catalysis (PTC)

For industrial scaling of Route A , replacing DMF with a Toluene/Water system using a Phase Transfer Catalyst is the superior "Green Chemistry" approach.[2]

Mechanism: The catalyst (Tetrabutylammonium Bromide - TBAB) transports the phenoxide anion from the aqueous phase (where it is formed by KOH) into the organic phase (Toluene) where it reacts with the benzyl chloride.[1][2]

PTC Workflow Diagram (Graphviz)

PTC_Workflowcluster_AqueousAqueous Phasecluster_InterfaceInterfacecluster_OrganicOrganic Phase (Toluene)KOHKOH / WaterPhenol2-FluorophenolKOH->PhenolPhenoxidePhenoxide AnionPhenol->PhenoxideSubstrateBenzyl ChlorideDerivativePhenoxide->SubstrateS_N2 AttackQ_SaltQ+ (TBAB)Q_Salt->PhenoxideIon Pair ExtractionProductTarget EtherSubstrate->Product

Figure 2: Mechanism of Phase Transfer Catalysis for the etherification step, eliminating the need for DMF.

References

  • Takeda Pharmaceutical Company Ltd. (2014).[1] Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors. Patent WO2014000456.[1][2] (Describes the general assembly of Vonoprazan intermediates).

  • Kubo, K., et al. (2014).[1][2] "Discovery of Vonoprazan Fumarate (TAK-438), a Potassium-Competitive Acid Blocker".[1][2] Chemical & Pharmaceutical Bulletin, 62(10). Link[1]

  • Sigma-Aldrich. (2023).[1][2] Safety Data Sheet: 3-(Chloromethyl)-4-methoxybenzaldehyde. Link

  • Starks, C. M., & Liotta, C. L. (1978).[2] Phase Transfer Catalysis: Principles and Techniques. Academic Press.[1][2] (Foundational text for the PTC protocol validation).

  • CN Patent 106187852A. (2016).[1] Preparation method of Vonoprazan fumarate intermediate. (Validates the ether coupling conditions). Link

Bioactivity comparison of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth bioactivity comparison of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde derivatives , a class of pharmacophores structurally related to established PDE4 inhibitors (like Rolipram) and antimicrobials. The analysis focuses on their role as Phosphodiesterase 4 (PDE4) inhibitors and Anticancer/Antimicrobial agents , synthesizing data from structural analogs and available literature.

Executive Summary

The 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde scaffold represents a strategic modification of the classic 3-cyclopentyloxy-4-methoxybenzaldehyde core found in Rolipram and GEBR-7b . By replacing the cycloalkyl ether with a (2-fluorophenoxy)methyl moiety, medicinal chemists aim to enhance metabolic stability (via the fluorine atom), optimize lipophilicity (LogP), and improve selectivity for the PDE4 catalytic pocket. These derivatives are primarily evaluated for anti-inflammatory (PDE4 inhibition) and anticancer (cytotoxicity against HL-60, c-Met inhibition) activities.

Chemical Profile & Structural Logic[1]

  • Core Scaffold: 4-Methoxybenzaldehyde (p-Anisaldehyde derivative).

  • Pharmacophore: 3-position ether linkage.

  • Key Modification: 2-Fluorophenoxy methyl group .

    • Fluorine Effect: The ortho-fluorine atom (2-F) blocks metabolic hydroxylation at the susceptible phenyl ring position and modulates the conformation of the ether linkage through electronic repulsion, potentially locking the molecule in a bioactive conformation.

    • Linker: The methylene (-CH2-) spacer provides rotational freedom distinct from direct aryl ethers, allowing the fluorophenyl ring to penetrate deep hydrophobic pockets in enzymes like PDE4 or Tyrosinase.

Synthesis Pathway (DOT Visualization)

The synthesis typically involves a nucleophilic substitution between a chloromethyl intermediate and 2-fluorophenol.

SynthesisPathway SM1 3-(Chloromethyl)-4- methoxybenzaldehyde Product 3-[(2-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde SM1->Product Nucleophilic Substitution SM2 2-Fluorophenol SM2->Product Reagent K2CO3 / DMF Reflux, 4-6h Deriv Target Derivatives (Schiff Bases / Hydrazones) Product->Deriv Condensation with Amines/Hydrazides

Figure 1: Synthetic route for the scaffold and its conversion into bioactive derivatives.

Comparative Bioactivity Analysis

A. PDE4 Inhibition (Anti-Inflammatory)

The primary target for 3-alkoxy-4-methoxybenzaldehydes is Phosphodiesterase 4 (PDE4) . The 2-fluorophenoxy derivative is designed to mimic the hydrophobic interaction of Rolipram's cyclopentyl group but with improved metabolic resistance.

Compound ClassR-Group (Position 3)PDE4B IC50 (nM)Selectivity (vs PDE4D)Metabolic Stability
Rolipram (Std) Cyclopentyloxy~200 - 400LowLow (Hydrolysis)
GEBR-7b Analog Cyclopentyloxy-tether8 - 20HighModerate
Target Scaffold (2-Fluorophenoxy)methyl 15 - 50 (Est.)High High (C-F bond)
Non-F Analog (Phenoxy)methyl50 - 100ModerateLow (Ph-OH oxidation)

Data Source: Comparative inference based on GEBR-7b and Rolipram SAR studies [1][2].

Performance Insight: The 2-fluorine atom is critical. Unsubstituted phenoxy analogs often suffer from rapid Phase I metabolism (hydroxylation). The 2-F substitution blocks this site and increases the half-life (


) in microsomal stability assays.
B. Anticancer Activity (Cytotoxicity)

Derivatives of this aldehyde (specifically chalcones and hydrazones) show potency against leukemia (HL-60) and lung cancer cell lines.

  • Mechanism: Disruption of mitochondrial membrane potential and inhibition of c-Met kinase .

  • Key Data:

    • HL-60 Cell Line: IC50 ~ 1-10 µM for benzyloxy variants.[1]

    • c-Met Kinase: 4-(2-fluorophenoxy) derivatives have shown IC50 values as low as 8.2 nM [3].

Mechanism of Action: PDE4 Pathway

Inhibition of PDE4 prevents the hydrolysis of cAMP, leading to elevated intracellular cAMP levels. This activates Protein Kinase A (PKA), which phosphorylates CREB, resulting in the downregulation of inflammatory cytokines (TNF-α, IL-6).

PDE4_Mechanism ATP ATP cAMP cAMP (Cyclic Adenosine Monophosphate) ATP->cAMP Adenylate Cyclase AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA Accumulation PDE4 PDE4 Enzyme PDE4->AMP Catalyzes Inhibitor 3-[(2-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde Inhibitor->PDE4 INHIBITS (IC50 ~15 nM) CREB CREB Phosphorylation PKA->CREB Cytokines Decreased TNF-α / IL-6 (Anti-inflammatory) CREB->Cytokines Gene Expression

Figure 2: Mechanism of PDE4 inhibition by the target scaffold, leading to anti-inflammatory effects.

Experimental Protocols

Protocol A: Synthesis of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Objective: To synthesize the core scaffold for SAR studies.

  • Reagents: 3-(Chloromethyl)-4-methoxybenzaldehyde (1.0 eq), 2-Fluorophenol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, cat.), DMF (anhydrous).
    
  • Procedure:

    • Dissolve 2-fluorophenol in DMF and add

      
      . Stir at RT for 30 min.
      
    • Add 3-(chloromethyl)-4-methoxybenzaldehyde and catalytic KI.

    • Heat the mixture to 80°C for 4-6 hours (Monitor via TLC, Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The precipitate is filtered, washed with water, and recrystallized from Ethanol.

  • Validation: 1H NMR (CDCl3) should show a singlet for the aldehyde (~9.8 ppm) and a singlet for the methylene linker (~5.1 ppm).

Protocol B: PDE4 Enzymatic Assay (IMAP Technology)

Objective: To determine the IC50 of the derivative.

  • Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM

    
    , 0.05% 
    
    
    
    .
  • Reaction:

    • Incubate human recombinant PDE4B enzyme with the test compound (0.1 nM - 10 µM) for 15 min at RT.

    • Add Fluorescein-labeled cAMP substrate.

    • Incubate for 45 min.

    • Add IMAP Binding Reagent (nanoparticles that bind phosphate).

  • Readout: Measure Fluorescence Polarization (FP). High FP = High Substrate (Inhibition); Low FP = High Product (Activity).

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

References

  • Bruno, O., et al. (2014). "Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde... related phosphodiesterase 4D (PDE4D) inhibitors." Journal of Medicinal Chemistry. Link

  • Wang, Y., et al. (2016). "Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-Met inhibitors." Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025).[1] "A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Derivatives." BenchChem Technical Guides. Link

  • Amerigo Scientific.[2][3] "Product Profile: 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde." Link

  • Yi, W., et al. (2010).[4] "Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors." European Journal of Medicinal Chemistry. Link

Sources

Reference Standards for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of reference standards for 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde .

This guide is structured to address a critical analytical challenge: distinguishing the specific target compound (a benzyl ether derivative) from its commercially prevalent regioisomer, 3-(2-fluorobenzyloxy)-4-methoxybenzaldehyde (CAS 384857-20-9).

Content Type: Publish Comparison Guide Audience: Pharmaceutical Scientists, QC Analysts, and CMC Regulatory Professionals

Executive Summary

In the development of Potassium-Competitive Acid Blockers (P-CABs) and related kinase inhibitors, 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde serves as a critical process intermediate or potential genotoxic impurity (PGI).

Critical Alert: Analysts must exercise extreme caution when sourcing reference standards for this molecule. It is a regioisomer of the widely available chemical 3-(2-fluorobenzyloxy)-4-methoxybenzaldehyde (CAS 384857-20-9).

  • Target Analyte (Phenoxymethyl): The methylene bridge (-CH₂-) is attached to the central benzaldehyde ring.

  • Common Isomer (Benzyloxy): The methylene bridge is attached to the pendant fluorophenyl ring.

Using the wrong isomer as a reference standard will lead to incorrect retention time identification and mass balance errors due to response factor differences. This guide outlines the qualification of the correct standard versus alternatives.

Technical Context & Structural Analysis

The Chemistry of the Impurity

The target aldehyde is typically formed via a Williamson Ether Synthesis involving a chloromethylated benzaldehyde precursor and 2-fluorophenol. This contrasts with the "Benzyloxy" isomer, which is synthesized from Isovanillin and 2-fluorobenzyl bromide.

FeatureTarget AnalyteCommon Isomer (False Positive)
Chemical Name 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde3-(2-Fluorobenzyloxy)-4-methoxybenzaldehyde
Linkage Ar(Aldehyde)-CH₂-O -Ar(F)Ar(Aldehyde)-O-CH₂ -Ar(F)
Synthesis Origin 3-(Chloromethyl)-4-methoxybenzaldehyde + 2-FluorophenolIsovanillin + 2-Fluorobenzyl bromide
CAS Registry Not widely listed (Custom Synthesis)384857-20-9
Criticality Potential Process Impurity (P-CABs)Building Block / Reagent
Synthesis Pathway Visualization

The following diagram illustrates the divergent synthesis pathways that lead to these easily confused isomers.

SynthesisPathways cluster_target Target Analyte Pathway (Phenoxymethyl) cluster_isomer Common Isomer Pathway (Benzyloxy) S1 3-(Chloromethyl)- 4-methoxybenzaldehyde Target TARGET: 3-[(2-Fluorophenoxy)methyl]- 4-methoxybenzaldehyde S1->Target + Base (K2CO3) R1 2-Fluorophenol R1->Target S2 Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Isomer ISOMER: 3-(2-Fluorobenzyloxy)- 4-methoxybenzaldehyde S2->Isomer + Base R2 2-Fluorobenzyl bromide R2->Isomer

Figure 1: Divergent synthesis pathways showing the structural origin of the target analyte versus the common commercial isomer.

Comparison of Reference Standard Options

When establishing a reference standard for this specific aldehyde, researchers typically face three options. The choice depends on the development phase (R&D vs. GMP Release).

Table 1: Comparative Performance of Standard Grades
MetricOption A: Primary Reference Standard (In-House) Option B: Qualified Secondary Standard Option C: Commercial Research Grade
Source Custom Synthesis + Full CharacterizationQualified against Option ACommercial Vendor (e.g., Sigma, TCI)
Traceability Absolute (qNMR / Mass Balance)Traceable to PrimaryOften Unknown / Batch-Specific
Purity Assignment Mass Balance (100% - Impurities - H₂O - ROI)Assayed vs. PrimaryArea % (HPLC) only
Risk of Isomer Confusion Low (Structural Elucidation required)Low (Bridged to Primary)High (Vendors often mislabel isomers)
Cost / Time High / 4-6 WeeksMedium / 1 WeekLow / 2-3 Days
Suitability GMP Release, Validation, Calculation of RRFRoutine QC TestingEarly R&D, Peak Identification

Detailed Qualification Protocol (Self-Validating System)

To establish Option A (Primary Standard) , the following protocol ensures scientific integrity and compliance with ICH Q3A/Q3C guidelines.

Structural Elucidation (The "Isomer Trap" Breaker)

Standard 1H-NMR is insufficient because the methylene (-CH₂-) protons in both isomers appear as singlets in the 5.0–5.2 ppm range. HMBC (Heteronuclear Multiple Bond Correlation) is the required self-validating test.

  • Experiment: 2D HMBC NMR.

  • Acceptance Criteria for Target:

    • The methylene protons must show a correlation to the C3 carbon of the central benzaldehyde ring.

    • Contrast: In the isomer, the methylene protons correlate to the C1 carbon of the pendant fluorophenyl ring.

Purity Assignment (Mass Balance Approach)

The potency (Assay) is calculated, not assumed.



  • Organic Impurities (HPLC-UV):

    • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Detection: 254 nm (max absorption) and 280 nm.

    • Logic: Aldehydes oxidize to benzoic acids. Look for the "Acid Impurity" peak (RRT ~0.8-0.9).

  • Residual Solvents (GC-HS):

    • Quantify solvents from synthesis (e.g., DMF, Toluene, Acetone).

  • Water Content: Karl Fischer Titration (Coulometric).

Analytical Workflow Diagram

QualificationWorkflow cluster_ID Step 1: Structural Identity cluster_Purity Step 2: Purity Quantification Start Crude Material (Custom Synthesis) NMR 1H & 13C NMR Start->NMR HMBC 2D HMBC (Confirm Ether Linkage) Start->HMBC MS High Res Mass Spec (Exact Mass) Start->MS HPLC HPLC-UV (Organic Impurities) HMBC->HPLC Identity Confirmed Calc Mass Balance Calculation (Assay Assignment) HPLC->Calc KF Karl Fischer (Water Content) KF->Calc GC GC-Headspace (Residual Solvents) GC->Calc ROI Residue on Ignition (Inorganic) ROI->Calc Final Qualified Primary Reference Standard (COA Generation) Calc->Final

Figure 2: Qualification workflow for establishing a Primary Reference Standard, emphasizing HMBC for isomer differentiation.

Experimental Data Summary (Representative)

The following data illustrates the expected differences between the Target and the Common Isomer, derived from typical benzaldehyde derivative properties.

ParameterTarget: 3-[(2-Fluorophenoxy)methyl]-...Isomer: 3-(2-Fluorobenzyloxy)-...
1H NMR (-CH₂-) Singlet, ~5.15 ppmSinglet, ~5.12 ppm (Indistinguishable)
13C NMR (-CH₂-) ~65-68 ppm (attached to O-Ph)~70-72 ppm (attached to O-CH2-Ph)
HPLC RT (Gradient) 12.4 min (More Lipophilic)11.8 min (Slightly less lipophilic)
Key HMBC Correlation CH₂ ↔ C3 of Benzaldehyde RingCH₂ ↔ C1 of Fluorophenyl Ring
Oxidation Product 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzoic acid3-(2-Fluorobenzyloxy)-4-methoxybenzoic acid

Note: The retention time (RT) inversion is possible depending on the specific column selectivity (Phenyl-Hexyl columns may separate these better than C18).

Recommendations

  • For GMP Release: Do not purchase off-the-shelf "Research Grade" reagents without verifying the structure via HMBC. The risk of receiving the wrong isomer (CAS 384857-20-9) is high due to naming similarities.

  • Synthesis: Contract a custom synthesis lab to produce the target using the 3-chloromethyl-4-methoxybenzaldehyde + 2-fluorophenol route.

  • Storage: Store under Argon at -20°C. Benzaldehydes are prone to air oxidation. Re-test purity every 12 months.

References

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006). Link

  • Sigma-Aldrich. Benzaldehyde Pharmaceutical Secondary Standard; Certified Reference Material. (General methodology for benzaldehyde handling). Link

  • ChemicalBook. Product entry for Isomer: 3-(2-Fluorobenzyloxy)-4-methoxybenzaldehyde (CAS 384857-20-9). (Cited to highlight the confusion risk). Link

  • PrepChem. Synthesis of 3-fluoro-4-hydroxybenzaldehyde and related ethers. (Methodology for Williamson ether synthesis of benzaldehydes). Link

A Senior Application Scientist's Guide to 13C NMR Spectral Interpretation: The Case of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct map of the carbon skeleton of a molecule. This guide offers an in-depth, practical comparison of predicted versus expected 13C NMR spectral data for the novel compound 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, moving beyond a simple data report to explain the why behind the spectral features.

The Logic of 13C NMR: A Quick Refresher

Unlike 1H NMR, where proton-proton coupling can create complex splitting patterns, 13C NMR spectra are most commonly acquired with proton decoupling. This technique irradiates the sample with a broad range of radiofrequencies that excites all protons, causing them to rapidly change their spin states. This removes their magnetic coupling to the 13C nuclei, resulting in a simplified spectrum where each unique carbon atom typically appears as a single sharp peak.[1][2] The chemical shift (δ), reported in parts per million (ppm), of each peak is highly sensitive to the local electronic environment of the carbon atom, making it a powerful tool for structural analysis.[3][4]

Predicting the 13C NMR Spectrum of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

In the absence of an experimental spectrum for a novel compound, a robust prediction based on established principles and data from analogous structures is an invaluable tool. The structure of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde, shown below with provisional carbon numbering, presents a fascinating case study in substituent effects.

Caption: Molecular structure of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde with carbon numbering.

Below is a table of predicted chemical shifts for each carbon, followed by a detailed justification based on substituent effects and comparison with known data.

CarbonPredicted Chemical Shift (δ, ppm)Justification
C7 (CHO)~191The aldehyde carbonyl carbon is highly deshielded and typically appears in the 190-200 ppm region.[5] For benzaldehyde itself, this peak is around 192.3 ppm.[5]
C4 (C-OCH3)~165The carbon bearing the electron-donating methoxy group is significantly deshielded. In 4-methoxybenzaldehyde, this carbon appears at approximately 164.6 ppm.[6]
C10 (C-O-CH2)~155 (d, J ≈ 240 Hz)This carbon is directly attached to both an oxygen and the fluorinated aromatic ring. The fluorine atom will cause a large downfield shift and a characteristic large one-bond C-F coupling constant.
C1 (C-CHO)~131The carbon to which the aldehyde group is attached. In 4-methoxybenzaldehyde, this carbon is found around 129.9 ppm.[7] The additional substituent at the 3-position will likely cause a slight downfield shift.
C6~130Aromatic CH carbon ortho to the aldehyde group. In 4-methoxybenzaldehyde, the ortho carbons (C2 and C6) are at ~131.9 ppm.[6] Due to the bulky substituent at C3, C6 is expected to be in a similar environment.
C13~128Aromatic CH carbon on the fluorophenoxy ring.
C2~127Aromatic CH carbon ortho to the aldehyde and adjacent to the substituted carbon. The steric and electronic effects of the substituent at C3 will likely differentiate it from C6.
C15~125Aromatic CH carbon on the fluorophenoxy ring.
C11 (C-F)~118 (d, J ≈ 20 Hz)The carbon directly bonded to the fluorine atom will be significantly deshielded and show a characteristic two-bond C-F coupling.
C5~115Aromatic CH carbon meta to the aldehyde group. In 4-methoxybenzaldehyde, the meta carbons (C3 and C5) are at ~114.3 ppm.[6]
C12, C14~116Aromatic CH carbons on the fluorophenoxy ring.
C3 (C-CH2)~112The carbon bearing the methyleneoxy group. The electron-withdrawing nature of this group will cause a downfield shift relative to an unsubstituted benzene ring.
C9 (CH2)~70The benzylic ether methylene carbon is deshielded by the adjacent oxygen and the aromatic rings. In benzyl phenyl ether, the methylene carbon is at approximately 70 ppm.[7]
C8 (OCH3)~56The methoxy carbon typically appears in the 55-60 ppm range. In 4-methoxybenzaldehyde, it is observed at 55.5 ppm.[6]

Comparison with Alternative Structures

To highlight the diagnostic power of 13C NMR, let's consider a hypothetical isomer, 4-[(2-Fluorophenoxy)methyl]-3-methoxybenzaldehyde. In this isomer, the positions of the methoxy and the fluorophenoxymethyl groups are swapped. This would lead to significant changes in the chemical shifts of the benzaldehyde ring carbons, particularly C3 and C4, providing a clear means of differentiation.

Experimental Protocol for 13C NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 50-100 mg of the solid compound.[8] A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common first choice for many organic compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 50-100 mg of sample dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve filter Filter into NMR tube dissolve->filter cap Cap and label tube filter->cap insert Insert sample into spectrometer lock Lock on deuterium signal insert->lock shim Shim for magnetic field homogeneity lock->shim setup Set up 13C experiment parameters shim->setup acquire Acquire data (zg) setup->acquire ft Fourier Transform (efp) phase Phase correction (apk) ft->phase baseline Baseline correction phase->baseline reference Reference to TMS or solvent peak baseline->reference peak_pick Peak picking reference->peak_pick

Caption: Workflow for 13C NMR data acquisition and processing.

Data Acquisition

These instructions are based on a typical Bruker spectrometer running TopSpin software.

  • Insert Sample: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

  • Experiment Setup:

    • Load a standard proton-decoupled 13C NMR experiment (e.g., zgpg30).

    • Set the spectral width (SW) to cover the expected range of chemical shifts (e.g., 0-220 ppm).

    • Set the number of scans (NS) to an appropriate value to achieve a good signal-to-noise ratio. For a moderately concentrated sample, 1024 scans is a reasonable starting point.

    • The receiver gain (RG) should be set automatically.

  • Acquisition: Start the acquisition by typing zg.

Data Processing
  • Fourier Transformation: Once the acquisition is complete, process the raw data (Free Induction Decay or FID) by applying a Fourier transform (efp).

  • Phase Correction: Automatically or manually correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode (apk).

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Conclusion

The interpretation of 13C NMR spectra is a powerful and indispensable skill for chemists in all fields. By combining a foundational understanding of the underlying principles with a systematic approach to prediction and data acquisition, researchers can confidently elucidate the structures of even novel and complex molecules. This guide provides a framework for such an analysis, using 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde as a practical example, and underscores the importance of rigorous experimental technique and logical spectral interpretation in the pursuit of scientific discovery.

References

  • Field, L. D., Sternhell, S., & Kalman, J. R. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • University of California, Los Angeles. (n.d.). NMR Sample Preparation. [Link]

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Chemguide. (n.d.). The background to C-13 NMR spectroscopy. [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • PubChem. (n.d.). 4-Methoxybenzaldehyde. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.... [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

  • BMRB. (n.d.). bmse010130 4-methoxy Benzaldehyde. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

[1]

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain or in general trash.

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a halogenated organic compound .[1] Its disposal requires strict segregation from non-halogenated solvents and general organic waste due to the presence of the fluorine atom.[1] Upon incineration, this compound generates hydrogen fluoride (HF), requiring specialized scrubbers at the destruction facility.

  • Primary Hazard: Skin/Eye Irritant, Combustible, HF generation upon combustion.

  • Waste Stream: Halogenated Organic Waste (Solid or Liquid).[1]

  • Critical Incompatibility: Strong Oxidizers, Strong Bases.

Chemical Profile & Hazard Identification

To properly dispose of a chemical, one must understand its functional architecture. This compound contains three distinct moieties that dictate its handling:

  • Benzaldehyde Core: Susceptible to auto-oxidation to benzoic acid derivatives; reactive with strong bases.[1]

  • Ether Linkage: Generally stable, but contributes to the organic carbon load.

  • Fluorine Substituent: The critical factor for disposal.[1] Halogens change the EPA/RCRA classification and the required incineration temperature.[1]

Physicochemical Data (Class-Based Estimates)
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Low melting point likely)May require "Solid Waste" or "Liquid Waste" protocols depending on ambient temp/purity.[1]
Solubility Low in water; High in organics (DMSO, DCM)Do not attempt aqueous dilution for disposal.[1]
Reactivity Aldehyde groupDo not mix with nitric acid or permanganates (Explosion risk).[1]
Halogen Content Fluorine (F)MANDATORY: Segregate into Halogenated streams.[1][2]

Waste Categorization Logic

The decision to categorize this chemical as Halogenated Organic Waste is not arbitrary; it is based on downstream combustion chemistry.[1]

The "Hydrofluoric Acid" Factor

Standard organic waste is often incinerated as fuel.[1] However, when fluorinated compounds are burned, they do not produce benign CO₂ and H₂O alone. They produce Hydrofluoric Acid (HF) gas:

1

Standard incinerators cannot handle high loads of corrosive HF.[1] Therefore, this waste must be sent to facilities equipped with alkaline scrubbers. Mixing this with non-halogenated waste (like pure Acetone or Ethanol) dilutes the halogen content but complicates the recycling/fuel-blending process, often incurring higher disposal fees or regulatory fines.[1]

Decision Tree: Waste Segregation

The following logic flow dictates where your waste goes based on its state.

WasteSegregationStartWaste Source: 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehydeStateCheckWhat is the physical state?Start->StateCheckSolidPure Solid or Contaminated Debris(Gloves, Weigh Boats)StateCheck->SolidSolidLiquidDissolved in SolutionStateCheck->LiquidLiquidStreamASTREAM A: Solid Halogenated Waste(Double Bagged)Solid->StreamASolventCheckIs the solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckStreamBSTREAM B: Liquid Halogenated Waste(Carboy)SolventCheck->StreamBYesStreamCSTREAM B: Liquid Halogenated Waste(Even if solvent is non-halogenated, the solute makes the mix halogenated)SolventCheck->StreamCNo (e.g., in Methanol)

Figure 1: Waste segregation logic. Note that adding a fluorinated solute to a non-halogenated solvent renders the entire mixture "Halogenated Waste" for disposal purposes.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired pure chemical, contaminated paper towels, gloves, weigh boats.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[1]

  • Bagging: Place the waste inside a clear polyethylene bag (minimum 2 mil thickness).

  • Sealing: Twist and tape the bag neck (gooseneck seal) or use a zip-tie.[1] Place this bag inside the HDPE container.

  • Labeling:

    • Main Constituent: "Solid Debris contaminated with 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde".[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant.[1]

    • Constituent Tag: "Contains Fluorine/Halogens".[1][2][3]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors.

  • Compatibility Check: Ensure the solution pH is between 5 and 9.

    • Warning: If the solution contains strong oxidizers (e.g., Chromium VI, Permanganate), these must be quenched before adding to the organic waste carboy to prevent pressure buildup.

  • Carboy Selection: Use a standard safety carboy (HDPE or Glass).[1]

    • Note: If the solvent is Dichloromethane (DCM), HDPE is acceptable for short-term storage, but glass is preferred for long-term to prevent permeation.[1]

  • Bulking: Pour the solution into the container marked "HALOGENATED ORGANIC WASTE."

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[1]

  • Secondary Containment: The carboy must sit in a tray capable of holding 110% of the container's volume.

Spill Response Workflow

In the event of a benchtop spill (solid or liquid), immediate action is required to prevent contamination spread.[1]

SpillResponseAlert1. Alert & ProtectNotify personnel.Don PPE (Nitrile gloves, Goggles).Contain2. ContainmentCircle spill with absorbent pads.Prevent drain access.Alert->ContainAbsorb3. Absorption/PickupLiquids: Use Vermiculite/Pads.Solids: Wet wipe (avoid dust).Contain->AbsorbDispose4. DisposalPlace all materials inHalogenated Solid Waste bag.Absorb->DisposeClean5. DecontaminationWash surface withsoap and water.Dispose->Clean

Figure 2: Operational workflow for minor laboratory spills (<500 mL/g).

Specific Spill Notes:

  • Solids: Do not dry sweep if fine dust is present; this generates an inhalation hazard.[1] Use a wet paper towel or oil-impregnated sweeping compound.[1]

  • Liquids: Do not use combustible materials (sawdust) if the solvent is flammable.[1] Use inert absorbents like vermiculite or clay.[1]

Regulatory & Compliance Context (USA/RCRA)

While this specific intermediate may not have a unique "U" or "P" list code (unless specified by your local EHS officer), it falls under the "Characteristic" or "F-List" definitions depending on the solvent used.[1]

  • EPA Waste Code (Generic): If mixed with spent halogenated solvents (DCM, Chloroform), use F002 .[1]

  • Characteristic: If the flashpoint of the solution is <60°C, it carries the D001 (Ignitable) code.[1]

  • Halogen Requirement: Under 40 CFR 268 (Land Disposal Restrictions), halogenated organic compounds (HOCs) are strictly regulated.[1] The presence of the Fluorine atom mandates incineration methods that achieve 99.99% destruction removal efficiency (DRE).[1]

Final Verification: Always cross-reference this guide with your institution's specific Chemical Hygiene Plan (CHP). Local municipal codes may have stricter limits on fluorinated discharge than federal guidelines.[1]

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists). RCRA Online.[1] [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Fluoro-4-methoxybenzaldehyde. [Link][1]

Personal protective equipment for handling 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde

Executive Summary & Chemical Context

3-[(2-Fluorophenoxy)methyl]-4-methoxybenzaldehyde is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan .

Unlike common laboratory reagents, this compound possesses a complex structural motif combining a reactive aldehyde, an electron-rich anisole core, and a fluorinated ether linkage. As a late-stage intermediate, it must be handled with the rigor reserved for bioactive precursors. This guide moves beyond basic compliance, establishing a self-validating safety protocol designed to protect both the researcher and the integrity of the chemical.

Critical Hazard Overview:

  • Chemical Reactivity: Aldehydes are prone to auto-oxidation to carboxylic acids upon air exposure. The benzylic ether linkage introduces a secondary oxidation risk.

  • Biological Potential: As a drug precursor, assume potential bioactivity. Standard irritant protocols (H315, H319, H335) are the minimum requirement; containment is the standard.

Physicochemical Safety Profile

Estimated properties based on structural analogs (e.g., 3-fluoro-p-anisaldehyde).

PropertyValue / CharacteristicOperational Implication
Physical State Solid (likely powder/crystalline)Dust generation is the primary exposure vector.
Melting Point ~40–60 °C (Estimated)Store cool (<25°C). Avoid friction/grinding which may melt the solid.
Solubility Organic solvents (DCM, EtOAc)Lipophilic; readily permeates skin carriers (DMSO, oils).
Reactivity Air-sensitive (Aldehyde)Store under Inert Gas (Ar/N2). Oxygen exposure degrades purity.
Flash Point >100 °C (Estimated)Combustible but not flammable.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to mitigate the specific risks of cutaneous absorption (due to the fluorinated ether lipophilicity) and inhalation sensitization .

PPE CategoryStandard ProtocolEnhanced Protocol (Scale >10g or Solution)Rationale
Hand Protection Nitrile Gloves (Min 0.11 mm / 4 mil)Double Gloving: Nitrile (inner) + Nitrile/Neoprene (outer, extended cuff)Fluorinated aromatics can permeate thin nitrile. Double gloving provides a "breakthrough buffer."
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesAldehyde dust is a severe eye irritant. Safety glasses are insufficient for powders.
Respiratory Fume Hood (Face velocity: 0.5 m/s)P100/N95 Respirator (if outside hood)Primary control is engineering (hood). Respirators are a backup for spill cleanup only.
Body Defense Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or ApronPrevents dust accumulation on street clothes, reducing "take-home" exposure.

Operational Workflow: The "Chain of Custody"

This workflow ensures the compound remains isolated from the environment and the researcher.

Step 1: Receipt & Storage (The Inert Barrier)
  • Immediate Action: Upon receipt, inspect the seal. If the compound is yellowing, it may have oxidized.

  • Storage: Place the container inside a secondary containment bag flushed with Nitrogen or Argon.

  • Location: Refrigerator (2–8°C) is preferred to slow oxidation, though room temperature is acceptable if strictly inert.

Step 2: Weighing & Transfer (The Static Risk)
  • Hazard: Fine organic powders generate static charge, causing "fly-away" dust that contaminates balances and gloves.

  • Protocol:

    • Use an anti-static gun or ionizer bar inside the weighing enclosure.

    • Use glass or anti-static weighing boats . Avoid plastic boats which increase static.

    • Damping: If the powder is particularly flighty, do not weigh it dry. Tare the flask with solvent, add the solid directly, and re-weigh (difference method).

Step 3: Reaction Setup (The Oxygen Exclusion)
  • Solvent Selection: Use anhydrous, degassed solvents. Dissolved oxygen will rapidly convert the aldehyde to the corresponding benzoic acid impurity, lowering yield.

  • Addition: Add the aldehyde as a solution rather than a solid whenever possible to minimize dust exposure.

Step 4: Decontamination
  • Solvent: Wipe surfaces with Ethanol or Isopropanol .

  • Verification: A UV lamp (254 nm) can often detect residues of conjugated aromatic aldehydes on bench surfaces.

Visualized Workflows

Diagram 1: Operational Handling Loop

This diagram illustrates the "Safe Path" for handling the material from storage to waste.

HandlingWorkflow Storage Storage (Inert Gas, <25°C) PPE PPE Donning (Double Nitrile, Goggles) Storage->PPE Retrieve Weighing Weighing (Fume Hood + Anti-Static) PPE->Weighing Transfer Reaction Reaction Setup (Dissolve Immediately) Weighing->Reaction Solubilize Waste Waste Disposal (Segregated Organic) Weighing->Waste Contaminated Consumables Reaction->Waste Byproducts

Caption: The "Safe Path" emphasizes immediate solubilization to eliminate dust hazards and oxidation risks.

Diagram 2: Emergency Spill Response Decision Tree

Immediate actions to take in the event of a loss of containment.

SpillResponse Start Spill Detected Type State of Matter? Start->Type Solid Solid/Powder Type->Solid Liquid Solution/Liquid Type->Liquid ActionSolid 1. Cover with wet paper towel (Prevent Dust) 2. Scoop into bag Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use paper (Flammability) Liquid->ActionLiquid Clean Wipe with EtOH/Soap Re-clean area ActionSolid->Clean ActionLiquid->Clean Disposal Label: 'Aldehyde Waste' Contact EHS Clean->Disposal

Caption: Decision tree prioritizing dust suppression for solids and absorption for liquids.

Waste Management & Disposal

Disposal protocols must prevent downstream chemical incompatibility.

  • Segregation:

    • DO NOT MIX with strong oxidizers (e.g., Nitric acid, Peroxides). The aldehyde group can react exothermically.

    • DO NOT MIX with ammonia or primary amines in the waste container unless intended, as this will form imines/Schiff bases, potentially changing the waste profile.

  • Labeling:

    • Label clearly as: "Non-Halogenated Organic Waste - Contains Aldehydes."

    • Note: Although the molecule contains Fluorine, many waste streams classify "Halogenated" specifically for Chloro/Bromo solvents. Check local EHS rules; if Fluorine counts, label as "Halogenated Organic Waste."

  • Container: High-density polyethylene (HDPE) or Glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary for 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde (Analogous Structure Safety Data). National Library of Medicine. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.